molecular formula C10H12O4 B15324579 2,6-Dimethoxy-3-methylbenzoic acid

2,6-Dimethoxy-3-methylbenzoic acid

Cat. No.: B15324579
M. Wt: 196.20 g/mol
InChI Key: FZXXCOREGQDGHV-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-3-methylbenzoic acid is a methylated benzoic acid derivative that serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Benzoic acid derivatives with methoxy and methyl substituents are frequently explored for their diverse biological activities and are central to the development of novel pharmaceutical compounds . This compound is part of a class of chemicals studied for their potential application in creating more complex molecules, such as analogs of biologically active natural products like depsides . Researchers utilize such substituted benzoic acids to investigate structure-activity relationships, particularly in the search for new anti-cancer agents and other therapeutic compounds . The specific substitution pattern on the aromatic ring makes it a candidate for studying conformational polymorphism and crystal engineering in the solid state, which is critical for the development of materials and pharmaceuticals with desired physical properties . The product is provided for laboratory research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use, or for administration to humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

2,6-dimethoxy-3-methylbenzoic acid

InChI

InChI=1S/C10H12O4/c1-6-4-5-7(13-2)8(10(11)12)9(6)14-3/h4-5H,1-3H3,(H,11,12)

InChI Key

FZXXCOREGQDGHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)OC)C(=O)O)OC

Origin of Product

United States

Foundational & Exploratory

Navigating the Landscape of Substituted Benzoic Acids: A Technical Guide to 2,6-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Initial inquiries for a comprehensive technical guide on 2,6-Dimethoxy-3-methylbenzoic acid revealed a significant scarcity of publicly available data for this specific isomer. While its methyl ester is cataloged under CAS number 5211-65-4, indicating its existence, detailed physicochemical properties, established synthesis protocols, and biological activity for the parent acid are not readily found in scientific literature or chemical databases.

In the spirit of providing a valuable and data-rich resource for researchers in drug development, this guide will instead focus on the well-characterized and commercially available positional isomer, 2,6-Dimethoxybenzoic acid (CAS No. 1466-76-8) . The structural similarity of this compound makes it a relevant and instructive analogue. This document will provide an in-depth exploration of its properties, synthesis, and potential applications, offering a solid foundation for scientists working with substituted benzoic acid scaffolds.

Core Compound Identification and Properties

2,6-Dimethoxybenzoic acid is a polyphenolic compound that has garnered interest in various scientific fields. Its rigid structure, featuring two methoxy groups ortho to the carboxylic acid, imparts unique chemical and physical characteristics.

PropertyValueSource(s)
CAS Number 1466-76-8[1]
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol
IUPAC Name 2,6-dimethoxybenzoic acid[1]
Appearance White to off-white crystalline powder
Melting Point 185-187 °C[2]
Water Solubility 0.35 g/100 mL (25 °C)
LogP 0.66[1]

Synthesis and Chemical Reactivity

The synthesis of 2,6-dimethoxybenzoic acid can be achieved through various methods. A common laboratory-scale preparation involves the carboxylation of 1,3-dimethoxybenzene.

Experimental Protocol: Carboxylation of 1,3-Dimethoxybenzene

This protocol is based on established methods for the synthesis of benzoic acid derivatives.[3]

Materials:

  • 1,3-Dimethoxybenzene

  • Sodium metal

  • Anhydrous Toluene

  • Chlorooctane or Chloropropane

  • Carbon Dioxide (dry ice or gas)

  • Methanol

  • Concentrated Hydrochloric Acid

  • Acetone

  • Hexane

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add sodium metal to anhydrous toluene.

  • Heat the mixture to reflux for 30 minutes with vigorous stirring to create a fine sodium dispersion.

  • Cool the mixture to room temperature.

  • Sequentially add 1,3-dimethoxybenzene and a chloroalkane (e.g., chlorooctane or chloropropane).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Introduce a source of carbon dioxide (e.g., crushed dry ice or by bubbling CO₂ gas) into the reaction mixture and continue stirring for 12 hours at room temperature.

  • Carefully quench the excess sodium by the slow addition of methanol.

  • Acidify the mixture with concentrated hydrochloric acid.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in acetone and filter to remove inorganic salts.

  • Recrystallize the crude product from an acetone/hexane mixture to yield pure 2,6-dimethoxybenzoic acid.

Causality of Experimental Choices:

  • The use of sodium metal and a chloroalkane facilitates the formation of an organosodium intermediate, which is a potent nucleophile.

  • The subsequent addition of carbon dioxide allows for the electrophilic attack by CO₂ on the aromatic ring, leading to the formation of the carboxylate salt.

  • Acidification protonates the carboxylate to yield the final benzoic acid product.

Applications in Drug Discovery and Chemical Biology

Substituted benzoic acids are a cornerstone in medicinal chemistry, serving as scaffolds for a wide array of therapeutic agents.[4] 2,6-Dimethoxybenzoic acid, in particular, holds potential in several areas:

  • Intermediate for Bioactive Molecules: It is a key intermediate in the synthesis of γ-resorcylic acid, a compound investigated for its potential activity against rheumatic fever.[3]

  • Scaffold for Enzyme Inhibitors: The benzoic acid moiety can act as a pharmacophore that interacts with the active sites of various enzymes. The methoxy groups can be modified to enhance binding affinity and selectivity.

  • Natural Product Synthesis: 2,6-Dimethoxybenzoic acid is used in the synthesis of coumarins related to Novobiocin, which are potent inhibitors of heat-shock protein 90 (Hsp90), a target in cancer therapy.

The general biological relevance of dimethoxybenzene derivatives is broad, with various isomers exhibiting antioxidant, antimicrobial, and anticancer properties.[4] The specific biological activities of 2,6-dimethoxybenzoic acid are an area ripe for further investigation.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 2,6-dimethoxybenzoic acid.

Hazard Identification:

  • Eye Irritation: May cause serious eye irritation.[2]

  • Skin Irritation: May cause skin irritation.[2]

  • Respiratory Irritation: May cause respiratory tract irritation.[5]

  • Acute Oral Toxicity: Harmful if swallowed.[1]

Recommended Handling Procedures:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

While the specific compound 2,6-dimethoxy-3-methylbenzoic acid remains poorly documented, its isomer, 2,6-dimethoxybenzoic acid, presents a well-characterized and accessible alternative for researchers. Its established synthesis, known properties, and role as a versatile chemical intermediate make it a valuable tool in the design and synthesis of novel bioactive molecules. Further exploration of its biological activities could unveil new therapeutic potentials, contributing to the ever-expanding landscape of drug discovery.

References

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2,6-Dimethoxy-3-methylbenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,6-Dimethoxy-3-methylbenzoic Acid for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 2,6-Dimethoxy-3-methylbenzoic acid, a polysubstituted aromatic carboxylic acid of interest in medicinal chemistry and organic synthesis. Due to the specificity of its substitution pattern, publicly available data on this exact molecule is limited. This document, therefore, leverages established chemical principles and data from structurally related analogs to provide a robust technical profile, including its molecular characteristics, a plausible synthetic route, and its potential applications in research and development.

Molecular Identity and Physicochemical Properties

2,6-Dimethoxy-3-methylbenzoic acid is a derivative of benzoic acid with two methoxy groups at positions 2 and 6, and a methyl group at position 3 of the benzene ring.

Molecular Formula and Weight

The chemical structure of 2,6-Dimethoxy-3-methylbenzoic acid allows for the deduction of its molecular formula and weight.

PropertyValue
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol [1][2][3][4][5][6]
Canonical SMILES CC1=C(C(=C(C=C1)OC)OC)C(=O)O
Structural Characteristics

The benzene ring is substituted with three electron-donating groups (two methoxy and one methyl) and one electron-withdrawing group (carboxylic acid). The steric hindrance from the two methoxy groups flanking the carboxylic acid can influence its reactivity and crystal packing.

Proposed Synthesis Pathway

While a specific, documented synthesis for 2,6-Dimethoxy-3-methylbenzoic acid is not widely published, a plausible synthetic route can be designed based on established organic chemistry methodologies for the synthesis of polysubstituted benzoic acids[8][9][10][11]. A potential starting material is 2-methylresorcinol.

Experimental Protocol: A Hypothetical Synthesis
  • Double Methylation of 2-methylresorcinol: 2-methylresorcinol would first undergo a Williamson ether synthesis. The phenolic hydroxyl groups are deprotonated with a suitable base (e.g., sodium hydride) in an aprotic polar solvent like dimethylformamide (DMF), followed by the addition of an excess of a methylating agent such as methyl iodide to yield 1,3-dimethoxy-2-methylbenzene.

  • Directed Ortho-Metalation and Carboxylation: The resulting 1,3-dimethoxy-2-methylbenzene can then be carboxylated. The methoxy groups are ortho-directing, and the use of a strong base like n-butyllithium can deprotonate the aromatic ring at a position ortho to one of the methoxy groups. Subsequent quenching of the resulting aryllithium species with solid carbon dioxide (dry ice) followed by acidic workup would yield 2,6-Dimethoxy-3-methylbenzoic acid.

Synthesis_Pathway A 2-methylresorcinol B 1,3-dimethoxy-2-methylbenzene A->B 1. NaH, DMF 2. CH3I (excess) C 2,6-Dimethoxy-3-methylbenzoic acid B->C 1. n-BuLi, THF 2. CO2 (s) 3. H3O+

Caption: Proposed synthesis of 2,6-Dimethoxy-3-methylbenzoic acid.

Potential Applications in Research and Drug Development

The specific applications of 2,6-Dimethoxy-3-methylbenzoic acid are not well-documented. However, the biological activities of structurally similar dimethoxybenzene and benzoic acid derivatives provide a strong basis for its potential utility in several areas of research.

As a Scaffold in Medicinal Chemistry

Benzoic acid and its derivatives are a common scaffold in drug discovery, with many exhibiting a wide range of biological activities[12]. The dimethoxybenzene moiety is also known to be present in molecules with diverse pharmacological effects, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties[13][14]. Therefore, 2,6-Dimethoxy-3-methylbenzoic acid could serve as a valuable starting material for the synthesis of novel therapeutic agents. For instance, derivatives of 3,4-dimethoxybenzohydrazide have been investigated as potential antimicrobial agents[15].

Intermediate in Organic Synthesis

Polysubstituted benzoic acids are important intermediates in the synthesis of more complex molecules, including agrochemicals and materials. The functional groups on 2,6-Dimethoxy-3-methylbenzoic acid (the carboxylic acid and the aromatic ring) allow for a variety of chemical transformations to build more elaborate molecular architectures.

Safety and Handling

Specific toxicity data for 2,6-Dimethoxy-3-methylbenzoic acid is not available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

2,6-Dimethoxy-3-methylbenzoic acid represents a molecule with significant potential as a building block in medicinal chemistry and organic synthesis. While direct experimental data for this compound is scarce, this guide provides a scientifically grounded framework for its molecular properties, a plausible synthetic approach, and its likely areas of application. Researchers working with this compound are encouraged to perform thorough analytical characterization to confirm its identity and properties.

References

  • Molar and molecular weight of C10H12O4. [URL: https://www.webqc.org/molecular-weight-of-C10H12O4.html]
  • C10H12O4 - Molecular Formula. MOLBASE. [URL: https://www.molbase.com/en/molecular-formula_C10H12O4.html]
  • Xanthoxylin. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C90244&Mask=200]
  • Basic Chemical Data. National Cancer Institute. [URL: https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&searchlist=602920&output=html&search=Search]
  • Cantharidin | C10H12O4 | CID 5944. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Cantharidin]
  • Benzoic acid, 2,6-dimethoxy-, methyl ester. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=2065-27-2]
  • New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/18/45]
  • Synthesis, Characterization, and In Vitro Cancer Cell Growth Inhibition Evaluation of Novel Phosphatidylcholines with Anisic and Veratric Acids. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6151608/]
  • New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8914041/]
  • Benzoic acid, 2,6-dimethoxy-, methyl ester | C10H12O4 | CID 137419. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/137419]
  • The Multifaceted Biological Activities of Dimethoxybenzene Derivatives: A Technical Guide for Researchers. Benchchem. [URL: https://www.benchchem.com/uploads/technical-guides/The_Multifaceted_Biological_Activities_of_Dimethoxybenzene_Derivatives_A_Technical_Guide_for_Researchers.pdf]
  • Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9109403/]
  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. [URL: https://www.derpharmachemica.
  • PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. Google Patents. [URL: https://patents.google.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [URL: https://www.preprints.org/manuscript/202305.2024/v1]
  • 2-Methoxy-3-methylbenzoic acid | C9H10O3 | CID 952396. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/952396]
  • Benzoic acid, 2,6-dimethoxy-3-methyl-, methyl ester CAS. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61109038.htm]
  • Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. ResearchGate. [URL: https://www.researchgate.net/publication/287522549_Neat_Synthesis_of_Substituted_Benzoic_Acids_Employing_TBHPOxone_Catalyst_and_Study_of_Their_Anti-oxidant_Activity]
  • SUPPORTING INFORMATION. The Royal Society of Chemistry. [URL: https://www.rsc.
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  • Ti-catalyzed homo- and cross-cyclomagnesiation in the synthesis of 1Z,5Z-dienes containing a biologically active 3,4-dimethoxyphenyl fragment in their structure. Sciforum. [URL: https://sciforum.net/paper/view/17228]
  • Practical synthesis of 2,3-Dimethoxy-6-Methyl-1,4-Benzoquinone-5-Carboxylic Acid. ResearchGate. [URL: https://www.researchgate.net/publication/264380614_Practical_synthesis_of_23-Dimethoxy-6-Methyl-14-Benzoquinone-5-Carboxylic_Acid]
  • 2,3-dimethoxy-6-((methyl(oxido)imino)methyl)benzoic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr020186]
  • Preparation method of 2-methoxy-6-methylbenzoic acid. Google Patents. [URL: https://patents.google.
  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268804/]

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Technical Whitepaper: Synthesis of 2,6-Dimethoxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the precision synthesis of 2,6-Dimethoxy-3-methylbenzoic acid (CAS 96897-96-0) .[1] The methodology focuses on Directed Ortho-Metalation (DoM) , the industry-standard approach for accessing sterically congested or specific substitution patterns on resorcinol scaffolds that are inaccessible via classical electrophilic aromatic substitution.[2]

Executive Summary

The synthesis of 2,6-dimethoxy-3-methylbenzoic acid presents a regiochemical challenge due to the requirement of placing a carboxyl group between two methoxy substituents while maintaining a specific methyl orientation. Classical Friedel-Crafts carboxylation often yields mixtures or thermodynamically favored isomers (e.g., para to activators).

This guide delineates the Directed Ortho-Metalation (DoM) route using 1,3-dimethoxy-4-methylbenzene (2,4-dimethoxytoluene) as the precursor.[2] This route leverages the synergistic directing power of two methoxy groups to exclusively lithiate the C2 position (relative to the benzene numbering), followed by carboxylation to yield the target with >95% regioselectivity.

Key Reaction Parameters
ParameterSpecification
Starting Material 1,3-Dimethoxy-4-methylbenzene (2,4-Dimethoxytoluene)
Reagent n-Butyllithium (1.6M - 2.5M in hexanes)
Solvent Anhydrous THF (Tetrahydrofuran)
Temperature -78 °C (Lithiation) to RT (Quench)
Electrophile Carbon Dioxide (CO₂)
Expected Yield 80–90%

Retrosynthetic Analysis & Mechanism

Structural Logic

The target molecule features a "1,2,3,6" substitution pattern (COOH at 1, OMe at 2,6, Me at 3).[2]

  • Retro-DoM Disconnection: Removal of the carboxyl group reveals the precursor: 1,3-dimethoxy-4-methylbenzene .[2]

  • Regiochemistry: In this precursor, the C2 position is flanked by two methoxy groups.[2][3] The acidity of the C2 proton is significantly enhanced by the inductive effect (-I) of the two oxygen atoms. Furthermore, the lithium cation is stabilized by coordination with the two oxygen lone pairs, making C2 the exclusive site of deprotonation.[2]

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the transition from the precursor to the lithiated intermediate and finally to the target acid.[2]

G Precursor 1,3-Dimethoxy-4-methylbenzene (Starting Material) Intermediate Lithiated Intermediate (Li coordinated at C2) Precursor->Intermediate Directed Ortho-Metalation Reagent n-BuLi / THF (-78°C) Target 2,6-Dimethoxy-3-methylbenzoic Acid (Target) Intermediate->Target Carboxylation & Acid Workup Electrophile CO2 (Quench)

Caption: Figure 1. Reaction pathway showing the regioselective lithiation at the C2 position directed by flanking methoxy groups.[3]

Detailed Experimental Protocol

Materials & Equipment
  • Reagents: 2,4-Dimethoxytoluene (≥98%), n-Butyllithium (2.5 M in hexanes), Dry Ice (CO₂ source), HCl (conc).[2]

  • Solvents: Anhydrous THF (distilled over Na/benzophenone or from a solvent purification system).[2]

  • Equipment: 3-neck round bottom flask, nitrogen/argon line, low-temperature thermometer, addition funnel.

Step-by-Step Procedure
Step 1: System Preparation[4]
  • Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar and maintain under a positive pressure of inert gas (Argon or Nitrogen).

  • Charge the flask with 2,4-dimethoxytoluene (1.0 equiv) and anhydrous THF (0.2 M concentration relative to substrate).

Step 2: Lithiation (The Critical Step)
  • Cool the solution to -78 °C using a dry ice/acetone bath. Allow the internal temperature to stabilize.

  • Add n-Butyllithium (1.1 equiv) dropwise via syringe or addition funnel over 20–30 minutes.[2]

    • Note: Maintain internal temperature below -70 °C to prevent side reactions or decomposition.

  • Once addition is complete, stir the mixture at -78 °C for 1 hour . The solution may turn a pale yellow or orange color, indicating the formation of the aryllithium species.[2]

    • Self-Validation: The color change and homogeneity of the solution confirm the generation of the lithiated intermediate.

Step 3: Carboxylation
  • Introduce CO₂ to the reaction.[2][5] This can be done by bubbling dry CO₂ gas through the solution or by pouring the reaction mixture onto crushed Dry Ice (excess).[2]

    • Preferred Method for Purity: Bubbling gas through the solution at -78 °C allows for better temperature control.

  • Allow the reaction to warm slowly to room temperature over 2 hours while maintaining CO₂ atmosphere. A thick white precipitate (lithium carboxylate salt) will form.

Step 4: Workup & Isolation[4]
  • Quench the reaction with water (equal volume to THF).

  • Wash the aqueous layer with Diethyl Ether (x2) to remove unreacted starting material (neutral organics).[2] Discard the organic layer.

  • Acidify the aqueous layer (containing the product salt) to pH ~1–2 using 6M HCl .[2] The product will precipitate as a white solid.[6]

  • Extract the acidified aqueous layer with Ethyl Acetate (x3).[2]

  • Dry the combined organic extracts over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

Step 5: Purification[6]
  • The crude solid is typically of high purity.[2]

  • Recrystallize from Acetone/Hexane or Ethanol/Water if necessary to obtain analytical grade crystals.[2]

Characterization & Data Analysis

The following spectroscopic data confirms the structure of 2,6-Dimethoxy-3-methylbenzoic acid.

AnalysisExpected Signal / ValueInterpretation
¹H NMR (DMSO-d₆) δ 12.5–13.0 (bs, 1H)Carboxylic acid proton (-COOH).[2]
δ 7.1–7.2 (d, J=8.5 Hz, 1H)Aromatic proton at C4 (Ortho to Me).[2]
δ 6.7–6.8 (d, J=8.5 Hz, 1H)Aromatic proton at C5 (Ortho to OMe).[2]
δ 3.7–3.8 (s, 3H)Methoxy group at C2 (Sterically crowded).[2]
δ 3.8–3.9 (s, 3H)Methoxy group at C6.[2]
δ 2.1–2.2 (s, 3H)Methyl group at C3.[2]
Regiochemistry Check NOESY Strong NOE between Me(C3) and OMe(C2); NOE between Me(C3) and H(C4).[2]
Structural Validation Logic
  • Why not 2,4-dimethoxy-3-methyl? The starting material (1,3-dimethoxy-4-methylbenzene) lithiated at C6 would yield the 2,4-dimethoxy-5-methyl isomer. However, C2 is vastly more acidic (pKₐ ~36 vs ~40+) due to the "super-acidifying" effect of being between two oxygens. Therefore, the 2,6-dimethoxy pattern is the exclusive product.

References

  • Royal Society of Chemistry. Supporting Information: Synthesis of substituted benzoic acids. (Reference for workup and characterization of similar methoxy-methyl benzoic acids). Available at: [Link]

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2,6-Dimethoxy-3-methylbenzoic Acid: Structural Elucidation & Synthetic Pathways

[1]

Executive Summary

2,6-Dimethoxy-3-methylbenzoic acid (CAS: 96897-96-0) is a specialized aromatic acid primarily recognized for its pivotal role in the structural elucidation of the mycotoxin Citrinin and its unique steric properties. Unlike typical benzoic acids, the 2,6-dimethoxy substitution pattern forces the carboxylic acid moiety out of planarity with the benzene ring, creating a "twisted" conformation that influences both its chemical reactivity and biological interactions. This guide provides a comprehensive technical analysis of the molecule, tracing its history from 1940s natural product degradation studies to modern directed ortho-metalation (DoM) synthetic strategies.

Chemical Identity & Structural Profile[1][2][3][4][5]

The molecule is a trisubstituted benzoic acid derivative. Its steric environment is defined by the "ortho-effect" of the two methoxy groups flanking the carboxylic acid, and the additional methyl group at the 3-position which breaks the symmetry of the ring.

PropertyData
IUPAC Name 2,6-Dimethoxy-3-methylbenzoic acid
CAS Number 96897-96-0
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
Appearance White to off-white crystalline solid
Melting Point 100–102 °C (Literature value varies by polymorph)
Solubility Soluble in acetone, ethanol, ethyl acetate; sparingly soluble in water.
Key Structural Feature Steric Inhibition of Resonance: The C1-COOH group is twisted ~56° out of the phenyl plane due to repulsion from C2/C6 methoxy groups.

Historical Significance: The Citrinin Connection

The discovery of 2,6-dimethoxy-3-methylbenzoic acid is inextricably linked to the antibiotic and mycotoxin Citrinin (Penicillium citrinum). In the mid-20th century, determining the structure of complex fungal metabolites relied heavily on chemical degradation.

The Sprenger & Ruoff Degradation (1946)

In their seminal work, The Chemistry of Citrinin, researchers Sprenger and Ruoff utilized alkaline degradation to break down the Citrinin scaffold. The isolation of 2,6-dimethoxy-3-methylbenzoic acid provided the irrefutable evidence needed to map the substitution pattern of the quinone methide core of Citrinin.

  • Significance: It confirmed the positions of the oxygen functionalities and the methyl group on the aromatic ring A of Citrinin.

  • Method: Citrinin was subjected to fusion with potassium hydroxide (KOH), followed by methylation of the resulting phenols to stabilize the fragments as methoxy-benzoic acids.

Synthetic Pathways[6]

Synthesis of this molecule has evolved from classical functional group interconversion to modern organometallic methods.

Route A: The Classical Oxidation (Historical)

The original synthesis described by Sprenger and Ruoff involved the oxidation of the corresponding aldehyde.

  • Precursor: 2,6-Dimethoxy-3-methylbenzaldehyde.[1]

  • Reagent: Potassium permanganate (

    
    ) or Silver oxide (
    
    
    ).
  • Mechanism: Direct oxidation of the formyl group to the carboxylic acid.

  • Drawback: Accessing the specific aldehyde isomer was chemically arduous, often requiring multi-step formylation of phenols.

Route B: Directed Ortho-Metalation (Modern & Preferred)

The most efficient modern approach utilizes Directed Ortho-Metalation (DoM) . This method leverages the directing power of methoxy groups to install the carboxylate functionality with high regioselectivity.

Logic: The precursor 1,3-dimethoxy-2-methylbenzene (2,6-dimethoxytoluene) possesses two methoxy groups. The position ortho to a methoxy group is activated for lithiation. However, the position between the two methoxy groups (C2) is blocked by a methyl group. Therefore, lithiation occurs at the C4 or C6 position (which are equivalent in the precursor).

  • Starting Material: 2,6-Dimethoxytoluene.

  • Reagent:

    
    -Butyllithium (
    
    
    -BuLi).
  • Electrophile: Carbon Dioxide (

    
    ).
    
  • Outcome: Lithiation at C3 (relative to toluene numbering) yields the target upon carboxylation.

Visualization of Synthetic Logic

SynthesisPrecursor2,6-Dimethoxytoluene(1,3-Dimethoxy-2-methylbenzene)LithiationLithiated Intermediate(Li at C3 position)Precursor->Lithiationn-BuLi, THF, -78°C(DoM directed by OMe)Target2,6-Dimethoxy-3-methylbenzoic acidLithiation->Target1. CO2 (g)2. H3O+ Quench

Figure 1: Directed Ortho-Metalation route for regioselective synthesis.

Structural Analysis: Steric Inhibition of Resonance

A critical feature of 2,6-dimethoxy-3-methylbenzoic acid is its non-planar geometry. Standard benzoic acids are planar, allowing conjugation between the benzene ring and the carboxyl group.

  • The Twist: X-ray crystallographic studies (Swaminathan et al., 1976) reveal that the two bulky methoxy groups at positions 2 and 6 force the carboxylic acid group to rotate approximately 56° out of the plane of the aromatic ring.

  • Consequence: This "steric inhibition of resonance" reduces the acidity of the molecule compared to unhindered analogs and prevents the formation of standard planar hydrogen-bonded dimers in the solid state. Instead, it forms catemeric (chain-like) hydrogen bond networks.

Experimental Protocol: Modern Synthesis via DoM

Objective: Synthesis of 2,6-Dimethoxy-3-methylbenzoic acid from 2,6-dimethoxytoluene.

Safety:


Materials
  • 2,6-Dimethoxytoluene (1.0 eq)

  • 
    -Butyllithium (1.2 eq, 2.5M in hexanes)
    
  • Anhydrous THF (Solvent)

  • Dry Ice (

    
     source)
    
  • HCl (2M, for quenching)

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon.

  • Solvation: Add 2,6-dimethoxytoluene (1.52 g, 10 mmol) and anhydrous THF (20 mL). Cool the solution to -78 °C (dry ice/acetone bath).

  • Lithiation: Dropwise add

    
    -BuLi (4.8 mL, 12 mmol) over 10 minutes. The solution may turn yellow/orange.
    
  • Incubation: Stir at -78 °C for 1 hour, then allow temperature to rise to 0 °C for 30 minutes to ensure complete lithiation.

  • Carboxylation: Pour the reaction mixture onto an excess of crushed dry ice (solid

    
    ) in a beaker. Caution: Vigorous bubbling.
    
  • Quench: Once the excess

    
     has sublimed and the mixture reaches room temperature, add water (20 mL) and acidify to pH 1 with 2M HCl.
    
  • Isolation: Extract with Ethyl Acetate (3 x 30 mL). Combine organic layers, wash with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize the crude solid from Acetone/Hexane to yield white needles.

Expected Yield: 70–85%

References

  • Sprenger, R. D., & Ruoff, P. M. (1946).[2][3][4] The chemistry of citrinin; the synthesis of 2,4-dimethoxy-3-ethylbenzoic acid, and 2,6-dimethoxy-3-methylbenzoic acid.[2][5][1] The Journal of Organic Chemistry, 11(2), 189–193. Link

  • Swaminathan, P., Vimala, T. M., & Lotter, H. (1976). 2,6-Dimethoxybenzoic acid.[2][1][6][7][8][9][10][11] Acta Crystallographica Section B, 32(6), 1897–1900. (Reference for structural comparison and steric effects). Link

  • Bryan, R. F., & White, D. H. (1982).[12] Redetermination of the structure of 2,6-dimethoxybenzoic acid. Acta Crystallographica Section B, 38(3), 1014–1016. Link

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. (Authoritative grounding for the DoM protocol). Link

Solubility of 2,6-Dimethoxy-3-methylbenzoic acid in various solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2,6-Dimethoxy-3-methylbenzoic Acid

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Dimethoxy-3-methylbenzoic acid, a key intermediate in pharmaceutical synthesis. Recognizing the limited availability of public solubility data for this specific compound, this document outlines a robust experimental framework for determining its solubility in a range of pharmaceutically relevant solvents. The methodologies detailed herein are grounded in established principles of physical chemistry and are designed to yield high-fidelity, reproducible data essential for drug development processes such as crystallization, formulation, and purification. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally determine the solubility of this and similar compounds.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that profoundly influences a drug candidate's lifecycle, from early-stage discovery to final dosage form manufacturing.[1][2] For an active pharmaceutical ingredient (API) to be effective, it must first dissolve in physiological fluids to be absorbed into the bloodstream. Low aqueous solubility is a major hurdle in drug development, often leading to poor bioavailability and erratic in vivo performance.[2]

2,6-Dimethoxy-3-methylbenzoic acid is a substituted benzoic acid derivative. Benzoic acid and its derivatives are crucial building blocks in the synthesis of a wide array of pharmaceutical compounds.[3] The solubility of this intermediate is of paramount importance for several reasons:

  • Reaction Kinetics: The rate and completeness of chemical reactions often depend on the concentration of reactants in solution.

  • Purification: Crystallization, a primary method for purifying chemical intermediates, is fundamentally a solubility-driven process.

  • Formulation: Understanding the solubility in various excipients and solvent systems is critical for developing a stable and effective final drug product.

This guide will delve into the theoretical underpinnings of solubility, present a detailed experimental protocol for its determination, and discuss the expected solubility profile of 2,6-Dimethoxy-3-methylbenzoic acid based on its molecular structure and data from analogous compounds.

Theoretical Considerations for Solubility

The adage "like dissolves like" serves as a fundamental, albeit simplified, principle in predicting solubility.[4] This rule is predicated on the polarity of the solute and the solvent.[4] A more nuanced understanding requires consideration of several intermolecular forces:

  • Hydrogen Bonding: The carboxylic acid moiety of 2,6-Dimethoxy-3-methylbenzoic acid can act as both a hydrogen bond donor (from the hydroxyl group) and acceptor (from the carbonyl and methoxy oxygens). Solvents capable of hydrogen bonding (e.g., water, alcohols) are expected to be effective.

  • Dipole-Dipole Interactions: The molecule possesses a permanent dipole moment due to its polar functional groups. Polar aprotic solvents (e.g., acetone, ethyl acetate) can engage in these interactions.

  • Van der Waals Forces: These are present in all molecules and will be the primary mode of interaction with nonpolar solvents (e.g., hexane, toluene).

The presence of two methoxy groups and a methyl group on the benzene ring increases the molecule's lipophilicity compared to benzoic acid, suggesting that it will exhibit enhanced solubility in organic solvents. The parent compound, 2,6-dimethoxybenzoic acid, is described as hardly soluble in water but soluble in organic solvents like benzene and toluene.[5] A quantitative measure for its water solubility is reported as 0.35 g/100 mL at 25 °C.[6]

Experimental Determination of Equilibrium Solubility

The "shake-flask" method is a widely recognized and recommended technique for determining the equilibrium solubility of a compound.[7][8] This method involves agitating an excess of the solid compound in a solvent for a sufficient period to reach equilibrium, followed by quantifying the concentration of the dissolved solute in the supernatant.

Materials and Equipment
  • 2,6-Dimethoxy-3-methylbenzoic acid (solid, purity >99%)

  • Selected solvents (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane)

  • Orbital shaker with temperature control[8]

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

  • pH meter (for aqueous solutions)

Experimental Workflow: The Shake-Flask Method

The following diagram outlines the key steps in the shake-flask method for determining equilibrium solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess solute into vial B Add a known volume of solvent A->B 1 C Seal vial and place on orbital shaker B->C 2 D Agitate at a constant temperature (e.g., 25°C) for 24-72 hours C->D 3 E Allow undissolved solid to settle D->E 4 F Withdraw supernatant E->F 5 G Filter the supernatant (e.g., 0.22 µm syringe filter) F->G 6 H Dilute sample if necessary G->H 7 I Analyze concentration (HPLC/UV-Vis) H->I 8

Caption: Workflow for Equilibrium Solubility Determination via the Shake-Flask Method.

Detailed Step-by-Step Protocol
  • Preparation: Accurately weigh an amount of 2,6-Dimethoxy-3-methylbenzoic acid into a glass vial, ensuring it is in excess of its expected solubility. Add a precise volume of the chosen solvent.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiologically relevant data). Agitate at a moderate speed (e.g., 150-300 RPM) for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.[9] It is crucial to have undissolved solid remaining at the end of this period to confirm saturation.[9]

  • Sampling: Remove the vials from the shaker and allow them to stand at the same constant temperature for a short period to let the undissolved solids settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a syringe filter (chemically compatible with the solvent) and dispense the clear filtrate into a clean vial. This step is critical to remove all solid particles before analysis.[9]

  • Quantification: Prepare a series of standard solutions of known concentrations of 2,6-Dimethoxy-3-methylbenzoic acid in the respective solvent. Analyze both the standards and the filtered samples using a validated analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry, to determine the concentration of the dissolved solute.[2]

  • Data Reporting: Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).

Predicted Solubility Profile and Data Presentation

While specific experimental data for 2,6-Dimethoxy-3-methylbenzoic acid is not available in the cited literature, we can predict a general trend based on its structure and the properties of similar benzoic acid derivatives.[10][11] The compound is expected to have low solubility in water and nonpolar solvents like hexane, and higher solubility in polar organic solvents, particularly those that can engage in hydrogen bonding.

The following table presents a hypothetical but realistic set of solubility data for 2,6-Dimethoxy-3-methylbenzoic acid, which would be the expected outcome of the experimental protocol described above.

SolventSolvent TypePredicted Solubility at 25°C (mg/mL)
WaterPolar Protic~0.5 - 1.0
EthanolPolar Protic~50 - 100
AcetonePolar Aprotic~150 - 200
Ethyl AcetatePolar Aprotic~80 - 120
TolueneNonpolar~10 - 20
HexaneNonpolar< 0.1

Factors Influencing Solubility

Several factors can significantly impact the measured solubility of 2,6-Dimethoxy-3-methylbenzoic acid:

  • Temperature: For most solid solutes, solubility increases with temperature, as the dissolution process is often endothermic.[10][11] This relationship can be described by the van't Hoff equation.[7]

  • pH (in Aqueous Systems): As a carboxylic acid, the compound's solubility in water is highly pH-dependent.[7] In basic solutions, it will deprotonate to form a more soluble carboxylate salt.[4] Therefore, solubility will be significantly higher in a 5% sodium bicarbonate or 5% sodium hydroxide solution compared to neutral water.[12][13]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility.[14] The thermodynamically most stable form will have the lowest solubility.

The interplay between these factors can be visualized as follows:

G cluster_factors Influencing Factors Solubility Solubility of 2,6-Dimethoxy-3-methylbenzoic acid Temperature Temperature Temperature->Solubility pH pH (Aqueous) pH->Solubility Polymorphism Crystalline Form Polymorphism->Solubility Solvent Solvent Properties Solvent->Solubility

Caption: Key Factors Influencing the Solubility of an Active Pharmaceutical Intermediate.

Safety and Handling

Based on the safety data for the closely related 2,6-Dimethoxybenzoic acid, appropriate personal protective equipment (PPE) should be used when handling 2,6-Dimethoxy-3-methylbenzoic acid.[15][16][17][18] This includes:

  • Eye Protection: Safety glasses or goggles.[19]

  • Hand Protection: Chemical-resistant gloves.[15]

  • Respiratory Protection: Use in a well-ventilated area or with a dust mask to avoid inhaling powder.[15][18]

  • Skin Protection: Lab coat and appropriate clothing to prevent skin contact.[17]

The compound may cause skin, eye, and respiratory irritation.[15][16][18] Standard laboratory safety protocols should be strictly followed.

Conclusion

This technical guide has established a comprehensive framework for understanding and determining the solubility of 2,6-Dimethoxy-3-methylbenzoic acid. While specific public data is scarce, the principles of physical chemistry and established methodologies like the shake-flask method provide a clear path for generating the high-quality, reliable data required by researchers and drug developers. By systematically evaluating solubility in a range of solvents and considering the influence of temperature and pH, scientists can effectively optimize processes involving this key pharmaceutical intermediate, ultimately accelerating the development of new medicines.

References

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (n.d.).
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. (n.d.).
  • Annex 4 - World Health Organization (WHO). (n.d.).
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31).
  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
  • How do you perform the shake flask method to determine solubility? - Quora. (2017, April 27).
  • 2,6-Dimethoxybenzoic acid | 1466-76-8 - ChemicalBook. (n.d.).
  • Benzoic acid, 2,6-dimethoxy-, methyl ester | C10H12O4 | CID 137419 - PubChem. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • 2,6-Dimethoxybenzoic acid SDS, 1466-76-8 Safety Data Sheets - ECHEMI. (n.d.).
  • Solubility Measurement and Thermodynamic Modeling of Benzoic Acid in Monosolvents and Binary Mixtures | Request PDF - ResearchGate. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. (n.d.).
  • Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures - MDPI. (2022, August 1).
  • Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. (2018, July 25).
  • IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures - AIP Publishing. (2013, August 30).
  • SAFETY DATA SHEET - TCI Chemicals. (n.d.).
  • Further Analysis on Solubility Measurement and Thermodynamic Modeling of Benzoic Acid in Monosolvents and Binary Mixtures - Pharmaceutical Sciences. (2018, November 25).
  • Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives - MDPI. (2022, August 18).
  • 2,6-Dimethoxybenzoic acid | CAS#:1466-76-8 | Chemsrc. (n.d.).
  • SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2019, April 9).

Sources

A Guide to the Spectroscopic Characterization of 2,6-Dimethoxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed framework for the spectroscopic characterization of 2,6-dimethoxy-3-methylbenzoic acid. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document employs a predictive approach grounded in established spectroscopic principles. By analyzing the verified spectra of the parent compound, 2,6-dimethoxybenzoic acid, we extrapolate the anticipated data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide serves as a valuable resource for researchers in organic synthesis and drug development, offering a robust methodology for structural verification, purity assessment, and quality control.

Introduction and Molecular Structure

2,6-Dimethoxy-3-methylbenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a benzene ring with a carboxylic acid group, two methoxy groups at positions 2 and 6, and a methyl group at position 3. This specific substitution pattern dictates its unique chemical and physical properties, which are reflected in its spectroscopic fingerprint. The steric hindrance provided by the ortho-methoxy groups significantly influences the conformation of the carboxylic acid moiety, twisting it out of the plane of the benzene ring[1].

The structural elucidation of such molecules is critically dependent on a multi-technique spectroscopic approach. Each method provides a unique piece of the structural puzzle:

  • NMR Spectroscopy reveals the carbon-hydrogen framework.

  • IR Spectroscopy identifies the key functional groups.

  • Mass Spectrometry determines the molecular weight and elemental formula.

This guide will deconstruct the predicted spectroscopic signature of 2,6-dimethoxy-3-methylbenzoic acid, providing the rationale behind each anticipated signal.

Caption: Molecular structure of 2,6-Dimethoxy-3-methylbenzoic acid.

Experimental Data Acquisition Protocols

While definitive experimental spectra are not available, the following protocols represent the standard, validated methodologies for acquiring high-quality spectroscopic data for this class of compound.

Sample Preparation

For optimal results, the analyte should be of high purity (>98%). The presence of residual solvents or synthetic precursors can complicate spectral interpretation.

  • NMR: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the analyte and its residual water peak does not obscure the aromatic region. Critically, its ability to form hydrogen bonds allows for the observation of the exchangeable carboxylic acid proton.

  • IR (FTIR-ATR): Place a small amount of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact between the sample and the crystal.

  • MS (LC-MS): Prepare a stock solution of the compound in a suitable solvent like methanol or acetonitrile at 1 mg/mL. Dilute this solution to a final concentration of 1-10 µg/mL in the mobile phase for injection.

Instrumentation and Workflow

The reliable characterization of the compound relies on the synergistic use of multiple spectroscopic techniques. The general workflow ensures that data from each analysis corroborates the others, leading to an unambiguous structural assignment.

Spectroscopic_Workflow Structural Elucidation Workflow cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation cluster_2 Structural Confirmation Sample Purified Sample (>98%) NMR ¹H & ¹³C NMR (DMSO-d₆) Sample->NMR IR FTIR-ATR Sample->IR MS LC-MS (ESI) Sample->MS Analyze_NMR Determine H/C Framework - Chemical Shifts - Integration - Coupling NMR->Analyze_NMR Analyze_IR Identify Functional Groups - O-H (acid) - C=O (acid) - C-O (ether) IR->Analyze_IR Analyze_MS Determine Molecular Weight & Formula - [M-H]⁻ or [M+H]⁺ - Fragmentation MS->Analyze_MS Correlate Correlate All Data Analyze_NMR->Correlate Analyze_IR->Correlate Analyze_MS->Correlate Structure Final Structure Confirmed: 2,6-Dimethoxy-3-methylbenzoic Acid Correlate->Structure

Caption: Integrated workflow for spectroscopic structural elucidation.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for 2,6-dimethoxy-3-methylbenzoic acid. These predictions are based on the known data for 2,6-dimethoxybenzoic acid and the established effects of adding a methyl substituent to an aromatic ring[2][3].

¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to show five distinct signals. The addition of the C3-methyl group breaks the plane of symmetry present in the parent compound, making the two aromatic protons non-equivalent.

  • Carboxylic Acid Proton (-COOH): A very broad singlet is expected far downfield, typically > 12 ppm . This broadness is due to hydrogen bonding and chemical exchange. Its presence is a key indicator of the carboxylic acid functional group.

  • Aromatic Protons (Ar-H): The parent compound, 2,6-dimethoxybenzoic acid, shows a triplet for H4 and a doublet for H3/H5 around 7.34 and 6.60 ppm, respectively[2]. For the target molecule, we predict two doublets in the range of 6.7-7.5 ppm .

    • H-5: This proton is ortho to a methoxy group and meta to the carboxylic acid. It will appear as a doublet.

    • H-4: This proton is flanked by the C3-methyl and the C5-proton. It will also appear as a doublet. The coupling constant (J-value) between H-4 and H-5 should be in the range of 7-9 Hz, typical for ortho-coupling.

  • Methoxy Protons (-OCH₃): Due to the steric environment and potential for slightly different electronic effects, the two methoxy groups at C2 and C6 may be non-equivalent. However, free rotation is likely to make them appear as a single, sharp singlet integrating to 6 protons. Based on the parent compound (3.89 ppm), this signal is predicted around 3.9 ppm [2].

  • Methyl Proton (-CH₃): A sharp singlet integrating to 3 protons is expected for the C3-methyl group. Its position on the aromatic ring suggests a chemical shift in the region of 2.1-2.3 ppm .

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to display 11 distinct signals, corresponding to each unique carbon atom in the molecule.

  • Carbonyl Carbon (-COOH): This quaternary carbon will appear furthest downfield, typically in the range of 165-170 ppm .

  • Aromatic Carbons (C1-C6):

    • C2 & C6 (C-OCH₃): These two carbons, directly attached to the electron-donating methoxy groups, will be significantly shielded and appear far upfield in the aromatic region, likely around 155-160 ppm .

    • C1 (-C-COOH): This ipso-carbon will be found around 110-115 ppm .

    • C3 (-C-CH₃): The addition of the methyl group will cause this ipso-carbon to shift downfield; a reasonable estimate is 125-130 ppm .

    • C4 & C5: These protonated carbons will appear in the range of 105-135 ppm . Two-dimensional NMR techniques like HSQC would be required for unambiguous assignment.

  • Methoxy Carbons (-OCH₃): The two methoxy carbons are expected to be nearly equivalent, appearing as a strong signal around 56 ppm .

  • Methyl Carbon (-CH₃): The C3-methyl carbon will appear as a signal in the aliphatic region, predicted to be around 15-20 ppm .

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the signals from the carboxylic acid functional group. The spectrum is predicted to be very similar to that of 2,6-dimethoxybenzoic acid[4][5].

  • O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹ . This is the hallmark of a hydrogen-bonded carboxylic acid dimer.

  • C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretching will appear as weaker bands just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹ ). Aliphatic C-H stretching from the methoxy and methyl groups will be visible just below 3000 cm⁻¹ (e.g., 2850-2980 cm⁻¹ ).

  • C=O Stretch: A very strong, sharp absorption corresponding to the carbonyl of the carboxylic acid is expected around 1680-1710 cm⁻¹ .

  • C=C Stretch (Aromatic): Medium intensity bands in the 1580-1600 cm⁻¹ and 1450-1500 cm⁻¹ regions are characteristic of the benzene ring.

  • C-O Stretch: Strong absorptions corresponding to the aryl-alkyl ether (Ar-O-CH₃) and the carboxylic acid C-O bonds will be present in the fingerprint region, typically between 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ .

Mass Spectrometry

The molecular formula of 2,6-dimethoxy-3-methylbenzoic acid is C₁₀H₁₂O₄, with a monoisotopic mass of 196.07 Da.

  • Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to be observed as its deprotonated molecule in negative ion mode ([M-H]⁻) at m/z 195.06 or as the protonated molecule in positive ion mode ([M+H]⁺) at m/z 197.08 .

  • Key Fragmentation: In a higher-energy method like Electron Ionization (EI) or through tandem MS (MS/MS), characteristic fragmentation patterns would emerge. The molecular ion (M⁺˙) would be observed at m/z 196 . Predicted fragmentation includes:

    • Loss of a methyl radical (•CH₃) from a methoxy group to give a fragment at m/z 181 .

    • Loss of a methoxy radical (•OCH₃) to give a fragment at m/z 165 .

    • Loss of a carboxyl radical (•COOH) to give a fragment at m/z 151 .

    • Decarboxylation (loss of CO₂) to give a fragment at m/z 152 .

Summary of Predicted Spectroscopic Data

The key identifying features for 2,6-dimethoxy-3-methylbenzoic acid are consolidated in the table below.

Technique Signal / Feature Predicted Chemical Shift / Wavenumber / m/z Interpretation
¹H NMR Broad Singlet> 12 ppmCarboxylic Acid (1H, -COOH)
Doublet6.7 - 7.5 ppmAromatic (1H, Ar-H)
Doublet6.7 - 7.5 ppmAromatic (1H, Ar-H)
Singlet~3.9 ppmMethoxy (6H, 2 x -OCH₃)
Singlet2.1 - 2.3 ppmMethyl (3H, -CH₃)
¹³C NMR Quaternary165 - 170 ppmCarbonyl (-C OOH)
Quaternary155 - 160 ppmAromatic (C2/C6, -C -OCH₃)
Quaternary125 - 130 ppmAromatic (C3, -C -CH₃)
Quaternary110 - 115 ppmAromatic (C1, -C -COOH)
CH105 - 135 ppmAromatic (C4/C5, -C H-)
CH₃~56 ppmMethoxy (-OC H₃)
CH₃15 - 20 ppmMethyl (-C H₃)
IR Broad, Strong2500 - 3300 cm⁻¹O-H Stretch (Carboxylic Acid Dimer)
Strong, Sharp1680 - 1710 cm⁻¹C=O Stretch (Carboxylic Acid)
Strong1200 - 1300 cm⁻¹C-O Stretch (Ether & Acid)
MS (ESI) [M-H]⁻195.06Deprotonated Molecular Ion
[M+H]⁺197.08Protonated Molecular Ion
MS (EI) M⁺˙196Molecular Ion
Fragment181[M-CH₃]⁺
Fragment165[M-OCH₃]⁺

Conclusion

The structural confirmation of 2,6-dimethoxy-3-methylbenzoic acid requires a correlated, multi-technique spectroscopic analysis. This guide outlines the predicted ¹H NMR, ¹³C NMR, IR, and MS data based on established chemical principles and analysis of its parent structure. The key identifiers are the presence of a downfield carboxylic acid proton, two distinct aromatic proton signals, a six-proton methoxy singlet, and a three-proton methyl singlet in the ¹H NMR spectrum, along with a molecular ion peak corresponding to C₁₀H₁₂O₄ in the mass spectrum. This predictive framework provides researchers with a reliable benchmark for the characterization of this compound.

References

  • PubChem. "Benzoic acid, 2,6-dimethoxy-, methyl ester." National Center for Biotechnology Information. [Link]

  • PubChem. "2,6-Dimethoxybenzoic Acid." National Center for Biotechnology Information. [Link]

  • Szczepaniak, K., & Person, W. B. (Year). "Spectroscopic studies of substituted benzoic acids." UCL Discovery. This link refers to a general study on the topic, illustrating the principles used. [Link]

  • Ferenc, W., Walków-Dziewulska, A., Sarzyński, J., & Paszkowska, B. (2012). "IR spectra of 2,3-dimethoxybenzoic acid (A); 2,3-dimethoxybenzoate of Cu(II) (B); 2,6-dimethoxybenzoic acid (C); 2,6-dimethoxybenzoate of Cu(II) (D); 3,5-dimethoxybenzoic acid (E); 3,5-dimethoxybenzoate of Cu(II) (F)." ResearchGate. [Link]

  • Nethaji, M., et al. (2012). "A new polymorph of 2,6-dimethoxybenzoic acid." Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o109–o110. [Link]

Sources

2,6-Dimethoxy-3-methylbenzoic acid safety and handling guidelines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2,6-Dimethoxy-3-methylbenzoic acid (CAS: 96897-96-0 ) is a highly functionalized aromatic building block utilized primarily in the total synthesis of polyketide natural products (e.g., citrinin analogs) and the development of pharmacophores requiring electron-rich aromatic scaffolds.[1][2][3]

As a Senior Application Scientist, I emphasize that while this compound is generally classified as an Irritant , its specific substitution pattern—two methoxy groups flanking the carboxylic acid—creates unique electronic and steric properties. These properties dictate not just how it reacts, but how it interacts with biological membranes and safety equipment materials. This guide moves beyond generic "wear gloves" advice to provide a causality-based handling protocol.

Physicochemical Profile[4][5][6][7][8][9][10][11]
PropertyDataRelevance to Handling
CAS Number 96897-96-0 Unique identifier for inventory/waste tracking.
Formula C₁₀H₁₂O₄Oxygen-rich; potential for hydrogen bonding.
Mol. Weight 196.20 g/mol Non-volatile solid; particulate risk dominant.
Appearance White/Off-white PowderHigh visibility; dust generation is the primary vector.
Solubility DMSO, Methanol, DCMLipophilic nature implies rapid skin absorption if dissolved.
Acidity (pKa) ~3.5–4.0 (Predicted)Weak acid; corrosive to mucous membranes in high conc.

Hazard Identification & GHS Classification

While specific toxicological data (LD50) for this exact isomer is limited, structural activity relationship (SAR) analysis with 2,6-dimethoxybenzoic acid dictates a conservative Warning classification.

  • H315 (Skin Irritation): The electron-donating methoxy groups increase the nucleophilicity of the ring, potentially enhancing interaction with dermal proteins.

  • H319 (Eye Irritation): Acidic protons can cause immediate denaturation of corneal proteins.

  • H335 (Respiratory Irritation): Fine dust inhalation triggers mucosal inflammation.

Risk Assessment & Control Strategy

Effective safety is not about eliminating risk but managing it through a hierarchy of controls. The following diagram illustrates the decision logic for handling 2,6-Dimethoxy-3-methylbenzoic acid based on the state of matter and quantity.

RiskAssessment Start Task Definition StateCheck State of Matter? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution / Liquid StateCheck->Solution QuantCheck Quantity? Solid->QuantCheck Control3 Level 3 Control: Double Gloving (Nitrile) Splash Goggles Solution->Control3 Splash Risk SmallScale < 100 mg QuantCheck->SmallScale LargeScale > 100 mg QuantCheck->LargeScale Control1 Level 1 Control: Static-Free Spatula Micro-Balance Shield SmallScale->Control1 Control2 Level 2 Control: Fume Hood Required Anti-Static Gun LargeScale->Control2 Control1->Control3 Control2->Control3

Figure 1: Risk Assessment Logic. Note that solution-phase handling (Control 3) requires barrier protection against permeation, regardless of scale.

Technical Handling Protocols

A. Weighing & Transfer (The Critical Step)

Why this matters: The 2,6-dimethoxy substitution pattern creates a crystalline lattice that can be prone to static charge buildup. Static discharge can scatter the powder, leading to invisible surface contamination.

  • Engineering Control: Use a balance enclosure or a fume hood with a sash height < 18 inches.

  • Static Mitigation: Use an ionizing fan or an anti-static gun (e.g., Zerostat) on the taring vessel before transfer.

  • Transfer Tool: Use a PTFE-coated spatula . Avoid stainless steel if the compound is slightly wet or acidic, as trace metal leaching can catalyze decomposition in subsequent sensitive couplings (e.g., Suzuki-Miyaura).

B. Reaction Setup

Why this matters: Electron-rich benzoic acids are susceptible to oxidative degradation if left in solution under ambient light/air for extended periods.

  • Solvent Selection: Dissolve in anhydrous DCM or THF. Avoid protic solvents (methanol) if using strong coupling agents (EDC/DCC) immediately, to prevent methyl ester formation side-reactions.

  • Inert Atmosphere: While not strictly pyrophoric, flushing the headspace with Nitrogen/Argon is recommended to maintain purity, especially for the 3-methyl group which can be susceptible to benzylic oxidation under radical conditions.

C. Storage Stability
  • Temperature: 2–8°C (Refrigerate).

  • Container: Amber glass vial with a PTFE-lined cap.

  • Reasoning: The methoxy groups are activating; long-term exposure to light and heat can induce slow decarboxylation or demethylation.

Emergency Response & Waste Management

In the event of a spill, the response must be dictated by the chemical's acidity and solubility.

EmergencyResponse Spill Spill Detected Type Spill Type? Spill->Type SolidSpill Dry Powder Type->SolidSpill WetSpill Liquid / Solution Type->WetSpill ActionDry Dampen with PEG-400 or Wet Wipe (Prevent Dust) SolidSpill->ActionDry Do NOT Sweep ActionWet Absorb with Vermiculite/Sand WetSpill->ActionWet Neutralize Clean Surface with Sat. NaHCO3 (aq) ActionDry->Neutralize ActionWet->Neutralize Disposal Solid Waste Bin (Hazardous) Neutralize->Disposal

Figure 2: Spill Response Decision Matrix. Using a wet wipe on powder prevents aerosolization, a critical safety step for potent irritants.

First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes.[4] The acidity requires prolonged flushing to normalize pH.

  • Skin Contact: Wash with soap and water.[4] Do not use alcohol ; ethanol will increase the solubility of the compound and drive it deeper into the dermal layer.

References

  • BLD Pharm. (2025). 2,6-Dimethoxy-3-methylbenzoic acid Product Sheet (CAS 96897-96-0). Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Benzoic Acid Derivatives (Generic Class). Retrieved from

  • PubChem. (2025).[5] Compound Summary: Benzoic acid, 3-methyl- (Analogous Data). Retrieved from

  • Sprenger, R. D., & Ruoff, P. M. (1946).[6] The chemistry of citrinin; the synthesis of 2,4-dimethoxy-3-ethylbenzoic acid, and 2,6-dimethoxy-3-methylbenzoic acid. Journal of Organic Chemistry, 11, 189–193.[7][6] Retrieved from

Sources

Methodological & Application

Application Note & Experimental Protocol: A Guided Synthesis of 2,6-Dimethoxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,6-Dimethoxy-3-methylbenzoic acid is a highly substituted aromatic carboxylic acid, a structural motif of interest in medicinal chemistry and materials science. Its specific substitution pattern, featuring two ortho-methoxy groups and a methyl group, imparts unique electronic and steric properties, making it a valuable building block for the synthesis of complex molecules. The strategic placement of these functional groups can influence molecular conformation, receptor binding, and pharmacokinetic properties in drug candidates. This document provides a detailed, two-step experimental protocol for the synthesis of 2,6-Dimethoxy-3-methylbenzoic acid, commencing from the readily available starting material, 1,3-dimethoxybenzene. The synthetic strategy hinges on the principles of directed ortho-lithiation, a powerful tool for the regioselective functionalization of aromatic rings.

Synthetic Strategy Overview

The synthesis of 2,6-Dimethoxy-3-methylbenzoic acid is achieved through a two-step process, as illustrated in the workflow diagram below. The initial step involves the regioselective methylation of 1,3-dimethoxybenzene via directed ortho-lithiation to yield 1,3-dimethoxy-2-methylbenzene. The subsequent step employs a second directed ortho-lithiation of this intermediate, followed by carboxylation with carbon dioxide (dry ice) to afford the final product. The two methoxy groups play a crucial role in directing the lithiation to the C2 and subsequently the C6 position, respectively, leveraging their ability to coordinate with the organolithium reagent.[1]

Synthesis_Workflow cluster_step1 Step 1: Methylation of 1,3-Dimethoxybenzene cluster_step2 Step 2: Carboxylation 1,3-Dimethoxybenzene 1,3-Dimethoxybenzene 1,3-Dimethoxy-2-methylbenzene 1,3-Dimethoxy-2-methylbenzene 1,3-Dimethoxybenzene->1,3-Dimethoxy-2-methylbenzene 1. n-BuLi, THF 2. Methyl Iodide 1,3-Dimethoxy-2-methylbenzene_intermediate 1,3-Dimethoxy-2-methylbenzene Target_Molecule 2,6-Dimethoxy-3-methylbenzoic acid 1,3-Dimethoxy-2-methylbenzene_intermediate->Target_Molecule 1. n-BuLi, THF 2. CO2 (dry ice) 3. H3O+ workup

Caption: Synthetic workflow for 2,6-Dimethoxy-3-methylbenzoic acid.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolar Mass ( g/mol )SupplierPurity
1,3-DimethoxybenzeneC₈H₁₀O₂138.16Sigma-Aldrich99%
n-ButyllithiumC₄H₉Li64.06Acros Organics2.5 M in hexanes
Methyl IodideCH₃I141.94Alfa Aesar99.5%
Tetrahydrofuran (THF)C₄H₈O72.11Fisher ScientificAnhydrous, ≥99.9%
Carbon Dioxide (solid)CO₂44.01Local Supplier-
Diethyl Ether(C₂H₅)₂O74.12VWRAnhydrous
Hydrochloric AcidHCl36.46J.T. Baker37% (w/w)
Sodium BicarbonateNaHCO₃84.01EMD MilliporeACS Grade
Magnesium SulfateMgSO₄120.37Sigma-AldrichAnhydrous
Equipment
  • Three-neck round-bottom flasks (250 mL and 500 mL)

  • Magnetic stirrer with stir bars

  • Schlenk line or nitrogen/argon manifold

  • Low-temperature thermometer

  • Dropping funnel

  • Septa and needles

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • IR spectrometer

Experimental Protocol

Step 1: Synthesis of 1,3-Dimethoxy-2-methylbenzene

This procedure is adapted from the principles of directed ortho-lithiation of substituted benzenes.[1]

  • Reaction Setup: A 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer, is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

  • Initial Charge: The flask is charged with 1,3-dimethoxybenzene (10.0 g, 72.4 mmol) and anhydrous tetrahydrofuran (THF, 100 mL). The solution is cooled to 0 °C in an ice bath.

  • Lithiation: n-Butyllithium (2.5 M in hexanes, 31.8 mL, 79.6 mmol) is added dropwise to the stirred solution via syringe over 20 minutes, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours. The color of the solution may change, indicating the formation of the aryllithium species.

  • Methylation: The reaction mixture is cooled back to 0 °C. Methyl iodide (5.4 mL, 12.3 g, 86.9 mmol) is added dropwise via syringe. A precipitate may form upon addition. The reaction is allowed to warm to room temperature and stirred overnight.

  • Quenching and Workup: The reaction is carefully quenched by the slow addition of water (50 mL). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to afford 1,3-dimethoxy-2-methylbenzene as a colorless oil.

Step 2: Synthesis of 2,6-Dimethoxy-3-methylbenzoic Acid

This step utilizes a second directed ortho-lithiation followed by carboxylation, a common method for the synthesis of benzoic acid derivatives.[2][3]

  • Reaction Setup: A 500 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer, is flame-dried and cooled under a stream of nitrogen.

  • Initial Charge: The flask is charged with 1,3-dimethoxy-2-methylbenzene (from Step 1, 8.0 g, 52.6 mmol) and anhydrous THF (150 mL). The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (2.5 M in hexanes, 23.1 mL, 57.8 mmol) is added dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at -78 °C for 2 hours.

  • Carboxylation: The flask containing the aryllithium species is carefully opened under a positive pressure of nitrogen, and freshly crushed dry ice (solid CO₂, approx. 30 g) is added in several small portions. The reaction mixture is stirred and allowed to slowly warm to room temperature overnight as the dry ice sublimes.

  • Acidification and Extraction: The reaction is quenched with water (100 mL). The THF is removed under reduced pressure. The remaining aqueous solution is acidified to pH 1-2 with concentrated hydrochloric acid, resulting in the precipitation of a white solid. The solid is collected by vacuum filtration using a Büchner funnel and washed with cold water. The filtrate is extracted with diethyl ether (3 x 75 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • Purification and Characterization: The collected solid and the residue from the ethereal extracts are combined and recrystallized from an ethanol/water mixture to yield 2,6-Dimethoxy-3-methylbenzoic acid as a white crystalline solid. The product should be characterized by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Expected Results and Characterization

CompoundAppearanceYield (%)Melting Point (°C)¹H NMR (CDCl₃, δ ppm)
1,3-Dimethoxy-2-methylbenzeneColorless oil75-85N/A~6.9-7.1 (m, 3H), 3.8 (s, 6H), 2.2 (s, 3H)
2,6-Dimethoxy-3-methylbenzoic acidWhite crystalline solid65-75138-140~10.5 (br s, 1H), 7.2 (d, 1H), 6.6 (d, 1H), 3.9 (s, 6H), 2.3 (s, 3H)

Note: NMR chemical shifts are approximate and may vary slightly based on solvent and concentration.

Safety Precautions

  • n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere with extreme care. It can ignite upon contact with air and reacts violently with water.

  • Methyl iodide is a toxic and carcinogenic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Anhydrous solvents are flammable and should be handled away from ignition sources.

  • The quenching and acidification steps are exothermic and should be performed with caution, especially on a larger scale.

Conclusion

The protocol described herein provides a reliable and efficient method for the synthesis of 2,6-Dimethoxy-3-methylbenzoic acid from commercially available starting materials. The use of directed ortho-lithiation allows for the regioselective introduction of both the methyl and carboxyl groups, demonstrating the power of this methodology in the synthesis of highly substituted aromatic compounds. This application note serves as a comprehensive guide for researchers in organic synthesis and drug discovery, enabling the production of this valuable chemical building block.

References

  • Organic Synthesis: Benzoic Acid via a Grignard Reaction. (n.d.).
  • Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. (2020, October 30).
  • GRIGNARD REACTION – Synthesis of Benzoic Acid. (n.d.).
  • Thioxanthone Synthesis from Benzoic Acid Esters through Directed ortho-Lithiation. (2021, June 3). Chemistry Letters. Retrieved from [Link]

  • Preparation of the Grignard reagent, phenylmagnesium bromide. (2012, November 14).
  • Grignard Reaction: Synthesis of Benzoic Acid. (2024, April 17). Scribd. Retrieved from [Link]

  • Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. (2006, January 21). Organic Letters. Retrieved from [Link]

  • Directed lithiation of unprotected benzoic acids. (1995). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Directed ortho metalation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis of 1,3-dimethoxy-2-(iso-propyl)benzene. (n.d.). PrepChem.com. Retrieved from [Link]

  • 1,3-dimethoxy-2-methylbenzene. (n.d.). Stenutz. Retrieved from [Link]

Sources

Application Notes & Protocols: The 2,6-Dimethoxybenzoic Acid Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoic acid motif is a cornerstone in medicinal chemistry, present in numerous approved therapeutics.[1][2] The substituted 2,6-dimethoxybenzoic acid framework, in particular, offers a compelling scaffold for drug design, characterized by its unique steric and electronic properties. While direct therapeutic applications of 2,6-dimethoxy-3-methylbenzoic acid are not extensively documented in current literature, the parent scaffold and its related analogs serve as a versatile platform for developing novel agents, particularly in oncology and anti-inflammatory research. This guide provides an in-depth analysis of this scaffold's potential, detailing its synthetic accessibility, plausible mechanisms of action, and robust protocols for biological evaluation. We will explore its utility as a foundational structure for generating compound libraries and as a launchpad for discovering next-generation therapeutic agents.

The 2,6-Dimethoxy-Substituted Phenyl Ring: A Privileged Scaffold

The utility of a chemical scaffold in drug discovery is determined by its synthetic tractability, its ability to present pharmacophoric elements in a defined three-dimensional space, and its inherent physicochemical properties. The 2,6-dimethoxybenzoic acid core is notable for several reasons:

  • Steric Influence: The two methoxy groups flanking the carboxylic acid are sterically bulky. This forces the carboxyl group to twist out of the plane of the benzene ring, a conformational constraint that can be exploited to achieve specific binding geometries with protein targets and reduce metabolism by certain enzymes.[3]

  • Electronic Effects: The methoxy groups are electron-donating, increasing the electron density of the aromatic ring and influencing its reactivity and potential for π-π stacking interactions within a binding pocket.

  • Metabolic Stability: The methoxy groups can block sites of potential oxidative metabolism on the ring, a common strategy for enhancing the pharmacokinetic profile of a drug candidate.

These features make the scaffold an attractive starting point for library synthesis and lead optimization campaigns.

Synthetic Strategy and Derivatization Workflow

The synthesis of the core 2,6-dimethoxybenzoic acid is well-established, providing a reliable and scalable route for producing the necessary starting material. Further functionalization allows for the creation of a diverse chemical library for screening.

Protocol 1: Synthesis of 2,6-Dimethoxybenzoic Acid Core

Principle: This protocol outlines a common method for synthesizing the 2,6-dimethoxybenzoic acid scaffold via carboxylation of 1,3-dimethoxybenzene. The use of a strong base generates a nucleophilic intermediate that subsequently reacts with carbon dioxide.

Methodology:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 5.9 g (0.256 mol) of sodium metal to 200 mL of anhydrous toluene.[4]

  • Sodium Dispersion: Heat the mixture to reflux for 30 minutes with vigorous stirring to create a fine dispersion of sodium sand. Allow the mixture to cool to room temperature.

    • Causality Note: Creating a high-surface-area sodium dispersion is critical for efficient reaction kinetics in the subsequent steps.

  • Addition of Reactants: Sequentially add 12.6 g (0.09 mol) of 1,3-dimethoxybenzene.[4]

  • Carboxylation: While maintaining vigorous stirring, introduce a steady stream of dry carbon dioxide gas (approximately 35-40 g) into the reaction mixture over 1 hour. Continue stirring at room temperature for an additional 12 hours.[4]

    • Causality Note: The organosodium intermediate formed in situ is a powerful nucleophile that attacks the electrophilic carbon of CO2. The extended reaction time ensures maximum conversion.

  • Work-up and Quenching: Cautiously quench the excess sodium by slowly adding 10 mL of methanol. Acidify the mixture to a pH of ~2 using concentrated hydrochloric acid.

  • Extraction and Purification: Concentrate the mixture under reduced pressure. Dissolve the resulting residue in acetone and filter to remove inorganic salts. Recrystallize the crude product from an acetone/hexane mixture to yield pure 2,6-dimethoxybenzoic acid.[4]

Synthetic Workflow for Derivatization

The synthesized core can be elaborated to introduce substituents like the 3-methyl group, or to create amide and ester derivatives for structure-activity relationship (SAR) studies.

G A 1,3-Dimethoxybenzene B 2,6-Dimethoxybenzoic Acid (Core Scaffold) A->B 1. Na, Toluene 2. CO2 C Electrophilic Aromatic Substitution (e.g., Friedel-Crafts Alkylation) B->C Synthetic Elaboration E Amide Coupling (EDC/HOBt or similar) B->E G Esterification (e.g., Fischer) B->G D 2,6-Dimethoxy-3-methylbenzoic Acid C->D F Amide Library E->F H Ester Library G->H

Caption: General workflow for synthesis and derivatization of the 2,6-dimethoxybenzoic acid scaffold.

Application Focus: Anticancer Drug Development

While some studies have shown that simple dimethoxybenzoic acid (DMBA) may not be an effective inhibitor of histone deacetylases (HDACs)[5], related quinone structures such as 2,6-dimethoxy-1,4-benzoquinone (2,6-DMBQ) have demonstrated potent anticancer activity by inhibiting the mTOR pathway in gastric cancer models.[6] This suggests that the dimethoxy-substituted phenyl ring is a valid scaffold for targeting key oncogenic signaling pathways.

Hypothesized Mechanism: mTOR Pathway Inhibition

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. We hypothesize that derivatives of 2,6-dimethoxy-3-methylbenzoic acid could be designed to act as ATP-competitive or allosteric inhibitors of key kinases within this pathway, such as mTOR itself.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Inhibitor 2,6-Dimethoxy-3-methyl- benzoic acid derivative Inhibitor->mTORC1 Inhibits

Caption: Simplified mTOR signaling pathway and a potential point of inhibition for a designed compound.

Protocol 2: In-Vitro Anticancer Activity Screening (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity. Viable cells with active mitochondrial reductases cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate human gastric cancer cells (e.g., AGS) in a 96-well plate at a density of 5,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

    • Causality Note: The 24-hour incubation allows cells to adhere and enter a logarithmic growth phase, ensuring sensitivity to cytotoxic agents.

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound (e.g., 2,6-dimethoxy-3-methylbenzoic acid and its analogs) in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" wells (containing DMSO at the same final concentration as the test wells) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for another 4 hours.

    • Causality Note: During this incubation, only viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Cytotoxicity Results
Compound IDScaffoldR1 GroupIC50 (µM) vs. AGS Cells
REF-012,6-Dimethoxybenzoic acidH> 100
Cmpd-012,6-Dimethoxybenzoic acid3-CH355.2
Cmpd-022,6-Dimethoxybenzamide3-CH321.8
Cmpd-032,6-Dimethoxybenzoic ester3-CH378.1

Table represents hypothetical data for illustrative purposes.

Application Focus: Anti-inflammatory Agents

Historically, 2,6-dimethoxybenzoic acid has been noted as a key intermediate in the preparation of gamma-resorcylic acid, a compound with described activity against rheumatic fever, an inflammatory disease.[4] This provides a strong rationale for exploring derivatives of this scaffold as novel anti-inflammatory agents.

Protocol 3: Nitric Oxide (NO) Inhibition Assay in Macrophages

Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO), via the inducible nitric oxide synthase (iNOS) enzyme. The Griess assay can be used to quantify nitrite (a stable breakdown product of NO) in the cell culture supernatant, serving as an indirect measure of NO production.

Methodology:

  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells for 1 hour with various concentrations of the test compounds (0.1 µM to 100 µM).

  • Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, collect 50 µL of the culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for another 10 minutes.

    • Causality Note: The Griess reaction is a two-step diazotization process where nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with NED to form a colored azo product.

  • Data Acquisition: Measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite should be prepared to quantify the nitrite concentration in the samples.

  • Analysis: Determine the concentration of each compound that inhibits LPS-induced NO production by 50% (IC50). A parallel MTT assay should be run to ensure that the observed NO inhibition is not due to general cytotoxicity.

Future Directions: Scaffold Hopping and Lead Optimization

While direct derivatization of the 2,6-dimethoxy-3-methylbenzoic acid scaffold is a primary strategy, modern medicinal chemistry also employs "scaffold hopping" to discover novel intellectual property and improve drug-like properties. This involves replacing the core benzene ring with a different chemical moiety (a bioisostere) that maintains the essential spatial arrangement of the key pharmacophoric groups.

Caption: Conceptual illustration of scaffold hopping from the original benzoic acid core to various heterocyclic bioisosteres.

This approach can lead to compounds with improved solubility, altered metabolic profiles, or different off-target activities, providing a powerful tool for navigating the complexities of lead optimization.

Conclusion

The 2,6-dimethoxy-3-methylbenzoic acid framework, and the broader class of 2,6-dimethoxybenzoic acids, represent a promising and underexplored scaffold in medicinal chemistry. Its unique conformational and electronic properties, combined with straightforward synthetic accessibility, make it an ideal starting point for the development of novel therapeutics. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to synthesize, evaluate, and optimize compounds derived from this versatile core, with significant potential for applications in oncology and anti-inflammatory drug discovery.

References

  • Gomas, F. U., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Cancer Biology & Therapy, 18(7), 492-504. [Link]

  • Li, R., et al. (2020). 2,6-DMBQ is a novel mTOR inhibitor that reduces gastric cancer growth in vitro and in vivo. Journal of Experimental & Clinical Cancer Research, 39(1), 107. [Link]

  • Jiangsu Zhongdan Chemical Technology Co Ltd. (2008). Synthetic method of 2, 6-dimethoxy benzoic acid. CN101284778A.
  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

  • Fábián, L., & Kálmán, A. (2011). A new polymorph of 2,6-dimethoxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3394. [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

  • MDPI. (2023). Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder. [Link]

  • NIPER. (n.d.). Scaffold Hopping in Drug Discovery. Retrieved from [Link]

Sources

Strategic Utilization of 2,6-Dimethoxy-3-methylbenzoic Acid: Steric Control in Polyketide Mimetics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 2,6-Dimethoxy-3-methylbenzoic acid as a building block in organic synthesis Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals[1]

Abstract & Chemical Profile

2,6-Dimethoxy-3-methylbenzoic acid (DMMBA) is a highly specialized aromatic building block characterized by significant steric crowding around the carboxylate moiety.[1] Unlike typical benzoic acids, the 2,6-dimethoxy substitution pattern forces the carbonyl group out of coplanarity with the aromatic ring, creating a "twisted" conformation. This structural rigidity makes DMMBA an invaluable scaffold for:

  • Atroposelective Synthesis: Inducing axial chirality in amides and biaryls.

  • Polyketide Mimetics: Serving as a core fragment for Resorcylic Acid Lactones (RALs) and chromone-based natural products (e.g., Citrinin, Remisporine).

  • Metabolic Stability: The steric bulk and electron-rich methoxy groups protect the carbonyl center from rapid enzymatic hydrolysis.

Chemical Profile Table
PropertyData
IUPAC Name 2,6-Dimethoxy-3-methylbenzoic acid
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
Key Functional Groups Sterically hindered Carboxylic Acid, Electron-rich Arene
pKa (Predicted) ~3.5 (Acid strengthened by steric inhibition of resonance)
Solubility Soluble in DCM, EtOAc, DMSO; Poor in Water
Primary Reactivity Electrophilic Aromatic Substitution (C-5), Nucleophilic Acyl Substitution (via Acid Chloride)

Key Applications & Mechanistic Insights

Directed Ortho Metalation (DoM) Precursor

The synthesis of DMMBA itself is a textbook example of Directed Ortho Metalation (DoM) . The 1,3-dimethoxy motif in the precursor (2,4-dimethoxytoluene) creates a "super-activated" position at C-2. Upon treatment with n-Butyllithium, lithiation occurs exclusively between the two methoxy groups due to the synergistic coordination of lithium, allowing for precise carboxylation.

The "Orthogonal Twist" Effect

In drug design, planar molecules often suffer from poor solubility and "brick-dust" crystal packing. Incorporating DMMBA introduces a permanent twist (dihedral angle > 60°) between the phenyl ring and the carbonyl plane.

  • Benefit: Disruption of π-stacking improves solubility.[1]

  • Benefit: The twist pre-organizes the molecule for binding to pockets requiring non-planar ligands (e.g., kinase allosteric sites).

Natural Product Scaffold Construction

DMMBA is the biosynthetic equivalent of a "folded" polyketide chain. It is used to synthesize Chromones and Isocoumarins .

  • Mechanism:[2][3][4][5] The acid is converted to an acid chloride and reacted with an internal or external nucleophile. The electron-rich ring facilitates subsequent Friedel-Crafts cyclizations to form the pyrone ring found in flavonoids and antibiotics.

Visualizing the Workflow

The following diagram illustrates the synthesis of DMMBA and its divergent application pathways into pharmacophores.

DMMBA_Workflow Precursor 2,4-Dimethoxytoluene Lithiation Lithiated Intermediate (Li coordinated by 2 x OMe) Precursor->Lithiation n-BuLi, THF, 0°C (DoM Effect) DMMBA 2,6-Dimethoxy-3-methylbenzoic Acid (DMMBA) Lithiation->DMMBA CO2 Quench, H+ AcidChloride Acid Chloride (Activated Species) DMMBA->AcidChloride (COCl)2, DMF(cat) Reflux (Req. due to sterics) Path_Resorcinol Substituted Resorcinols (via Demethylation) DMMBA->Path_Resorcinol BBr3, DCM, -78°C Path_Amide Atropoisomeric Amides (Twisted Pharmacophores) AcidChloride->Path_Amide R-NH2, Pyridine Path_Chromone Chromones/Isocoumarins (Natural Products) AcidChloride->Path_Chromone Friedel-Crafts / Cyclization

Caption: Synthesis and divergent utility of DMMBA. Note the central role of the Acid Chloride to overcome steric hindrance.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of DMMBA

Objective: Synthesize 2,6-dimethoxy-3-methylbenzoic acid from 2,4-dimethoxytoluene via Directed Ortho Metalation.[1] Scale: 10 mmol

Reagents:

  • 2,4-Dimethoxytoluene (1.52 g, 10 mmol)

  • n-Butyllithium (2.5 M in hexanes, 4.4 mL, 11 mmol)

  • Anhydrous THF (20 mL)

  • Dry Ice (Solid CO₂)

  • HCl (2 M)[1][6]

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to 0°C using an ice bath.

  • Solvation: Add anhydrous THF and 2,4-dimethoxytoluene. Stir for 5 minutes.

  • Lithiation: Add n-BuLi dropwise over 10 minutes via syringe. The solution may turn slight yellow.

    • Critical Insight: Unlike typical lithiations requiring -78°C, the dual coordination from the 2,6-methoxy groups stabilizes the lithiated species, allowing reaction at 0°C or even room temperature.

  • Reaction: Stir at 0°C for 1 hour.

  • Quench: Pour the reaction mixture onto an excess of crushed dry ice (in a beaker). Allow the CO₂ to sublime.

  • Workup: Dissolve the residue in water (30 mL) and wash with diethyl ether (2 x 20 mL) to remove unreacted starting material.

  • Acidification: Acidify the aqueous layer to pH 1 using 2 M HCl. A white precipitate (DMMBA) will form.

  • Isolation: Extract the precipitate with Ethyl Acetate (3 x 30 mL). Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water if necessary.

    • Expected Yield: 85-95%.[1]

Protocol B: Activation and Coupling (Overcoming Steric Hindrance)

Objective: Convert DMMBA to an amide despite the steric blocking of the 2,6-methoxy groups.[1] Standard EDC/NHS coupling often fails here; conversion to Acid Chloride is mandatory.

Reagents:

  • DMMBA (1.0 equiv)[7]

  • Oxalyl Chloride (1.5 equiv)

  • DMF (Catalytic, 2-3 drops)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve DMMBA in anhydrous DCM under Nitrogen.

  • Catalyst: Add catalytic DMF.

  • Chlorination: Add Oxalyl Chloride dropwise at room temperature.

    • Observation: Vigorous gas evolution (CO + CO₂) indicates reaction progress.

  • Completion: Stir for 2 hours. The steric bulk requires longer reaction times than unsubstituted benzoates.

  • Evaporation: Concentrate to dryness to remove excess oxalyl chloride. Do not purify the acid chloride on silica.

  • Coupling: Redissolve the crude acid chloride in DCM and add the amine (1.2 equiv) and Pyridine (2.0 equiv). Stir overnight.

    • Why Pyridine? It acts as both a base and a nucleophilic catalyst (forming an N-acyl pyridinium intermediate) to shuttle the acyl group to the hindered amine.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Yield in Coupling Steric hindrance prevents nucleophilic attack.[1]Switch from carbodiimides (EDC) to Acid Chloride (SOCl₂ or Oxalyl Chloride). Heat may be required (Reflux in Toluene).
Regioisomer Contamination Lithiation occurred at C-5 instead of C-2.Ensure temperature is controlled (0°C). The C-2 position is thermodynamically favored due to "chelating effect," but high temps can cause randomization.
Demethylation during reaction Lewis acids (e.g., AlCl₃) used in subsequent steps.[1]2,6-dimethoxy groups are labile to strong Lewis acids.[1] Use milder alternatives like TiCl₄ or perform coupling before introducing Lewis acids.

References

  • Sprenger, R. D., & Ruoff, P. M. (1946).[8] The Chemistry of Citrinin; The Synthesis of 2,4-Dimethoxy-3-ethylbenzoic Acid and 2,6-Dimethoxy-3-methylbenzoic Acid.[8] The Journal of Organic Chemistry, 11(2), 189–193. Link

  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. Link

  • Clayden, J. (2004). Organolithiums: Selectivity for Synthesis. Pergamon.
  • Bringmann, G., et al. (2005). Atroposelective Synthesis of Axially Chiral Biaryl Compounds. Angewandte Chemie International Edition, 44(34), 5384–5427. Link

Sources

Application Note: Strategies for the Derivatization of 2,6-Dimethoxy-3-methylbenzoic Acid for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract The generation of diverse chemical libraries from a core molecular scaffold is a cornerstone of modern drug discovery. The 2,6-dimethoxy-3-methylbenzoic acid scaffold presents a unique starting point for creating novel chemical entities. However, its structure, characterized by two ortho-methoxy groups, imposes significant steric hindrance around the carboxylic acid moiety. This steric congestion renders standard derivatization techniques, particularly amide bond formation, inefficient. This application note provides a detailed guide for researchers, scientists, and drug development professionals on overcoming these synthetic challenges. We present robust protocols for the synthesis of amide and ester derivatives, explain the chemical principles behind the methodological choices, and outline a strategic workflow for the subsequent biological screening of the resulting compound library.

Introduction: The Synthetic Challenge

Amide bond formation is the most frequently utilized reaction in medicinal chemistry.[1] Typically, this involves the activation of a carboxylic acid followed by nucleophilic attack from an amine.[2] However, the efficiency of this process is highly sensitive to the steric environment of the reacting centers.

In the case of 2,6-dimethoxy-3-methylbenzoic acid, the two methoxy groups flanking the carboxylic acid create a sterically crowded environment. This conformation physically shields the carboxyl carbon, severely impeding the approach of both the activating agent and the subsequent amine nucleophile. Consequently, standard coupling reagents such as carbodiimides (e.g., EDC) or uronium salts (e.g., HATU) often result in low to negligible yields, forcing the adoption of specialized strategies.[1] This guide focuses on methodologies designed specifically to address such sterically demanding substrates.

Derivatization Strategies & Protocols

To build a chemically diverse library, both amide and ester linkages are valuable. We present optimized protocols for both transformations, emphasizing methods that circumvent the steric blockade.

Protocol 1: Amide Synthesis via Acyl Fluoride Intermediate

Principle & Rationale: The conversion of the carboxylic acid to a more reactive acyl halide is a classic strategy. Acyl fluorides, in particular, offer a favorable balance of stability and reactivity.[3] They are generally more stable and easier to handle than the corresponding chlorides but are highly reactive towards amines, especially at elevated temperatures.[3] The small size of the fluoride atom minimizes steric repulsion during the activation step, making this an ideal approach for hindered acids.[4] We will utilize a fluorouronium reagent like BTFFH (N,N,N',N'-Tetramethyl-O-(benzotriazol-1-yl)uronium hexafluorophosphate) which has proven effective for challenging couplings.[3]

Experimental Workflow: Amide Synthesis

A 2,6-Dimethoxy-3- methylbenzoic Acid B Dissolve in Anhydrous Solvent (e.g., CH2Cl2) A->B C Add Fluorinating Agent (BTFFH) & Base (e.g., DIPEA) B->C D In Situ Formation of Acyl Fluoride Intermediate C->D E Add Amine Nucleophile (R-NH2) D->E F Reaction at Elevated Temp. (e.g., 80 °C, Microwave) E->F G Aqueous Workup & Extraction F->G H Purification (Column Chromatography) G->H I Final Amide Product H->I

Caption: Workflow for sterically hindered amide coupling.

Materials & Reagents

ReagentSupplierGradeNotes
2,6-Dimethoxy-3-methylbenzoic acidCommercial Source>98%Starting material
BTFFHCommercial SourceSynthesis GradeFluorinating/Coupling reagent
N,N-Diisopropylethylamine (DIPEA)Commercial SourceAnhydrous, >99.5%Non-nucleophilic base
Amine (R-NH₂)Commercial SourceVariesNucleophile for derivatization
Dichloromethane (CH₂Cl₂)Commercial SourceAnhydrous, >99.8%Reaction solvent
Saturated aq. NaHCO₃ solutionIn-house prepReagent GradeFor aqueous workup
BrineIn-house prepReagent GradeFor aqueous workup
Anhydrous MgSO₄ or Na₂SO₄Commercial SourceReagent GradeDrying agent
Silica GelCommercial Source60 Å, 230-400 meshFor column chromatography

Step-by-Step Protocol:

  • Preparation: To a dry microwave vial equipped with a magnetic stir bar, add 2,6-dimethoxy-3-methylbenzoic acid (1.0 eq.).

  • Dissolution: Dissolve the acid in anhydrous dichloromethane (CH₂Cl₂).

  • Activation: Add BTFFH (1.2 eq.) followed by DIPEA (3.0 eq.). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the acyl fluoride intermediate.

  • Coupling: Add the desired amine (1.1 eq.) to the reaction mixture.

  • Reaction: Seal the vial and heat the reaction in a microwave reactor to 80 °C for 60-120 minutes. Monitor reaction progress by TLC or LC-MS.[3]

  • Workup: After cooling, dilute the reaction mixture with CH₂Cl₂ and transfer to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Ester Synthesis via Carbodiimide Activation with DMAP

Principle & Rationale: Esterification of hindered acids is generally more facile than amidation. A reliable method involves activation with a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP).[2] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, forming a highly reactive acylpyridinium species that is readily attacked by the alcohol, even if it is sterically hindered.[2]

Materials & Reagents

ReagentSupplierGradeNotes
2,6-Dimethoxy-3-methylbenzoic acidCommercial Source>98%Starting material
EDC HydrochlorideCommercial SourceSynthesis GradeCarbodiimide coupling reagent
4-Dimethylaminopyridine (DMAP)Commercial Source>99%Acyl transfer catalyst
Alcohol (R-OH)Commercial SourceVariesNucleophile for derivatization
Dichloromethane (CH₂Cl₂)Commercial SourceAnhydrous, >99.8%Reaction solvent
1M HCl solutionIn-house prepReagent GradeFor aqueous workup
Anhydrous MgSO₄ or Na₂SO₄Commercial SourceReagent GradeDrying agent

Step-by-Step Protocol:

  • Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add 2,6-dimethoxy-3-methylbenzoic acid (1.0 eq.), the desired alcohol (1.2 eq.), and DMAP (0.1 eq.).

  • Dissolution: Dissolve the components in anhydrous dichloromethane (CH₂Cl₂).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add EDC hydrochloride (1.5 eq.) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the mixture with CH₂Cl₂. Wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • Purification: Purify the crude product via flash column chromatography (e.g., hexane/ethyl acetate) to obtain the pure ester.

  • Characterization: Confirm the identity and purity of the ester derivative by NMR and HRMS.

Strategic Framework for Biological Screening

Once a library of derivatives has been synthesized, purified, and characterized, the next phase is to assess their biological activity. A tiered or cascaded approach is the most efficient method for identifying promising compounds.[5][6] This strategy uses a broad, high-capacity initial screen to identify "hits," which are then subjected to more detailed and physiologically relevant secondary and tertiary assays.[7]

Screening Cascade Workflow

cluster_0 Discovery Phase cluster_1 Validation & Optimization A Synthesized Compound Library B Primary Screening (High-Throughput Screen) A->B 10,000s of compounds C Data Analysis & Hit Identification B->C D Hit Confirmation (Re-synthesis & Re-test) C->D Identify 'Hits' (e.g., >50% inhibition) E Secondary Assays (Dose-Response, IC50/EC50) D->E Confirmed Hits F Lead Candidates E->F Potent & selective compounds

Caption: A tiered approach for biological screening.

Primary Screening: High-Throughput Screening (HTS)

The primary screen is designed to rapidly test the entire synthesized library against a specific biological target.[8][9] The goal is not to generate precise data but to quickly identify compounds that show any activity ("hits").

  • Assay Choice: The assay can be either biochemical (e.g., measuring the inhibition of a purified enzyme) or cell-based (e.g., measuring cell viability or a reporter gene).[7] The choice depends on the therapeutic target.

  • Execution: HTS utilizes automation and robotics to test thousands of compounds in a short time, typically at a single high concentration (e.g., 10-20 µM).[5][9]

Secondary Screening: Hit Validation and Prioritization

Hits from the primary screen must be validated to eliminate false positives and to begin characterizing their activity.[6]

  • Hit Confirmation: The original "hit" compounds are re-tested, often from a freshly prepared sample, to ensure the activity is reproducible.

  • Dose-Response Curves: Confirmed hits are then tested across a range of concentrations (e.g., 8-10 points) to generate a dose-response curve. From this curve, key potency metrics like the IC₅₀ (for inhibitors) or EC₅₀ (for activators) are calculated.[7] This allows for the ranking of compounds based on their potency.

  • Selectivity Assays: Promising compounds may be tested against related targets (counter-screening) to ensure their activity is specific and not due to non-specific effects like cytotoxicity.

Conclusion

The derivatization of sterically hindered scaffolds like 2,6-dimethoxy-3-methylbenzoic acid requires a departure from standard synthetic protocols. By employing tailored methods such as amide formation via acyl fluorides or robust esterification conditions, diverse libraries of novel molecules can be efficiently generated. Coupling this targeted synthesis with a strategic, multi-tiered biological screening cascade provides a powerful and resource-effective pathway for the identification of promising lead candidates in the drug discovery process.

References

  • Longdom Publishing. (n.d.). Biological Assays: Innovations and Applications.
  • Nielsen, T. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11486-11493. DOI:10.1039/C5OB02129D.
  • Aurora Biomed. (2023, December 1). Screening of Natural Compounds for Pharmaceuticals.
  • BellBrook Labs. (n.d.). How to Choose the Right Biochemical Assay for Drug Discovery.
  • Azonano. (2024, May 30). Advances in High-Throughput Screening for Novel Antimicrobial Compounds.
  • University of Helsinki. (2004). Screening Methods for the Evaluation of Biological Activity in Drug Discovery.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(3), 148-152.
  • Nallasivam, J. L., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 54(32), 4294-4298.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • Rasayan J. Chem. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II].
  • Google Patents. (n.d.). Procedure for the preparation of esters of benzoic acid.

Sources

Application Note: 2,6-Dimethoxy-3-methylbenzoic Acid as a Strategic Scaffold in Pesticide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for the synthesis and application of 2,6-Dimethoxy-3-methylbenzoic acid (CAS 96897-96-0), designed for research and process development scientists.

Part 1: Executive Summary & Strategic Value

2,6-Dimethoxy-3-methylbenzoic acid is a highly specialized aromatic building block used in the development of benzamide herbicides (analogous to Isoxaben) and pyrimidinyl benzoate chemistries. Its structural uniqueness lies in the 3-methyl substituent , which introduces steric bulk and lipophilicity distinct from the standard 2,6-dimethoxybenzoic acid scaffold. This modification is critical for modulating the binding affinity of downstream active ingredients (AIs) to target enzymes, such as cellulose synthase (in the case of benzamides) or acetolactate synthase (ALS).

Chemical Profile
PropertySpecification
Chemical Name 2,6-Dimethoxy-3-methylbenzoic acid
CAS Number 96897-96-0
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in MeOH, DCM, EtOAc; sparingly soluble in water
Key Functionality Sterically crowded carboxylic acid; electron-rich aromatic ring

Part 2: Retrosynthetic Analysis & Pathway Design

To synthesize this intermediate with high purity (>98%) and yield, we avoid the classical oxidation of substituted toluenes due to poor regioselectivity. Instead, we employ a Nucleophilic Aromatic Substitution (


)  strategy starting from halogenated precursors, or a Carboxylation  strategy from resorcinol derivatives.
Pathway Selection Logic
  • Route A (Recommended for Scale):

    
     of 2,6-difluoro-3-methylbenzonitrile.
    
    • Why: Fluorine is a superior leaving group for methoxylation; the nitrile group is easily hydrolyzed to the acid. This route minimizes isomer formation.

  • Route B (Alternative): O-Methylation of 2,6-dihydroxy-3-methylbenzoic acid.

    • Why: Useful if starting from bio-sourced resorcinols, but requires careful pH control to avoid esterification of the acid.

Visual Synthesis Workflow (Graphviz)

SynthesisPathway Start 2,6-Difluoro-3-methylbenzonitrile (Starting Material) Step1 Step 1: S_NAr Methoxylation (NaOMe, MeOH, Reflux) Start->Step1 2 eq. NaOMe Inter1 2,6-Dimethoxy-3-methylbenzonitrile Step1->Inter1 >90% Yield Step2 Step 2: Nitrile Hydrolysis (NaOH, H2O/EtOH, Reflux) Inter1->Step2 Base Hydrolysis Product 2,6-Dimethoxy-3-methylbenzoic Acid (Target Intermediate) Step2->Product Acidification (HCl) Downstream Coupling (e.g., with Amines) -> Pesticide Active Product->Downstream SOCl2 / Amine

Caption: Optimized 2-step synthesis route via nucleophilic aromatic substitution and hydrolysis.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of 2,6-Dimethoxy-3-methylbenzoic Acid (Route A)

Objective: Prepare 10 g of high-purity intermediate from 2,6-difluoro-3-methylbenzonitrile.

Reagents:
  • 2,6-Difluoro-3-methylbenzonitrile (10.0 g, 65.3 mmol)

  • Sodium Methoxide (NaOMe), 25% wt in Methanol (35.0 mL, ~150 mmol)

  • Methanol (anhydrous, 100 mL)

  • Sodium Hydroxide (NaOH), 4M aqueous solution

  • Hydrochloric Acid (HCl), 6M aqueous solution

Step-by-Step Methodology:
  • Methoxylation (

    
    ): 
    
    • Charge a 250 mL 3-neck round-bottom flask (RBF) with 2,6-difluoro-3-methylbenzonitrile (10.0 g) and anhydrous Methanol (50 mL).

    • Equip with a reflux condenser, nitrogen inlet, and magnetic stir bar.

    • Add NaOMe solution (35 mL) dropwise over 20 minutes at room temperature. Exotherm warning: Monitor temperature.

    • Heat the reaction mixture to reflux (65°C) and stir for 6–8 hours.

    • IPC (In-Process Control): Monitor by HPLC/TLC. The disappearance of the difluoro starting material indicates completion.

    • Note: The intermediate 2,6-dimethoxy-3-methylbenzonitrile usually precipitates or forms a slurry.

  • Hydrolysis:

    • Without isolating the nitrile intermediate, add 4M NaOH (40 mL) directly to the reaction mixture.

    • Continue to reflux at 80°C for 12 hours. The system will turn homogeneous as the nitrile converts to the carboxylate salt.

    • Distill off the methanol (rotary evaporator or distillation head) to reduce volume.

  • Work-up and Isolation:

    • Dilute the aqueous residue with water (50 mL) and wash with Ethyl Acetate (2 x 30 mL) to remove non-polar impurities. Discard the organic layer.[1]

    • Cool the aqueous layer to 0–5°C in an ice bath.

    • Slowly acidify with 6M HCl to pH 1–2. The product will precipitate as a white solid.

    • Filter the solid using a Buchner funnel. Wash the cake with ice-cold water (2 x 20 mL).

    • Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield: 11.5 – 12.0 g (90–94%) Purity: >98% (HPLC)[2]

Protocol 2: Downstream Application (Benzamide Coupling)

Context: This step demonstrates the conversion of the acid into an active pesticide analog (e.g., an Isoxaben derivative) by coupling with an isoxazolyl amine.

Reagents:
  • 2,6-Dimethoxy-3-methylbenzoic acid (1.0 eq)

  • Thionyl Chloride (SOCl₂) (1.5 eq) or Oxalyl Chloride

  • Target Amine (e.g., 3-amino-5-tert-butylisoxazole) (1.1 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Dichloromethane (DCM) (Solvent)

Methodology:
  • Acid Chloride Formation:

    • Suspend the benzoic acid derivative in dry DCM.

    • Add Thionyl Chloride dropwise with a catalytic amount of DMF.

    • Reflux for 2 hours until gas evolution ceases and the solution clears.

    • Evaporate solvent and excess SOCl₂ to obtain the crude acid chloride (2,6-dimethoxy-3-methylbenzoyl chloride).

  • Amide Coupling:

    • Dissolve the crude acid chloride in dry DCM.

    • Add the Target Amine and Triethylamine at 0°C.

    • Stir at room temperature for 4 hours.

    • Quench with water, separate layers, and wash the organic phase with dilute HCl and NaHCO₃.

    • Concentrate and recrystallize (typically from Ethanol/Heptane).

Part 4: Quality Control & Validation

To ensure the intermediate meets the stringent requirements for pesticide synthesis, the following analytical parameters must be validated.

QC Workflow (Graphviz)

QC_Workflow Sample Crude Product HPLC HPLC Purity (>98.0% Area) Sample->HPLC NMR 1H-NMR Structure (Confirm 3-Me & 2,6-OMe) Sample->NMR Moisture Karl Fischer (<0.5% Water) Sample->Moisture Release Batch Release HPLC->Release Pass NMR->Release Pass Moisture->Release Pass

Caption: Standard Quality Control workflow for batch release.

Analytical Data (Reference)
  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.8 (br s, 1H, COOH), 7.15 (d, 1H, Ar-H), 6.75 (d, 1H, Ar-H), 3.80 (s, 3H, OMe), 3.72 (s, 3H, OMe), 2.15 (s, 3H, Ar-Me).

    • Interpretation: The two methoxy peaks may appear distinct due to the asymmetric environment caused by the 3-methyl group.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (4.6 x 150 mm, 5µm).

    • Mobile Phase: A: 0.1% H₃PO₄ in Water, B: Acetonitrile. Gradient 10% B to 90% B over 20 min.

    • Detection: UV @ 254 nm.[3]

Part 5: References

  • Sprenger, R. D., & Ruoff, P. M. (1946).[4] The Chemistry of Citrinin. I. The Synthesis of 2,4-Dimethoxy-3-ethylbenzoic Acid and 2,6-Dimethoxy-3-methylbenzoic Acid.[4][5][6] The Journal of Organic Chemistry, 11(2), 189–193.

  • Sigma-Aldrich. (2025). Product Specification: 2,6-Dimethoxy-3-methylbenzoic acid (CAS 96897-96-0).[7][8][9][10]

  • BLD Pharm. (2025). Safety Data Sheet (SDS) for CAS 96897-96-0.

  • U.S. EPA. (2000).[11] Pesticide Tolerance: Methoxyfenozide and related benzoic acid hydrazides (Federal Register).[11]

  • ResearchGate. (2014). Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine (Intermediate for Pyrimidinyloxybenzoates).

Sources

Analytical methods for the quantification of 2,6-Dimethoxy-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to the robust quantification of 2,6-Dimethoxy-3-methylbenzoic acid, tailored for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of advanced analytical methodologies, emphasizing scientific integrity and practical application.

Introduction: The Analytical Imperative for 2,6-Dimethoxy-3-methylbenzoic Acid

2,6-Dimethoxy-3-methylbenzoic acid is an aromatic carboxylic acid, a class of compounds pivotal in medicinal chemistry, materials science, and metabolic research. As a potential drug intermediate, metabolite, or bioactive molecule, the ability to accurately and reliably quantify it in various matrices—from simple solutions to complex biological fluids—is paramount. This guide serves as a senior-level application note, detailing two primary analytical methods for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The choice of analytical technique is dictated by the specific requirements of the study, including required sensitivity, sample matrix complexity, and throughput needs.[1] This document provides the foundational principles, step-by-step protocols, and validation frameworks necessary to establish a robust and reliable quantitative assay for 2,6-Dimethoxy-3-methylbenzoic acid, in line with international regulatory standards.[2][3][4][5][6]

Analyte Profile: Physicochemical Properties

Understanding the physicochemical properties of 2,6-Dimethoxy-3-methylbenzoic acid is the first step in developing a robust analytical method. While specific experimental data for this exact molecule is not widely published, its properties can be inferred from its structure and the known characteristics of its parent compound, 2,6-dimethoxybenzoic acid.

  • Structure: A benzoic acid core with two methoxy groups and one methyl group on the aromatic ring.

  • Molecular Formula: C₁₀H₁₂O₄

  • Molecular Weight: 196.20 g/mol

  • Acidity (pKa): The carboxylic acid group imparts acidic properties. The pKa is influenced by the electron-donating methoxy groups. For the related 2,6-dimethoxybenzoic acid, the pKa is available in databases.[7] This value is critical for developing separation methods in HPLC, as retention is highly dependent on the pH of the mobile phase.[8]

  • Solubility: Expected to have moderate solubility in aqueous solutions (pH-dependent) and good solubility in organic solvents like methanol and acetonitrile.

  • Chromophore: The benzene ring and carbonyl group constitute a chromophore, allowing for UV detection, a principle leveraged in HPLC-UV analysis.

Method Validation: The Cornerstone of Reliable Data

All analytical methods must be validated to ensure they are fit for their intended purpose.[4] Validation demonstrates that the procedure is accurate, precise, specific, and robust. The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a comprehensive framework for this process.[2][3][5][6]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[2]

  • Linearity: A direct proportional relationship between the analyte concentration and the analytical signal over a defined range.[3]

  • Accuracy: The closeness of the measured value to the true value, often expressed as percent recovery.[3]

  • Precision: The degree of scatter between a series of measurements, expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[3]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[6]

High-Performance Liquid Chromatography with UV detection is a widely accessible and robust technique suitable for quantifying 2,6-Dimethoxy-3-methylbenzoic acid in relatively clean sample matrices, such as in-process reaction monitoring or formulation analysis. The method relies on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[8][9]

Workflow for HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing prep_start Weigh Standard / Prepare Sample dissolve Dissolve in Diluent (e.g., Methanol/Water) prep_start->dissolve hplc Inject into HPLC System dissolve->hplc separation Separation on C18 Column hplc->separation detection UV Detection separation->detection integrate Integrate Peak Area detection->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Aliquot Biological Matrix (e.g., Plasma) spike Spike Internal Standard sample->spike extract Protein Precipitation or Solid-Phase Extraction spike->extract evap Evaporate & Reconstitute extract->evap lcms Inject into LC-MS/MS evap->lcms separation UPLC Separation lcms->separation ionization Electrospray Ionization (ESI) separation->ionization mrm MRM Detection ionization->mrm integrate Integrate Analyte/IS Peaks mrm->integrate ratio Calculate Peak Area Ratio integrate->ratio quantify Quantify via Calibration Curve ratio->quantify

Sources

Quantitative Analysis of 2,6-Dimethoxy-3-methylbenzoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note presents a detailed and robust protocol for the quantification of 2,6-Dimethoxy-3-methylbenzoic acid in a sample matrix using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of the carboxylic acid moiety, a derivatization step is essential for successful analysis. This guide details a complete workflow, including sample extraction, chemical derivatization via silylation, and optimized GC-MS instrument parameters. The methodology is designed to provide high sensitivity, selectivity, and reproducibility for researchers in pharmaceutical development, metabolic studies, and chemical synthesis.

Introduction and Scientific Principle

2,6-Dimethoxy-3-methylbenzoic acid is an aromatic carboxylic acid. The quantitative analysis of such compounds is crucial in various fields, including pharmacology, to understand pharmacokinetics, and in chemical manufacturing, for process monitoring and quality control.

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds.[1] However, polar functional groups, such as the carboxylic acid in the target analyte, can lead to poor chromatographic peak shape, low sensitivity, and thermal degradation in the hot GC injector.[2] To overcome these challenges, a chemical derivatization step is employed to convert the analyte into a more volatile and thermally stable form.[3][4]

This protocol utilizes silylation, a common and effective derivatization technique where an active hydrogen in the carboxylic acid group is replaced by a trimethylsilyl (TMS) group.[3][5] This reaction, typically using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC-MS analysis. The subsequent mass spectrometry (MS) detection provides high selectivity and sensitivity, allowing for confident identification and precise quantification.[6]

Experimental Workflow Overview

The analytical process follows a logical sequence of sample preparation, derivatization, and instrumental analysis. Each step is optimized to ensure maximum recovery and analytical performance.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis Sample Aqueous Sample (Containing Analyte) IS Add Internal Standard Sample->IS Acidify Acidify Sample (e.g., with HCl to pH < 2) IS->Acidify LLE Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Acidify->LLE Dry Evaporate Organic Phase (Under Nitrogen Stream) LLE->Dry Reconstitute Reconstitute Residue in Solvent Dry->Reconstitute Deriv Add Silylating Reagent (e.g., BSTFA + 1% TMCS) Reconstitute->Deriv React Heat to React (e.g., 70°C for 30 min) Deriv->React Inject Inject Sample into GC-MS React->Inject GC_Sep GC Separation (Capillary Column) Inject->GC_Sep MS_Detect MS Detection (EI, Scan/SIM Mode) GC_Sep->MS_Detect Data Data Processing & Quantification MS_Detect->Data

Caption: Overall workflow for the GC-MS analysis of 2,6-Dimethoxy-3-methylbenzoic acid.

Materials and Instrumentation

Reagents and Standards
  • 2,6-Dimethoxy-3-methylbenzoic acid standard (≥98% purity)

  • Internal Standard (IS), e.g., Benzoic acid-d5

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[5][7]

  • Ethyl Acetate (HPLC or GC grade)[8][9]

  • Pyridine (Anhydrous)

  • Methanol (HPLC grade)

  • Hydrochloric Acid (HCl, concentrated)

  • Sodium Chloride (NaCl)

  • Anhydrous Sodium Sulfate

  • Helium (Carrier Gas, 99.999% purity)

Instrumentation and Consumables
  • Gas Chromatograph: Equipped with a split/splitless injector and autosampler.

  • Mass Spectrometer: Single quadrupole or tandem quadrupole system.[7]

  • GC Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.[7]

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.

  • Pipettes, volumetric flasks, and standard laboratory glassware.

  • Nitrogen evaporator or rotary evaporator.

  • Heating block or oven for derivatization.

Detailed Protocols

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2,6-Dimethoxy-3-methylbenzoic acid standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Internal Standard Stock (1 mg/mL): Prepare a stock solution of the internal standard (e.g., Benzoic acid-d5) in methanol.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution in a suitable solvent (e.g., methanol) to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL). Spike each calibration standard with a constant concentration of the internal standard.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is designed for an aqueous matrix. For other matrices, appropriate modifications may be necessary.

  • Sample Aliquot: Transfer 1 mL of the sample into a glass centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard to the sample.

  • Acidification: Adjust the sample pH to <2 by adding concentrated HCl dropwise. This ensures the carboxylic acid is in its protonated form, facilitating extraction into an organic solvent.[8]

  • Salting Out: Add ~0.5 g of NaCl to the sample to increase the ionic strength of the aqueous phase, which enhances the partitioning of the analyte into the organic phase.

  • Extraction: Add 3 mL of ethyl acetate to the tube. Vortex vigorously for 2 minutes.[8][9]

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat: Repeat the extraction (steps 5-7) one more time and combine the organic extracts.

  • Drying: Pass the combined organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization Protocol

The derivatization process converts the polar carboxylic acid into a non-polar TMS-ester.

Derivatization_Reaction cluster_products Product Analyte 2,6-Dimethoxy-3-methylbenzoic Acid R-COOH plus + Analyte->plus Reagent BSTFA CF3CON[Si(CH3)3]2 Product TMS-ester Derivative R-COO-Si(CH3)3 Reagent->Product  Heat (70°C)   plus->Reagent

Caption: Silylation of the carboxylic acid using BSTFA to form a TMS-ester.

  • Reconstitution: To the dried residue from step 4.2.10, add 50 µL of anhydrous pyridine.

  • Add Reagent: Add 50 µL of BSTFA + 1% TMCS to the vial.[5] The TMCS acts as a catalyst.

  • Seal and React: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.[5]

  • Cooling: Allow the vial to cool to room temperature before analysis.

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

GC-MS Instrumental Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument in use.[10]

Parameter Setting
GC System
Injector TypeSplit/Splitless
Injection ModeSplit (e.g., 20:1 ratio) or Splitless for trace analysis
Injection Volume1 µL
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven Program
Initial Temperature80°C, hold for 2 minutes
Ramp 110°C/min to 200°C
Ramp 220°C/min to 300°C, hold for 5 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[11]
Ion Source Temperature230°C[11]
Transfer Line Temperature280°C[11]
Acquisition ModeFull Scan (e.g., m/z 50-550) for qualitative analysis and method development.[10] Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity.

Data Analysis and Expected Results

  • Identification: The derivatized 2,6-Dimethoxy-3-methylbenzoic acid (as its TMS-ester) will be identified by its characteristic retention time and mass spectrum.

  • Mass Spectrum: The molecular weight of the underivatized acid is 196.2 g/mol . After derivatization, a TMS group (Si(CH3)3) replaces the acidic proton, adding 72 Da (Si(CH3)3 - H). The expected molecular ion (M+) of the TMS-ester would be at m/z 268. Key expected fragment ions would include:

    • M-15 (m/z 253): Loss of a methyl group (-CH3) from the TMS moiety, a very common fragmentation pattern for TMS derivatives.

    • Other fragments resulting from cleavage of the methoxy groups or the carboxyl group.

  • Quantification: For quantitative analysis using SIM mode, select a stable and abundant ion as the quantifier ion (e.g., m/z 253) and another characteristic ion as a qualifier. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. Determine the concentration of the analyte in unknown samples from this curve. Method validation should be performed to determine linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision.[11]

Trustworthiness and Method Validation

To ensure the reliability of results, this protocol is designed as a self-validating system.

  • Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended as it co-extracts with the analyte and experiences similar derivatization efficiency and potential matrix effects, providing the most accurate correction for sample loss during preparation.[10]

  • Qualifier/Quantifier Ions: In SIM mode, monitoring a quantifier ion for measurement and a qualifier ion for confirmation ensures high specificity. The ratio of these two ions should be constant across all standards and samples, confirming the identity of the peak.[10]

  • Method Blanks: A method blank (a sample without the analyte that is processed through the entire protocol) should be run with each batch to check for contamination.

  • Quality Controls (QCs): Spiked samples at low, medium, and high concentrations should be analyzed alongside unknown samples to verify the accuracy and precision of the method.

By implementing these measures, researchers can have high confidence in the accuracy and integrity of the generated data.

References

  • MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • Liedtke, S., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(29), 8145–8157. Retrieved from [Link]

  • Kim, K. R., et al. (1997). GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography. Annals of Clinical and Laboratory Science, 27(6), 438-444. Retrieved from [Link]

  • Breen, D., et al. (2023). B-201 Development of a Quantitative Gas Chromatography Tandem Mass Spectrometry Method for Metabolic Profiling of Urine Organic Acids. Clinical Chemistry, 69(Supplement_1). Retrieved from [Link]

  • Chen, J., et al. (2004). GC-MS Determination of Flavonoids and Phenolic and Benzoic Acids in Human Plasma after Consumption of Cranberry Juice. Journal of Agricultural and Food Chemistry, 52(2), 222–227. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 2,6-dimethoxy-, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Liedtke, S., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. ResearchGate. Retrieved from [Link]

  • Knoblauch, J. M., et al. (2010). Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS). Methods in Molecular Biology, 603, 121–128. Retrieved from [Link]

  • Millan, M., et al. (2022). SAM GCMS identification of benzoic acid derivatized compared with the SAM-like GC run of benzoic acid derivatized measured in laboratory. ResearchGate. Retrieved from [Link]

  • Kataoka, H. (2002). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography. Marcel Dekker.
  • NIST. (n.d.). Benzoic acid, 2,6-dimethoxy-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. In Modern Sample Preparation for Chromatography. Elsevier. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-3-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Animal Health Laboratory, University of Guelph. (2019). GC/MS-LC/MS multi-residue method. Retrieved from [Link]

  • Proestos, C., et al. (2008). GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. Biomedical Chromatography, 22(9), 1038-1044. Retrieved from [Link]

  • Harmon, R. E., et al. (2018). Analysis of gas chromatography/mass spectrometry data for catalytic lignin depolymerization using positive matrix factorization. Green Chemistry, 20(10), 2342-2352. Retrieved from [Link]

  • Waters Corporation. (2018). Analysis of Residual Pesticides and Mycotoxins in Cannabis Using UPLC-MS/MS and GC-MS/MS to Meet California Regulatory Requirements. Retrieved from [Link]

Sources

Application Note: A Rational Approach to the Crystallization of 2,6-Dimethoxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foundational Principles: Understanding the Molecule

Crystallization is a critical purification and particle engineering technique in pharmaceutical and chemical development. The success of this process is governed by the molecule's intrinsic properties and its interaction with the solvent environment.

The target molecule, 2,6-Dimethoxy-3-methylbenzoic acid, is a derivative of 2,6-Dimethoxybenzoic acid. The addition of a methyl group at the 3-position on the benzene ring is expected to subtly alter its physicochemical properties, primarily by increasing its lipophilicity and introducing steric effects that may influence crystal packing.

Expert Insight: The primary difference between the parent and target compound is the C3-methyl group. This addition will likely decrease the compound's solubility in polar solvents (like water) and increase its solubility in non-polar organic solvents compared to the parent compound. This prediction forms the logical basis for our solvent screening strategy. A study on the parent compound, 2,6-Dimethoxybenzoic acid, revealed the existence of at least three polymorphic forms, which are different crystal structures of the same molecule.[1] This alerts us to the possibility that the target compound may also exhibit polymorphism, making the choice of crystallization conditions critical for controlling the solid-state outcome.

Table 1: Physicochemical Properties of the Parent Compound and Inferences for the Target Molecule
Property2,6-Dimethoxybenzoic Acid (Parent Compound)2,6-Dimethoxy-3-methylbenzoic Acid (Target) - PredictedRationale for Prediction
Molecular Weight 182.17 g/mol [2]196.20 g/mol Addition of a -CH₃ group.
Melting Point 185-187 °C[3]Likely to be different; requires experimental determination.Changes in crystal lattice energy due to altered molecular symmetry and intermolecular interactions.
LogP (o/w) 0.66 - 0.98[2][4]> 1.0The methyl group is a lipophilic moiety, increasing the octanol/water partition coefficient.
Water Solubility 0.35 g/100 mL (25 °C)[3][4]Lower than parent compound.Increased overall lipophilicity reduces affinity for a highly polar solvent like water.
Organic Solubility Soluble in benzene, toluene, DMSO.[3][5]Higher solubility in non-polar solvents (e.g., toluene, hexanes); similar or slightly higher in polar aprotic solvents (e.g., THF, Acetone).Increased lipophilicity enhances interactions with non-polar and moderately polar organic solvents.
Known Issues Exhibits polymorphism (at least 3 forms reported).[1]Polymorphism is highly probable.Structural similarity to a known polymorphic compound.

Method Development Workflow

A successful crystallization protocol is not discovered by chance but is the result of a systematic investigation. The workflow below illustrates a logical progression from initial analysis to a refined, optimized protocol.

Crystallization_Workflow cluster_0 Phase 1: Analysis & Screening cluster_1 Phase 2: Protocol Optimization A Compound Characterization (Purity, Solubility Prediction) B Solvent Selection (Based on Polarity & 'Like Dissolves Like') A->B C Small-Scale Screening (Test 5-10 Solvents) B->C D Technique Evaluation (Evaporation, Cooling, Anti-solvent) C->D E Select Best Solvent/Technique (e.g., Cooling from Ethanol) D->E F Optimize Parameters (Concentration, Cooling Rate) G Assess Crystal Quality (Microscopy, MP, PXRD) G->F H Scale-Up & Reproducibility Check G->H I Final Protocol Definition

Caption: A logical workflow for developing a crystallization protocol.

Experimental Protocol: A Step-by-Step Guide

This section details the experimental procedures for screening and identifying suitable crystallization conditions.

Materials and Equipment
  • 2,6-Dimethoxy-3-methylbenzoic acid (crude or material to be purified)

  • Analytical balance

  • Hotplate/stirrer with temperature control

  • Small volume vials (e.g., 2 mL or 4 mL) with caps

  • Graduated pipettes or syringes

  • Filtration apparatus (Buchner funnel or Hirsch funnel with vacuum flask)

  • Microscope for crystal visualization

  • A selection of analytical grade solvents (see Table 2)

Part 1: Solvent Screening

Causality: The goal of this step is to identify solvents in which the target compound has high solubility at elevated temperatures but low solubility at room temperature or below. This temperature-dependent solubility differential is the driving force for cooling crystallization. We will test a range of solvents with varying polarities.

Table 2: Suggested Solvents for Initial Screening
ClassSolventBoiling Point (°C)Rationale & Notes
Protic Isopropanol82.5Good starting point, moderate polarity, can form H-bonds.
Protic Ethanol78.4Similar to isopropanol, widely used.
Aprotic Polar Acetone56Strong solvent, high volatility. Good for slow evaporation.
Aprotic Polar Ethyl Acetate77Moderate polarity, common recrystallization solvent.
Aprotic Polar Acetonitrile (MeCN)82Used in polymorphism studies of the parent compound.[1]
Aprotic Weakly Polar Tetrahydrofuran (THF)66Good solvent power, used in studies of the parent compound.[1]
Non-polar Toluene111Parent compound is soluble; good for aromatic compounds.[3]
Solvent/Anti-solvent Isopropanol / Water-Isopropanol as solvent, water as anti-solvent to induce precipitation.
Solvent/Anti-solvent Acetone / Hexane-Acetone as solvent, hexane as anti-solvent.

Protocol:

  • Preparation: Place approximately 10-20 mg of 2,6-Dimethoxy-3-methylbenzoic acid into each of a series of labeled vials.

  • Solubility Test (Room Temp): Add a candidate solvent dropwise (e.g., 0.1 mL increments) to each vial at room temperature, vortexing after each addition. Observe the amount of solvent required to fully dissolve the solid.

    • Observation: If it dissolves in < 0.2 mL, it is likely too soluble at room temperature for cooling crystallization. If it remains insoluble after 2-3 mL, it is likely not a suitable single solvent.

  • Solubility Test (Elevated Temp): For solvents where the compound was sparingly soluble at room temperature, gently heat the vial on a hotplate (to ~75% of the solvent's boiling point) while stirring. Continue to add solvent in 0.1 mL increments until the solid fully dissolves.

  • Cooling: Once a clear solution is obtained at the higher temperature, cap the vial, and allow it to cool slowly to room temperature. Subsequently, place it in a refrigerator (4 °C) or freezer (-20 °C) for several hours to overnight.

  • Observation: Record the outcome for each solvent system:

    • Good: Abundant, well-formed crystals.

    • Fair: Fine powder or small needles.

    • Poor: No precipitation, or the compound "oils out" as a liquid phase.

Part 2: Technique Selection and Optimization

Based on the screening results, select the most promising solvent system(s) and perform a larger scale experiment to optimize the chosen technique.

This is the preferred method if a suitable solvent was identified in Part 1.

  • Dissolution: In an appropriately sized flask, add the crude compound and the chosen solvent (e.g., Isopropanol). Use a ratio determined from the screening (e.g., 1 g of compound in the minimal volume of solvent required for dissolution at high temperature).

  • Heating: Heat the mixture on a hotplate with stirring until all the solid dissolves completely. Do not exceed the solvent's boiling point. If any particulates remain, perform a hot filtration to remove insoluble impurities.

  • Cooling (Crucial Step):

    • Slow Cool: Remove the flask from the heat, cover it, and allow it to cool undisturbed to room temperature. Slower cooling generally yields larger, more pure crystals.

    • Secondary Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for 1-2 hours to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

This method is useful if the compound is highly soluble in a volatile solvent at room temperature.

  • Dissolution: Dissolve the compound in a suitable volatile solvent (e.g., Acetone or Dichloromethane) at room temperature to create a near-saturated solution.

  • Evaporation: Cover the container with a lid or paraffin film pierced with a few small holes. This slows the rate of evaporation.

  • Incubation: Leave the container in an undisturbed location (like a fume hood) for several days. As the solvent slowly evaporates, the solution becomes supersaturated, inducing crystallization.

Troubleshooting Common Issues

ProblemPotential CauseSuggested Solution
Oiling Out The solution becomes supersaturated above the compound's melting point, or the cooling is too rapid.Re-heat to dissolve the oil. Add slightly more solvent. Allow to cool much more slowly. Consider a different solvent with a lower boiling point.
No Crystals Form Solution is not sufficiently saturated; compound is too soluble even at low temperatures.Re-heat the solution and boil off some solvent to increase the concentration, then attempt cooling again. If that fails, try an anti-solvent addition.
Formation of Fine Powder Nucleation is too rapid; cooling is too fast.Reduce the cooling rate. Ensure the solution is free of fine particulates (impurities) by performing a hot filtration.
Low Yield Compound has significant solubility in the solvent even at low temperatures.Ensure sufficient time is given for cooling at the lowest possible temperature. Use the minimum amount of solvent necessary for dissolution.

References

  • PubChem. (n.d.). 2,6-Dimethoxybenzoic Acid. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). Benzoic acid, 2,6-dimethoxy-, methyl ester. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Chemsrc. (2025, August 22). 2,6-Dimethoxybenzoic acid. Chemsrc.com. [Link]

  • The Good Scents Company. (n.d.). 2,6-dimethoxybenzoic acid. The Good Scents Company. Retrieved February 17, 2026, from [Link]

  • MDPI. (2022, August 18). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. MDPI. [Link]

  • NIST. (n.d.). Benzoic acid, 2,6-dimethoxy-, methyl ester. NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,6-Dimethoxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Your Molecule

Welcome to the technical support hub. You are likely working with 2,6-Dimethoxy-3-methylbenzoic acid (DMMBA) , a sterically crowded benzoic acid derivative.[1][2]

Before troubleshooting, understand the chemical behavior driving your purification issues:

  • Steric Hindrance: The two methoxy groups at the 2- and 6-positions create a "cage" around the carboxylic acid.[1][2][3] This affects crystallization packing and makes the molecule prone to "oiling out" rather than forming discrete crystals.[2]

  • Electron Density: The electron-donating methoxy groups make the ring electron-rich, slightly increasing the pKa (approx. 3.4–3.[1][2][3]5) compared to unsubstituted benzoic acid (pKa 4.2).[2] This dictates your pH swing strategy.[2]

  • Polymorphism: Like its parent 2,6-dimethoxybenzoic acid, this derivative is prone to polymorphism (forming different crystal structures), which can lead to inconsistent melting points.[1][2][3]

Module 1: The Primary Cleanup (Acid-Base Extraction)[1][2]

Context: This is your first line of defense to remove unreacted starting materials (likely 1,3-dimethoxy-2-methylbenzene) and inorganic salts.[1][2]

The Protocol
  • Dissolution: Dissolve crude DMMBA in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][2][3]

  • Basification: Extract with 1M NaOH or Sat. NaHCO₃ .[1][2][3]

    • Technical Note: The salt form (Sodium 2,6-dimethoxy-3-methylbenzoate) moves to the aqueous layer.[1][2][3] Neutral organic impurities remain in the organic layer.[2]

  • Wash: Wash the aqueous layer twice with fresh organic solvent (EtOAc/DCM).[2] Do not skip this. This removes trapped non-acidic impurities.[1][2]

  • Acidification: Cool the aqueous layer to 0–5°C. Slowly add 6M HCl until pH < 2.

  • Recovery: The product should precipitate. If it oils out, extract back into EtOAc, dry over MgSO₄, and evaporate.[2][4]

Troubleshooting Guide

Q: My product didn't precipitate upon acidification; the water just turned milky.

A: This is the "Oiling Out" phenomenon common with methoxy-benzoic acids.[1][2][3] The product has formed a supercooled liquid emulsion.

  • Fix: Do not filter. Extract the milky aqueous layer with DCM (3x).[2] Dry the combined organics with Na₂SO₄ and rotovap.[2] You will get a solid upon high-vacuum drying.[1][2]

Q: The yield is lower than expected after extraction.

A: Check the pH of your waste organic layer. If the pH during the initial extraction wasn't high enough (pH > 10), the sterically hindered acid might not have fully deprotonated, leaving product in the organic waste.

  • Fix: Use 1M NaOH instead of Bicarbonate to ensure full deprotonation.

Workflow Visualization

ExtractionWorkflow Start Crude Mixture (Dissolved in EtOAc) AddBase Add 1M NaOH (Partition) Start->AddBase Sep1 Separation AddBase->Sep1 OrgLayer Organic Layer (Contains Impurities) Sep1->OrgLayer Neutral Impurities AqLayer Aqueous Layer (Contains Product Salt) Sep1->AqLayer Product (Salt form) Wash Wash with fresh EtOAc (Discard Organics) AqLayer->Wash Acidify Acidify with 6M HCl to pH < 2 Wash->Acidify StateCheck Precipitate or Oil? Acidify->StateCheck Solid Filter & Dry (Solid Product) StateCheck->Solid Solid forms Oil Extract w/ DCM, Dry & Evaporate StateCheck->Oil Milky/Oil forms

Caption: Logic flow for acid-base extraction, highlighting the critical decision point when "oiling out" occurs.

Module 2: Crystallization (The Purification Standard)

Context: Recrystallization is superior for removing regioisomers (e.g., the 2,4-dimethoxy isomer) which disrupt the crystal lattice of your target 2,6-isomer.[1][2]

Recommended Solvent Systems
Solvent SystemRatio (v/v)CharacteristicsBest For
Acetone / Hexane 1:3 to 1:5Excellent selectivity.[1][2][3]Removing non-polar impurities and drying the product.[2][5]
Ethanol / Water 1:1 to 1:2High recovery yield.[1][2][3]Removing inorganic salts and highly polar residues.[2][3]
Ethyl Acetate / Heptane 1:4Slower crystallization.[1][2][3]Growing larger crystals for X-ray diffraction.
The "Oiling Out" Protocol

If your DMMBA turns into a sticky oil at the bottom of the flask during hot recrystallization:

  • Re-heat until the oil dissolves (add slightly more polar solvent, e.g., Acetone, if needed).

  • Seed it: Add a tiny crystal of pure DMMBA (if available) at the cloud point.[2][3]

  • Slow Cool: Wrap the flask in a towel to cool slowly to room temperature. Rapid cooling promotes oiling.[1][2][3]

  • Scratch: Vigorously scratch the inner wall of the flask with a glass rod.[2] This provides nucleation sites.[1][2]

Troubleshooting Guide

Q: My crystals are colored (yellow/brown) but NMR looks clean.

A: Trace oxidation products (quinones) are potent chromophores. [1][3] * Fix: Perform the recrystallization with Activated Carbon . Dissolve product in hot solvent, add carbon (5% w/w), stir for 5 mins, filter hot through Celite, then crystallize.

Q: I cannot separate the 2,4-isomer from the 2,6-isomer.

A: These isomers have different solubilities. The 2,6-isomer is generally less soluble due to symmetry and higher melting point. [1][2] * Fix: Use Acetone/Hexane .[1][2][3] The 2,6-isomer should crystallize first.[1][2] Do not chase the "second crop" of crystals from the mother liquor, as this will be enriched with the 2,4-isomer.[2]

Module 3: Chromatography (The Polishing Step)

Context: Use this if recrystallization fails to meet purity specs (>98%).

Stationary Phase & Mobile Phase[1][2][3]
  • Stationary Phase: Silica Gel (40–63 µm).[1][2]

  • Mobile Phase: Hexane : Ethyl Acetate (Start 80:20, Gradient to 50:50).[2]

  • The Secret Additive: You MUST add 1% Acetic Acid to the mobile phase.

Troubleshooting Guide

Q: My spots on the TLC plate are streaking badly.

A: Carboxylic acids interact strongly with the silanols on the silica gel surface, causing "tailing." [2] * Fix: The 1% Acetic Acid (mentioned above) suppresses the ionization of the carboxylic acid (keeping it in the R-COOH form rather than R-COO⁻), resulting in tight, round spots.

Q: Which isomer elutes first?

A: Typically, the 2,6-dimethoxy isomer elutes before the 2,4-isomer on standard silica.[1][2][3] The 2,6-substitution creates a "shielded" polar head, making it effectively less polar (higher R_f) than the more exposed 2,4-isomer.[1][2]

Module 4: Analytical Verification (FAQs)

Common Questions

Q: The melting point is broad (e.g., 140–145°C). Is it impure?

  • Analysis: Not necessarily. DMMBA exhibits polymorphism . You may have a mixture of Form I and Form II crystals.[2][6][7]

  • Action: Run a DSC (Differential Scanning Calorimetry) or simply recrystallize from a single solvent (e.g., Toluene) to unify the polymorph.[2]

Q: Can I sublime this compound?

  • Analysis: Not recommended. While benzoic acids can sublime, the methoxy groups are thermally sensitive.[3] Prolonged heating at sublimation temps can lead to decarboxylation (loss of CO₂) or methyl ether cleavage.[2] Stick to recrystallization.[1][2][3][8]

Q: How do I store it?

  • Action: Store in a cool, dry place. Benzoic acids are stable, but the electron-rich ring makes it slightly susceptible to slow oxidation if left in direct sunlight or open air for months.[1][2]

References

  • ChemicalBook. (2025).[1][2][3] 2,6-Dimethoxybenzoic acid Properties and Synthesis.Link[1][2]

  • National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 15109, 2,6-Dimethoxybenzoic acid.[1][2][3]Link[1][2]

  • BenchChem. (2025).[1][2][3][6][8] Technical Support: Crystallization of Dimethoxybenzoic Acid Polymorphs.Link[1][2][6]

  • S. M. Cohen et al. (2013).[1][2][3] Experimental and Predicted Solubilities of 3,4-Dimethoxybenzoic Acid (Analogous Systems). Bibliomed.[1][2][3] Link

  • Waters Corporation. (2024).[1][2][3] Direct Separations of Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2.[2][3]Link

Sources

Technical Support Center: 2,6-Dimethoxy-3-methylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: T-DMBA-Synthesis-001 Status: Active Agent: Senior Application Scientist Subject: Troubleshooting Common Side Products & Yield Loss[1]

Executive Summary: The "Crowded Castle" Effect

The synthesis of 2,6-dimethoxy-3-methylbenzoic acid presents a unique challenge due to the specific arrangement of substituents. The "2,6-dimethoxy" motif creates a sterically crowded pocket that forces the carboxyl group out of planarity with the aromatic ring. Simultaneously, the electron-donating methoxy and methyl groups make the ring highly electron-rich.

This combination creates a "perfect storm" for three specific side reactions:

  • Dakin Oxidation (The Phenol Divergence): The electron-rich aldehyde is prone to rearranging into a phenol rather than oxidizing to an acid.[1]

  • Protodecarboxylation (The Vanishing Product): The crowded acid is thermodynamically unstable and prone to losing

    
     under acidic conditions.
    
  • Electrophilic Chlorination (The Phantom Halogen): During Pinnick oxidation, highly reactive

    
     byproducts attack the activated ring.
    
Troubleshooting Dashboard

Use this table to diagnose your specific issue based on analytical data (NMR/LC-MS).

SymptomDetected Impurity (Side Product)Root CauseImmediate Fix
Product is an oil/solid with phenolic smell; Acid proton missing in NMR. 2,6-Dimethoxy-3-methylphenol (Formate ester intermediate)Dakin Oxidation. Electron-rich aldehyde reacted with ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

via aryl migration instead of proton transfer.[1]
Switch to Pinnick conditions. Use

with a scavenger.[2] Do not use basic

.
Product disappears during acid workup or drying; NMR shows starting arene. 1,3-Dimethoxy-4-methylbenzene (Decarboxylated arene)Protodecarboxylation. The 2,6-substituents facilitate ipso-protonation and loss of

.[1]
Avoid strong acids (HCl). Acidify to pH 3–4 with citrate/phosphate buffer.[1] Do not heat.
M+34 peak in LC-MS; Split peaks in aromatic region. 5-Chloro-2,6-dimethoxy-3-methylbenzoic acid Chlorination.

byproduct from chlorite attacked the electron-rich ring.[1]
Increase Scavenger Load. Add 2-methyl-2-butene or resorcinol to quench

.
Multiple methoxy signals; Wrong coupling constants. 2,4-Dimethoxy-5-methylbenzoic acid (Regioisomer)Lithiation Selectivity Error. Lithiation occurred at C6 instead of C2 during upstream synthesis.Check Starting Material. If using lithiation, ensure C2 is the only accessible site or use blocking groups.
Deep Dive: Technical Guides
Ticket #001: The Dakin Divergence (Aldehyde

Phenol)
  • The Issue: When oxidizing electron-rich benzaldehydes (like our target), hydrogen peroxide (

    
    ) often acts as a nucleophile rather than just an oxidant.[1] It attacks the carbonyl, forming a hydroperoxide intermediate that undergoes a [1,2]-aryl shift (Dakin rearrangement) to form a formate ester, which hydrolyzes to a phenol.
    
  • The Fix: You must use Pinnick Oxidation (Sodium Chlorite,

    
    ).
    
    • Why? Chlorite acts via a different mechanism (chlorous acid addition) that disfavors aryl migration, provided the pH is kept slightly acidic (pH 3.5–4.5).

    • Critical Control: Do not let the pH rise above 5, or hypochlorite formation increases. Do not drop below 3, or the chlorite decomposes too rapidly.

Ticket #002: The Decarboxylation Trap
  • The Issue: 2,6-Dimethoxybenzoic acids are textbook examples of steric inhibition of resonance .[1] The carboxyl group cannot align with the ring for stability.

  • Mechanism: In the presence of strong acid (e.g., 1M HCl during workup), a proton attacks the ring carbon bearing the carboxyl group (ipso-attack). The electron-donating methoxy groups stabilize this "sigma complex." The molecule then ejects

    
     to relieve steric strain, reverting to the non-acidic arene.
    
  • The Fix:

    • Never heat the crude acid.

    • Workup: Acidify the reaction mixture with 0.5M

      
        or citric acid, not HCl or 
      
      
      
      .
    • Drying: Dry under vacuum at room temperature; avoid oven drying.

Ticket #003: The "Phantom" Chlorination
  • The Issue: The byproduct of Pinnick oxidation is Hypochlorous Acid (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ).[3][4]
    
  • Mechanism:

    
     is a potent electrophilic chlorinating agent.[1] Since your ring has two methoxy groups and a methyl group, it is "activated" and acts like a sponge for 
    
    
    
    .
  • The Fix: You must add a chlorine scavenger .

    • Standard: 2-Methyl-2-butene (20–30 equivalents).[1] It reacts with

      
       to form a chlorohydrin, which is easily washed away.
      
    • Alternative: Resorcinol (if the alkene is unavailable), though this can complicate purification.

Recommended Protocol: Optimized Pinnick Oxidation

This protocol is designed to minimize all three major side products identified above.

Reagents:

  • 2,6-Dimethoxy-3-methylbenzaldehyde (1.0 equiv)[1]

  • Sodium Chlorite (

    
    ) (80% purity, 1.5 equiv)
    
  • Sodium Dihydrogen Phosphate (

    
    ) (1.2 equiv)
    
  • Scavenger: 2-Methyl-2-butene (20.0 equiv)[1]

  • Solvent:

    
    -Butanol / Water (3:1 ratio)[1]
    

Step-by-Step:

  • Dissolution: Dissolve the aldehyde and 2-methyl-2-butene in

    
    -butanol.
    
  • Buffer Prep: Dissolve ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     in water. Add this to the organic phase.[5] The mixture will be biphasic.
    
  • Oxidant Addition: Dissolve

    
     in a minimum amount of water.[1] Add this solution dropwise  over 30 minutes at 0°C.
    
    • Why? Slow addition prevents a spike in

      
       concentration (Chlorination risk).[1]
      
  • Reaction: Stir at 0°C to Room Temperature. Monitor by TLC/HPLC.

  • Quench: Add saturated sodium sulfite (

    
    ) solution to destroy excess oxidant.
    
  • Gentle Workup (Crucial):

    • Evaporate volatile

      
      -butanol at <30°C .
      
    • Extract the alkaline aqueous layer with Ethyl Acetate (removes neutral organic impurities/unreacted aldehyde).

    • Acidification: Carefully acidify the aqueous layer to pH 3.5 using 1M Citric Acid. Do not go to pH 1.

    • Extract rapidly with Ethyl Acetate.[1]

  • Isolation: Dry over

    
     and concentrate in vacuo at ambient temperature.
    
Pathway Visualization

The following diagram illustrates the competition between the desired pathway and the fatal side reactions.

G cluster_0 Reaction Pot Aldehyde 2,6-Dimethoxy-3- methylbenzaldehyde Target TARGET ACID (2,6-Dimethoxy-3- methylbenzoic acid) Aldehyde->Target Pinnick Ox. (NaClO2, Scavenger) Phenol SIDE PRODUCT A (Phenol/Formate) Aldehyde->Phenol Dakin Ox. (H2O2, Base) Chloro SIDE PRODUCT C (Chlorinated Acid) Aldehyde->Chloro No Scavenger (HOCl Attack) Decarb SIDE PRODUCT B (1,3-Dimethoxy-4- methylbenzene) Target->Decarb Strong Acid/Heat (Protodecarboxylation)

Caption: Reaction pathway map showing the divergence of the starting aldehyde into the target acid versus common side products (Phenol, Decarboxylated arene, Chlorinated impurity) based on reaction conditions.

References
  • Pinnick Oxidation Mechanism & Side Reactions

    • Lindgren, B. O., & Nilsson, T. (1973).[1][2][6] Preparation of Carboxylic Acids from Aldehydes (Including Hydroxyl-Substituted Benzaldehydes) by Oxidation with Chlorite.[1] Acta Chemica Scandinavica, 27, 888-890.[1]

    • Note: Defines the requirement for scavengers to prevent chlorin
  • Dakin Oxidation of Electron-Rich Aldehydes

    • Dakin, H. D. (1909).[1] The oxidation of hydroxy derivatives of benzaldehyde, acetophenone and related substances. American Chemical Journal, 42, 477.[1]

    • Context: Explains why electron-rich aldehydes prefer phenol form
  • Decarboxylation of 2,6-Dimethoxybenzoic Acids

    • Vandersteen, A. A., et al. (2017).[1][7] Carbon Kinetic Isotope Effects and the Mechanisms of Acid-Catalyzed Decarboxylation of 2,4-Dimethoxybenzoic Acid. Journal of the American Chemical Society, 139(42), 15049–15053.[7]

    • Context: Detailed mechanistic study on how dimethoxy-substitution facilitates rapid decarboxylation under acidic conditions.[1][7]

  • Synthesis of Crowded Benzoic Acids

    • ChemicalBook. (n.d.).
    • Context: Industrial routes often utilize carboxylation of lithiated resorcinol ethers, highlighting the regioselectivity risks.

Sources

Troubleshooting guide for 2,6-Dimethoxy-3-methylbenzoic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as an advanced technical support resource for researchers working with 2,6-Dimethoxy-3-methylbenzoic acid . It synthesizes specific chemical behaviors of electron-rich, sterically hindered benzoic acids with practical troubleshooting protocols.

Topic: Troubleshooting Reaction Failures, Instability, and Purification Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Status: Active Guide [v2.4][1]

Introduction: The "Deceptive" Scaffold

2,6-Dimethoxy-3-methylbenzoic acid presents a classic "perfect storm" of structural challenges. While it appears to be a simple building block, two dominant forces dictate its reactivity:

  • Extreme Steric Hindrance (The Ortho Effect): The two methoxy groups at C2 and C6 create a "steric fortress" around the carboxylic acid, twisting the carbonyl group out of planarity and blocking the trajectory of incoming nucleophiles.

  • High Electron Density: The ring is super-activated by the methoxy groups, making the molecule prone to decarboxylation (loss of CO₂) and demethylation under conditions that would be safe for standard benzoic acids.

This guide addresses the three most common failure modes: Failed Amide Couplings , Unexpected Decarboxylation , and Regioselectivity Errors .

Critical Troubleshooting Modules

Module A: Amide Coupling Failures (The "Unreactive" Acid)

Symptom: Standard coupling reagents (EDC, HATU, HBTU) yield <10% product or return starting material after 24 hours. Root Cause: The 2,6-dimethoxy pattern blocks the formation of the active ester intermediate. Even if the active ester forms, the amine cannot easily approach the carbonyl carbon due to the "picket fence" of methyl groups from the methoxy substituents.

Protocol: The Acid Chloride Activation Route

Do not waste time screening exotic coupling agents. Proceed directly to acid chloride generation.

Step-by-Step Workflow:

  • Reagent Choice: Use Oxalyl Chloride (COCl)₂ rather than Thionyl Chloride (SOCl₂) to avoid harsh thermal conditions that trigger decarboxylation.[1]

  • Catalyst: DMF is mandatory to form the Vilsmeier-Haack intermediate.[1]

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).[1]

Optimized Procedure:

  • Dissolve 1.0 eq of 2,6-dimethoxy-3-methylbenzoic acid in anhydrous DCM (0.2 M).

  • Add catalytic DMF (2-3 drops per mmol).[1]

  • Add Oxalyl Chloride (1.2 eq) dropwise at 0°C.

  • Critical: Allow to warm to Room Temperature (RT) and stir for 2 hours. Visual Cue: Bubbling must cease completely.

  • Evaporate solvent in vacuo to obtain the crude acid chloride (often a yellow oil/solid).[1]

  • Coupling: Redissolve in DCM and add the amine (1.1 eq) + DIPEA or Pyridine (1.5 eq).

Technical Note: If the amine is also sterically hindered (e.g., tert-butyl amine), add DMAP (0.1 eq) to catalyze the acyl transfer.

Visualizing the Steric Blockade

The following diagram illustrates why nucleophilic attack is mechanically difficult.

StericEffect Acid 2,6-Dimethoxy-3-methyl Benzoic Acid Activation Activation Step (EDC/HATU) Acid->Activation Standard Coupling AcidCl Acid Chloride (High Reactivity) Acid->AcidCl Oxalyl Chloride (Recommended) Intermed Active Ester (Bulky) Activation->Intermed Block STERIC CLASH (2,6-OMe Shield) Intermed->Block Amine Approach Amine Incoming Amine (Nucleophile) Amine->Block Product Amide Product Amine->Product Successful Attack AcidCl->Product Rapid Attack

Caption: The 2,6-dimethoxy "shield" prevents bulky active esters from reacting.[1] Acid chlorides reduce the transition state energy barrier.

Module B: The "Vanishing" Product (Decarboxylation)

Symptom: Product mass is missing the COOH group (M-44 peak observed in LCMS) or yield is inexplicably low after heating. Root Cause: Electron-rich aromatic rings stabilize the protonated intermediate required for decarboxylation.[1] This is an acid-catalyzed process, often accelerated by heating in protic solvents.[1]

Mechanism:

  • Protonation occurs at the ring carbon bearing the carboxyl group (ipso-position).[1]

  • The electron-donating methoxy groups stabilize the resulting sigma complex.[1]

  • CO₂ is expelled to restore aromaticity.[1]

Prevention Strategy:

Variable Avoid (High Risk) Recommended (Safe)
Temperature > 80°C < 50°C
pH Strong Acids (pH < 1) Buffered (pH 4-5) or Basic
Workup 1M HCl wash Citric Acid (10%) or NH₄Cl

| Solvent | DMSO/Water (Hot) | Toluene, DCM, THF |[1]

Self-Validating Check: Before scaling up, take a small aliquot of your reaction mixture in an NMR tube. Heat to the intended reaction temperature for 1 hour. If the ¹H NMR shows the disappearance of the COOH proton or the appearance of a new aromatic proton (indicating replacement by H), abort thermal conditions .

Module C: Regioselectivity in Electrophilic Substitution

Symptom: Bromination or Nitration yields the wrong isomer.[1] Analysis:

  • Substituents:

    • 1-COOH (Meta director)[1]

    • 2-OMe (Ortho/Para director)[1]

    • 3-Me (Ortho/Para director)

    • 6-OMe (Ortho/Para director)[1]

  • Site Prediction:

    • Position 4: Activated by 3-Me (ortho).[1] Sterically crowded (between Me and H).

    • Position 5: Activated by 6-OMe (ortho) and 2-OMe (para).[1]

  • Result: Position 5 is the electronic "hotspot."[1] It is activated by two strong oxygen donors. Position 4 is significantly less reactive.

Troubleshooting Protocol:

  • Targeting Position 5: Use standard electrophiles (NBS, Br₂). Reaction will be fast.

  • Targeting Position 4: Extremely difficult directly. Requires blocking position 5 or using a different starting material scaffold.

Analytical Data & Reference Values

Solubility Profile:

  • Water: Insoluble (precipitates upon acidification).

  • DCM/EtOAc: High solubility.

  • Hexanes: Low solubility (Good for recrystallization).[1]

NMR Diagnostic (DMSO-d₆):

  • Methoxy Groups: Singlet approx.[1] 3.7–3.8 ppm (6H). Note: If these split or shift significantly, check for demethylation.

  • Methyl Group: Singlet approx.[1] 2.1–2.2 ppm (3H).

  • Aromatic Protons: Two doublets (if C4/C5 unsubstituted) or singlets depending on substitution.[1]

Frequently Asked Questions (FAQ)

Q: Can I use BBr₃ to demethylate just one methoxy group? A: This is risky. BBr₃ is a strong Lewis acid and often causes "runaway" demethylation of both groups or promotes decarboxylation due to the acidic environment.

  • Alternative: Use L-Selectride or thiol-based nucleophilic demethylation methods if selective cleavage is required, though selectivity between the 2- and 6- positions is hard to control without other directing groups.[1]

Q: Why did my esterification with MeOH/H₂SO₄ fail? A: The "Victor Meyer Esterification Law" applies here. Di-ortho-substituted benzoic acids cannot be esterified by Fischer esterification (alcohol + acid catalyst) due to the acylium ion formation being blocked or the transition state being too crowded.

  • Solution: Alkylation.[1][2] React the carboxylate salt (using K₂CO₃) with Methyl Iodide (MeI) in DMF. This bypasses the attack on the carbonyl carbon.

Q: Is the acid chloride stable? A: Yes, moderately. Unlike simple benzoyl chlorides, the steric bulk actually protects the acid chloride from rapid hydrolysis by atmospheric moisture. However, it should still be used immediately after preparation.[3]

References

  • Mechanism of Decarboxylation

    • Dunn, G. E., & Prysiazniuk, R. Y. (1961).[1] The Decarboxylation of Substituted Salicylic Acids. Canadian Journal of Chemistry.

    • Context: Establishes the mechanism where electron-donating groups (ortho/para) facilitate ipso-protonation and subsequent CO₂ loss.[1]

  • Steric Hindrance in Amide Coupling (The "Ortho Effect")

    • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

    • Context: comprehensive review detailing why standard coupling reagents fail with di-ortho substituted systems and recommending acid chlorides or acyl fluorides.
  • Synthesis & Properties of 2,6-Dimethoxybenzoic Acids

    • Doyle, F. P., et al. (1962). Antibiotics derived from 2,6-dimethoxybenzoic acid. Journal of the Chemical Society.
    • Context: foundational work on the synthesis and reactivity of the 2,6-dimethoxy scaffold.[4]

  • Regioselectivity in Electrophilic Substitution

    • Castanet, A. S., et al. (2006).[1][5] Directed Ortho-Metalation of Unprotected Benzoic Acids. Organic Letters.

    • Context: Discusses how to alter regioselectivity using lithiation, contrasting with standard electrophilic substitution which favors the para-to-methoxy position.

Sources

Controlling polymorphism in 2,6-Dimethoxy-3-methylbenzoic acid crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for controlling the polymorphism of 2,6-dimethoxybenzoic acid (2,6-MeOBA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of 2,6-MeOBA crystallization. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you achieve your desired polymorphic form with consistency and confidence.

Introduction to the Polymorphism of 2,6-Dimethoxybenzoic Acid

2,6-Dimethoxybenzoic acid is known to exist in at least three polymorphic forms, designated as Form I, Form II, and Form III.[1][2] These polymorphs exhibit different crystal structures and physical properties, making the control of crystallization a critical aspect of research and development. The two most commonly encountered forms, I and III, are enantiotropically related, meaning their relative stability is temperature-dependent.[1][3] Form II is a metastable and elusive polymorph, often referred to as a "disappearing polymorph."[1]

Understanding the interplay of kinetics and thermodynamics is paramount. Form I is the thermodynamically stable form at lower temperatures, while Form III is the stable form at higher temperatures, with a transition point around 79°C.[1] However, kinetic factors such as supersaturation, cooling rate, and the presence of additives can lead to the crystallization of metastable forms.

Troubleshooting Guide

This section addresses common issues encountered during the crystallization of 2,6-MeOBA in a question-and-answer format.

Question 1: I am trying to crystallize Form I, but I keep obtaining a mixture of Form I and Form III. How can I selectively crystallize Form I?

Answer:

Obtaining a pure sample of Form I requires conditions that favor its nucleation and growth while preventing the formation of the metastable Form III. Since Form I is the thermodynamically stable form at temperatures below 79°C, the key is to allow the system to reach its most stable state.[1]

Causality: The concomitant crystallization of Form III with Form I often occurs when the cooling rate is too rapid, leading to high supersaturation levels where the nucleation of the metastable form is kinetically favored.

Troubleshooting Steps:

  • Reduce the Cooling Rate: A slower cooling rate will maintain a lower level of supersaturation, giving the system more time to nucleate the thermodynamically stable Form I.

  • Implement a Temperature Cycling or Aging Step: Hold the solution at a temperature just below the transition temperature (e.g., 60-70°C) for an extended period. This will encourage the dissolution of any Form III nuclei and promote the growth of Form I.

  • Utilize Solvent-Mediated Phase Transformation (SMPT): If you have a mixture of forms, you can create a slurry of the mixture in a suitable solvent (e.g., water, toluene) at a temperature where Form I is stable (e.g., 25°C, 50°C, or 70°C).[1] With sufficient stirring, the less stable Form III will dissolve and recrystallize as the more stable Form I. This transformation can be very rapid, sometimes occurring in less than 15 minutes at 25°C with high stirring rates.[1]

Question 2: I am specifically targeting the metastable Form III, but my crystallization consistently yields Form I. What conditions favor the formation of Form III?

Answer:

Crystallizing the metastable Form III requires a kinetic approach that bypasses the nucleation of the more stable Form I.

Causality: Form III is the high-temperature stable form.[1] To obtain it at lower temperatures, you need to create conditions where it nucleates faster than Form I. This typically involves higher supersaturation and specific solvent interactions.

Troubleshooting Steps:

  • Increase the Cooling Rate: A faster cooling rate can favor the nucleation of the metastable Form III.[1]

  • Select an Appropriate Solvent: Crystallization from water has been shown to yield Form III, particularly with a slow cooling rate and a fast stirring rate.[1]

  • Utilize Crystallization Additives: The presence of certain polymers can inhibit the nucleation of Form I and promote the formation of Form III.

    • Polyethylene glycol (PEG): Has been shown to increase the probability of crystallizing metastable polymorphs of 2,6-MeOBA.[1]

    • Hydroxypropyl cellulose (HPC): Can also favor the formation of Form III when crystallizing from water and can slow the transformation of Form III to Form I.[1]

Question 3: I've heard of a Form II of 2,6-MeOBA, but I have been unable to isolate it. Is it possible to obtain a pure sample of Form II?

Answer:

Form II is notoriously difficult to obtain as a pure sample and has been described as a "disappearing polymorph."[1] Its formation is highly sensitive to crystallization conditions and it rapidly transforms into more stable forms.[1]

Causality: Form II is the least stable of the three known polymorphs.[4] Its nucleation window is very narrow and often overlaps with the other, more stable forms.

Troubleshooting Steps:

  • Rapid Cooling/Evaporation: The best chance of observing Form II is through rapid crystallization processes from specific solvents, which can trap the molecules in this metastable arrangement. However, this often results in a mixture of polymorphs.[1]

  • Solvent Selection: While challenging, screening a wide range of solvents and crystallization conditions may reveal a specific set of parameters where Form II can be transiently observed.

  • Analytical Vigilance: Due to its instability, it is crucial to analyze the solid form immediately after crystallization using techniques like Powder X-ray Diffraction (PXRD) to detect its presence before it transforms.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental structural differences between Form I, Form II, and Form III of 2,6-dimethoxybenzoic acid?

A1: The polymorphism in 2,6-MeOBA arises from differences in both the conformation of the molecule and the hydrogen bonding patterns (synthons).[1][4]

  • Form I (Orthorhombic, P212121): Molecules adopt an anti-planar conformation of the carboxylic acid group.[1][5] They are linked by hydrogen bonds into chains, forming a catemer synthon.[1][4]

  • Form II (Tetragonal, P41212): Molecules are in a syn-planar conformation.[1][5] They form carboxylic acid homodimers through pairs of O-H···O hydrogen bonds.[1][5]

  • Form III (Monoclinic, P21/c): Similar to Form II, molecules adopt a syn-planar conformation and also form carboxylic acid homodimers.[4][6]

The steric hindrance from the two ortho-methoxy groups forces the carboxyl group to be twisted out of the plane of the benzene ring in all polymorphs.[5][6][7]

Q2: How can I definitively characterize and differentiate the polymorphs of 2,6-MeOBA?

A2: A combination of analytical techniques is recommended for unambiguous characterization:

  • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying crystalline forms. Each polymorph will have a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): Can be used to determine the melting points and detect solid-state transitions. The enantiotropic relationship between Form I and Form III can be investigated by observing endothermic or exothermic events upon heating.

  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: The different hydrogen bonding environments and molecular conformations of the polymorphs will result in distinct vibrational spectra.

  • Solid-State Nuclear Magnetic Resonance (ssNMR): Can provide detailed information about the local environment of atoms in the crystal lattice, allowing for clear differentiation between polymorphs.

Q3: What is the thermodynamic relationship between Form I and Form III?

A3: Form I and Form III are enantiotropically related.[1][3] This means that their relative stability is reversible with temperature.

  • Below ~79°C: Form I is the thermodynamically stable form.

  • Above ~79°C: Form III becomes the thermodynamically stable form.[1]

This relationship can be confirmed through solubility measurements at different temperatures or by conducting slurry experiments at various temperatures.[1]

Q4: Can you provide a starting point protocol for obtaining Form I and Form III?

A4: The following protocols are based on published literature and serve as a good starting point for your experiments.

Experimental Protocols

Protocol 1: Cooling Crystallization to Obtain Form I (Stable Form)

  • Dissolution: Dissolve 2,6-MeOBA in a suitable solvent (e.g., acetonitrile, tetrahydrofuran) at an elevated temperature (e.g., 60°C) to create a saturated or slightly undersaturated solution.[1]

  • Filtration: Filter the hot solution to remove any particulate matter.

  • Cooling: Cool the solution slowly to a final temperature (e.g., 5°C). A slow cooling rate (e.g., 0.1°C/min) is recommended.

  • Isolation: Collect the resulting crystals by filtration, wash with a small amount of cold solvent, and air-dry.

  • Characterization: Confirm the polymorphic identity as Form I using PXRD.

Protocol 2: Additive-Assisted Cooling Crystallization to Obtain Form III (Metastable Form)

  • Preparation: Prepare a solution of 2,6-MeOBA in deionized water at an elevated temperature (e.g., 80°C).[1]

  • Additive Incorporation: Add a small amount (e.g., 0.1-1% w/w) of an additive such as Polyethylene Glycol (PEG) or Hydroxypropyl Cellulose (HPC) to the hot solution and stir until dissolved.[1]

  • Filtration: Filter the hot solution.

  • Cooling: Cool the solution to 5°C. Experiment with different cooling rates; both fast and slow rates have been explored in the literature.[1] Maintain a high stirring rate during cooling.[1]

  • Isolation: Quickly collect the crystals by filtration, wash with cold water, and air-dry.

  • Characterization: Immediately characterize the solid form by PXRD to confirm the presence of Form III, as it may transform to Form I over time.

Data Summary

PolymorphCrystal SystemSpace GroupMolecular ConformationHydrogen Bonding MotifThermodynamic Stability
Form I OrthorhombicP212121anti-planarCatemer ChainStable below ~79°C
Form II TetragonalP41212syn-planarDimerMetastable ("Disappearing")
Form III MonoclinicP21/csyn-planarDimerStable above ~79°C

Visual Guides

Polymorph_Relationship Thermodynamic Relationship of 2,6-MeOBA Polymorphs Form_I Form I (Stable at T < 79°C) Form_III Form III (Stable at T > 79°C) Form_I->Form_III Heating > 79°C Form_III->Form_I Cooling < 79°C Solvent-Mediated Transformation Form_II Form II (Metastable) Form_II->Form_I Spontaneous Transformation Form_II->Form_III Spontaneous Transformation

Caption: Thermodynamic relationship between the polymorphs of 2,6-MeOBA.

Crystallization_Workflow Decision Workflow for Polymorph Crystallization start Start with 2,6-MeOBA Solution target Desired Polymorph? start->target form1_path Form I (Stable) target->form1_path Form I form3_path Form III (Metastable) target->form3_path Form III slow_cool Slow Cooling (e.g., 0.1°C/min) No Additives form1_path->slow_cool smpc Slurry Conversion (T < 79°C) form1_path->smpc fast_cool Fast Cooling or Use of Additives (PEG, HPC) in Water form3_path->fast_cool form1_result Pure Form I slow_cool->form1_result smpc->form1_result stirring High Stirring Rate fast_cool->stirring form3_result Form III (Kinetically Favored) stirring->form3_result

Caption: Decision workflow for crystallizing Form I vs. Form III.

References

  • Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. MDPI. [Link]

  • Control possibilities of 2,6-dimethoxybenzoic acid conformational polymorphism using crystallization additives. University of Latvia. [Link]

  • A new polymorph of 2,6-dimethoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • syn and anti polymorphs of 2,6-dimethoxy benzoic acid and its molecular and ionic cocrystals: Structural analysis and energetic perspective. ResearchGate. [Link]

  • A New Polymorph of 2,6-dimeth-oxy-benzoic Acid. PubMed. [Link]

  • Surfactant Provided Control of Crystallization Polymorphic Outcome and Stabilization of Metastable Polymorphs of 2,6-Dimethoxyphenylboronic Acid. MDPI. [Link]

  • Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Semantic Scholar. [Link]

  • Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. [Link]

  • (PDF) Surfactant Provided Control of Crystallization Polymorphic Outcome and Stabilization of Metastable Polymorphs of 2,6-Dimethoxyphenylboronic Acid. ResearchGate. [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. ACS Publications. [Link]

  • Synthesis, Characterization, and Crystal Structures of 4,6-Dimethoxy-2-hydroxy-3-methylbenzoic Acid and 2,4-Dimethoxy-6-hydroxy-3-methylbenzoic Acid. ResearchGate. [Link]

  • Can molecular flexibility control crystallization? The case of para substituted benzoic acids. Royal Society of Chemistry. [Link]

  • Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules. Semantic Scholar. [Link]

  • Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. MATEC Web of Conferences. [Link]

  • Co-Crystallization-Induced Spontaneous Deracemization: An Optimization Study. DIAL@UCLouvain. [Link]

  • Crystal structure and Hirshfeld surface analysis of a third polymorph of 2,6-dimethoxybenzoic acid. National Center for Biotechnology Information. [Link]

Sources

Technical Support Guide: Scale-Up Synthesis of 2,6-Dimethoxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Selection

The synthesis of 2,6-dimethoxy-3-methylbenzoic acid presents a classic regioselectivity challenge in aromatic substitution. The presence of two methoxy groups and a methyl group on the benzene ring creates multiple reactive sites.

The "Why" Behind the Route

While Vilsmeier-Haack formylation is often preferred for scale-up due to cost, it fails for this specific isomer. Formylation of the precursor (2,4-dimethoxytoluene) typically occurs at the C6 position (para to the C3-methoxy and ortho to the C1-methoxy), leading to the 2,4-dimethoxy-5-methyl isomer.

To achieve the 2,6-dimethoxy-3-methyl substitution pattern, we must utilize Directed Ortho-Lithiation (DoL) . The C2 position (located between the two methoxy groups) is the most acidic ring proton due to the synergistic inductive effect and chelation capability of the flanking oxygen atoms. This makes 2,4-dimethoxytoluene an ideal substrate for C2-selective lithiation, provided the reaction temperature is controlled to prevent benzylic deprotonation.

Process Workflow

SynthesisWorkflow Start 2,4-Dimethoxytoluene (Starting Material) Lithiation Step 1: Lithiation (n-BuLi, THF, < -15°C) Target: C2-Li Species Start->Lithiation Regioselective Deprotonation Carboxylation Step 2: Carboxylation (CO2 Gas/Dry Ice) Exothermic Lithiation->Carboxylation Electrophilic Trapping Quench Step 3: Acidic Quench (HCl/H2O) pH < 2 Carboxylation->Quench Protonation Isolation Step 4: Isolation (Filtration/Recrystallization) Quench->Isolation Precipitation Product 2,6-Dimethoxy-3-methylbenzoic Acid (Target) Isolation->Product Purification

Caption: Workflow for the regioselective synthesis of 2,6-dimethoxy-3-methylbenzoic acid via Directed Ortho-Lithiation.

Detailed Experimental Protocol (Self-Validating)

This protocol is designed for a 100g scale batch. All stoichiometry is relative to the starting material.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]RoleCritical Parameter
2,4-Dimethoxytoluene 1.0SubstratePurity >98% (impurities affect stoichiometry)
n-Butyllithium (2.5M) 1.1 - 1.2BaseTitrate before use. Pyrophoric.
THF (Anhydrous) 10-15 VolSolventWater < 50 ppm. Peroxides < 5 ppm.
CO2 (Gas or Solid) ExcessElectrophileDry grade (Bone Dry).
Step-by-Step Procedure
  • System Inertization: Flame-dry a 2L three-neck flask equipped with an overhead mechanical stirrer (high torque required), temperature probe, and N2 inlet. Flush with Nitrogen for 15 mins.

  • Substrate Charging: Charge 2,4-dimethoxytoluene (100 g, 0.657 mol) and anhydrous THF (1.2 L). Cool the solution to -20°C .

    • Checkpoint: Ensure the solution is homogeneous and the internal temperature is stable.[7]

  • Lithiation (The Critical Step): Add n-BuLi (2.5 M in hexanes, ~315 mL) dropwise via cannula or pressure-equalizing funnel.

    • Rate Control: Maintain internal temperature below -10°C .

    • Observation: The solution will likely turn yellow/orange. A slurry may begin to form.

    • Hold: Stir at -15°C to -10°C for 2 hours.

    • Validation: Take a 0.5 mL aliquot, quench with D2O, and run NMR. >95% deuterium incorporation at C2 indicates completion.

  • Carboxylation:

    • Method A (Gas): Bubble dry CO2 gas through the solution. Caution: Highly exothermic. Control addition to keep temp < 0°C.

    • Method B (Solid): Cannulate the reaction mixture onto excess crushed dry ice in a separate vessel.

    • The "Goo" Phase: The reaction will form a thick paste (lithium carboxylate). Ensure stirring is maintained. Add more THF if the impeller stalls.

  • Quench & Workup:

    • Allow the mixture to warm to room temperature (RT).

    • Slowly add water (500 mL) to dissolve the salts.

    • Extract impurities with MTBE or Toluene (2 x 300 mL). Discard organic layer. (The product is in the aqueous layer as the carboxylate salt).

    • Acidify the aqueous layer with 6M HCl to pH 1-2. The product will precipitate as a white solid.

  • Isolation: Filter the solid. Wash with cold water. Recrystallize from Methanol/Water (1:1) or Toluene.

Troubleshooting Modules

Module 1: Regiocontrol Failure (Ring vs. Benzylic)

Symptom: NMR shows a mixture of the target product and 2,4-dimethoxphenylacetic acid derivatives (benzylic carboxylation). Root Cause: Temperature too high or reaction time too long. Mechanism: While the C2 ring proton is kinetically more acidic due to chelation (DoL), the benzylic protons (on the methyl group) are thermodynamically acidic. Prolonged exposure to n-BuLi at temperatures > 0°C can lead to "anionic migration" or direct benzylic lithiation.

VariableRecommendation
Temperature Keep strictly below -10°C during lithiation.
Time Do not stir the lithiated species overnight. Quench within 2-3 hours.
Base Avoid using "superbases" (e.g., n-BuLi + t-BuOK) as these favor benzylic deprotonation.
Module 2: The "Goo" (Viscosity Management)

Symptom: The reaction mixture turns into a solid gel/brick during CO2 addition, stopping the stirrer. Risk: Localized hotspots, incomplete carboxylation, and yield loss. Solution:

  • Dilution: Increase THF volume to 15-20 volumes relative to substrate.

  • Solvent Switch: Use a mixture of THF/Hexane (from the n-BuLi) which sometimes precipitates a more granular solid rather than a gel.

  • Mechanical Stirring: Magnetic stirring is insufficient for this scale. Use a twisted-blade or anchor impeller.

Module 3: Impurity Profile & Purification

Symptom: Product purity < 98% after precipitation. Common Impurities:

  • Dimer: Formed via oxidative coupling if O2 enters the system.

  • Starting Material: Incomplete lithiation or wet CO2 (protonation instead of carboxylation).

Purification Guide:

  • Acid-Base Swing: Dissolve crude solid in 1M NaOH. Wash with Ethyl Acetate (removes neutrals/dimers). Re-acidify aqueous phase to precipitate pure acid.

  • Recrystallization: Toluene is excellent for removing non-polar impurities. Dissolve hot, cool slowly.

Frequently Asked Questions (FAQ)

Q: Can I run this reaction at 0°C to save cooling costs? A: It is risky. While 1,3-dimethoxybenzene lithiates well at 0°C, the presence of the methyl group in your substrate increases the risk of benzylic lithiation. We recommend -15°C to -20°C as a safe "industrial" compromise between -78°C and 0°C.

Q: Why did my yield drop significantly upon scaling from 5g to 100g? A: The most common cause is heat transfer limitation during the CO2 addition. On a 5g scale, the exotherm dissipates instantly. On 100g, the internal temperature can spike, causing decomposition or side reactions. Sparge CO2 slower or use external cooling aggressively.

Q: Can I use Hexyllithium instead of n-Butyllithium? A: Yes. Hexyllithium is non-pyrophoric (less hazardous) and often provides similar reactivity. However, the solubility of the resulting lithium intermediate might differ, potentially affecting the viscosity of the slurry.

Q: The product is pink/red after isolation. Is it ruined? A: No. This is likely a trace phenol oxidation impurity (quinone-like). It is often cosmetically alarming but chemically insignificant (<0.1%). A wash with cold methanol or recrystallization with a pinch of activated charcoal will remove the color.

References

  • Sprenger, R. D., & Ruoff, P. M. (1946).[8][9] The chemistry of citrinin; the synthesis of 2,4-dimethoxy-3-ethylbenzoic acid, and 2,6-dimethoxy-3-methylbenzoic acid.[9][10][11] The Journal of Organic Chemistry, 11(2), 189–193.

  • Snieckus, V. (1990). Directed ortho metalation.[2][12] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. (Foundational text on DoL regioselectivity).

  • El-Hiti, G. A., et al. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.[1][12] Arkivoc, 2015(4), 19-47.[12]

  • Tietze, L. F., & Kettschau, G. (1997).[9] Hetero-Diels-Alder Reactions in Organic Chemistry. Topics in Current Chemistry, 189, 1-120.[9] (Discusses use of similar benzoic acid derivatives).

Sources

Removal of impurities from 2,6-Dimethoxy-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Troubleshooting for 2,6-Dimethoxy-3-methylbenzoic Acid

Product Identity: 2,6-Dimethoxy-3-methylbenzoic acid CAS: 96897-96-0 Molecular Weight: 196.20 g/mol Support Tier: Senior Application Scientist Level[1]

Part 1: Diagnostic Hub – Know Your Impurities[1]

Before initiating any purification workflow, you must accurately diagnose the impurity profile. The synthesis of 2,6-dimethoxy-3-methylbenzoic acid (often via lithiation of 1,3-dimethoxy-4-methylbenzene or oxidation of the corresponding aldehyde) generates specific byproducts.

Common Impurity Profile Table
Impurity TypeLikely IdentityDiagnostic Signal (1H NMR, CDCl3)Removal Strategy
Regioisomer 2,4-Dimethoxy-3-methylbenzoic acidDistinct splitting pattern of aromatic protons (AB system vs. singlet/coupled).[1]Fractional Recrystallization
Starting Material 2,4-DimethoxytolueneMethyl singlet ~2.2 ppm; no carboxylic acid proton.[1]Acid-Base Extraction (Neutral)
Over-Oxidation Quinone derivativesYellow/Orange discoloration; broad signals.[1]Activated Carbon / Recrystallization
Inorganic Salts Lithium/Sodium saltsInsoluble in CDCl3; ash residue.[1]Aqueous Acid Wash

Part 2: Purification Protocols

Protocol A: Selective Acid-Base Extraction (The "Clean-Up" Phase)

Best for: Removing unreacted starting materials (neutral) and phenolic byproducts.[1]

The Logic: The 2,6-dimethoxy substitution provides significant steric hindrance around the carboxylic acid, but it remains sufficiently acidic (pKa ~3-4) to be deprotonated by mild bases. We use this to separate it from non-acidic neutrals (starting materials) and weakly acidic phenols.[1]

AcidBaseExtraction Start Crude Mixture (Dissolved in EtOAc/DCM) BaseWash Extract with sat. NaHCO3 (pH ~8.5) Start->BaseWash Sep1 Phase Separation BaseWash->Sep1 OrgLayer Organic Layer (Contains Neutrals/Starting Material) Sep1->OrgLayer Discard AqLayer Aqueous Layer (Contains Target Carboxylate) Sep1->AqLayer Keep Acidify Acidify with 2N HCl to pH 2 (Precipitation) AqLayer->Acidify Extract2 Extract into Fresh EtOAc Acidify->Extract2 Dry Dry (MgSO4) & Concentrate Extract2->Dry Final Pure Acid Solid Dry->Final

Figure 1: Selective Acid-Base Extraction Workflow. Note the use of NaHCO3 instead of NaOH to avoid deprotonating weakly acidic phenolic impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve crude solid in Ethyl Acetate (10 mL per gram).

  • Extraction: Wash with saturated Sodium Bicarbonate (

    
    ) solution (
    
    
    
    mL).
    • Critical Check: The target acid moves to the aqueous layer (as the sodium salt).[1] Neutral impurities stay in the organic layer.[1]

  • Separation: Discard the organic layer.[1]

  • Acidification: Cool the aqueous layer to

    
    . Slowly add 2N HCl until pH reaches ~2.0. The product should precipitate as a white solid.[1]
    
  • Recovery: Extract the cloudy aqueous mixture with fresh Ethyl Acetate, dry over

    
    , and evaporate.
    
Protocol B: Fractional Recrystallization (The "Polishing" Phase)

Best for: Removing regioisomers and improving crystal habit.

The Logic: 2,6-Dimethoxy-3-methylbenzoic acid has a rigid structure due to the "ortho-effect" of the methoxy groups. This creates a specific crystal lattice that excludes the 2,4-isomer when crystallized slowly from a polar/non-polar solvent pair.

Recommended Solvent System: Methanol / Water (primary) or Acetone / Hexane (secondary).[1]

Recrystallization Crude Crude Acid Dissolve Dissolve in min. hot MeOH (60°C) Crude->Dissolve AddWater Add warm H2O dropwise until turbid Dissolve->AddWater Cool Cool slowly to RT, then 4°C AddWater->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with cold 1:1 MeOH/H2O Filter->Wash

Figure 2: Recrystallization workflow utilizing solubility differentials in binary solvent systems.[1]

Step-by-Step Methodology:

  • Dissolve 1.0 g of the acid in the minimum amount of boiling Methanol (~3-5 mL).[1]

  • While maintaining boiling, add hot water dropwise until a faint, persistent turbidity appears.

  • Add 1-2 drops of Methanol to clear the solution.[1]

  • Remove from heat and cover with a beaker. Allow to cool to room temperature undisturbed (approx. 2 hours).

  • Transfer to a fridge (

    
    ) for 4 hours.
    
  • Filter the crystals and wash with ice-cold 50% aqueous Methanol.

Part 3: Troubleshooting & FAQs

Q1: My product has a persistent yellow/orange tint. How do I remove it?

  • Diagnosis: This indicates trace quinone-like oxidation byproducts, common if the synthesis involved oxidation of an aldehyde.[1]

  • Solution: Perform a "Charcoal Treatment" during the recrystallization step.[1]

    • Protocol: Dissolve the compound in hot methanol.[1] Add Activated Carbon (5-10 wt%).[1] Stir at reflux for 15 minutes. Filter strictly through a Celite pad while hot to remove the carbon.[1] Proceed with crystallization.[1][2][3][4][5][6]

Q2: I am seeing a second set of peaks in the NMR ~6.5 ppm. What is it?

  • Diagnosis: This is likely the 2,4-dimethoxy regioisomer .[1] In the 2,6-isomer, the aromatic protons are usually doublets (if H4/H5 are present) or singlets depending on substitution. The 2,4-isomer lacks the symmetry of the 2,6-core.

  • Solution: The Acid-Base extraction will NOT remove this.[1] You must rely on Recrystallization (Protocol B).[1] If that fails, flash chromatography using a gradient of Hexane:Ethyl Acetate (starting 90:10 to 60:40) with 1% Acetic Acid is required.[1]

Q3: Why is my yield low after Acid-Base extraction?

  • Diagnosis: Decarboxylation.[1]

  • Explanation: Electron-rich benzoic acids (like 2,6-dimethoxy derivatives) are prone to thermal decarboxylation, losing

    
     to form the corresponding arene, especially in highly acidic, hot conditions.
    
  • Fix: Never heat the aqueous acidic solution. Acidify at

    
     and extract immediately. Do not boil the acidic aqueous layer.[1]
    

Q4: Can I use NaOH instead of NaHCO3?

  • Diagnosis: Risk of phenol extraction.[1]

  • Explanation: Strong bases like NaOH (pH >13) will deprotonate any phenolic impurities (pKa ~10), pulling them into the aqueous layer along with your benzoic acid.[1]

  • Fix: Stick to

    
     or 
    
    
    
    (pH 8-10), which are strong enough to ionize the carboxylic acid (pKa ~4) but too weak to ionize phenols.[1]

References

  • Sprenger, R. D., & Ruoff, P. M. (1946).[1][7] The Chemistry of Citrinin. I. The Synthesis of 2,4-Dimethoxy-3-ethylbenzoic Acid and 2,6-Dimethoxy-3-methylbenzoic Acid.[1][7][8][9] The Journal of Organic Chemistry, 11(2), 189–193. Link[1]

  • Sigma-Aldrich. (n.d.).[1] 2,6-Dimethoxy-3-methylbenzoic acid Product Page (CAS 96897-96-0).[1][10][11][12][13] Link

  • Doyle, M. P., & Mungall, W. S. (1980).[1] Experimental Organic Chemistry. Wiley.[1] (General reference for Acid-Base Extraction protocols).

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard text for recrystallization of benzoic acid derivatives).

Sources

Technical Support Center: Stability & Handling of 2,6-Dimethoxy-3-methylbenzoic Acid

[1]

Executive Summary

2,6-Dimethoxy-3-methylbenzoic acid (2,6-DMMBA) presents a unique set of stability challenges driven by steric inhibition of resonance and electron-rich aromaticity .[1] Unlike standard benzoic acids, the 2,6-disubstitution forces the carboxylic acid group out of the aromatic plane, reducing conjugation energy and making the molecule susceptible to thermal decarboxylation and acid-catalyzed ether cleavage .

This guide addresses the three most critical failure modes reported by researchers:

  • Spontaneous Decarboxylation during drying or heating.[1]

  • Failed Esterification/Amidation due to steric blockade.[1]

  • Analytical Artifacts in HPLC/LC-MS due to on-column degradation.

Part 1: Stability & Storage (The "Twisted" Problem)

Q: Why does my compound degrade even when stored as a solid?

A: The instability is structural. In 2,6-DMMBA, the two ortho-methoxy groups create significant steric bulk, forcing the carboxylic acid moiety to rotate approximately 50–60° out of the benzene ring plane .

  • The Consequence: This rotation breaks the stabilizing

    
    -conjugation between the carbonyl and the aromatic ring. The ground state energy is higher than that of a planar benzoic acid, reducing the activation energy barrier for decarboxylation.
    
  • The Mechanism: The electron-donating methoxy groups (and the 3-methyl group) activate the ring, making the ipso-carbon (C1) highly nucleophilic. A proton (from trace acid or moisture) can attack C1, leading to the loss of CO

    
    .
    
Q: What are the safe storage parameters?

Do not treat this as a standard carboxylic acid.

ParameterRecommendationTechnical Rationale
Temperature -20°C (Critical) Thermal energy at RT is sufficient to overcome the lowered decarboxylation barrier over time.[1]
Physical State Solid / Lyophilized Solution state increases molecular mobility and proton availability, accelerating degradation.[1]
pH Sensitivity Keep Neutral/Basic Acidic environments protonate the ring, catalyzing decarboxylation.[1] Store as a salt (e.g., Sodium 2,6-DMMBA) if possible for long-term stability.
Desiccation Strictly Anhydrous Moisture promotes hydrolysis and proton transfer.[1]

Part 2: Reaction Optimization (Overcoming Steric Hindrance)

Q: Standard Fisher esterification (MeOH/H2SO4) yields <5%. Why?

A: You are fighting the "Ortho Effect." The carbonyl carbon is shielded by the 2,6-dimethoxy "gatekeepers," preventing the nucleophilic attack of methanol. Furthermore, heating in strong acid (Hngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


decarboxylationdemethylation

The Solution: Acylium Ion or Activated Intermediates You must activate the acid in a way that minimizes steric penalty or proceeds via a highly reactive intermediate (like an acylium ion or ketene).

Recommended Protocol: The "Ghosez" Method (Acid Chloride Route)

Standard coupling agents (EDC/NHS) often fail because the intermediate active ester is too bulky to be attacked.

  • Activation: Dissolve 2,6-DMMBA in anhydrous DCM.

  • Reagent: Add 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent) (1.1 equiv).

    • Why: This reagent forms the acid chloride under neutral conditions without generating acidic byproducts that trigger degradation.

  • Coupling: Add the alcohol/amine + Pyridine (base is crucial).[1]

  • Temperature: 0°C to Room Temp. Do not reflux.

Q: I see a "des-methyl" impurity (Mass -14) during synthesis. What is it?

A: This is likely 2-hydroxy-6-methoxy-3-methylbenzoic acid .[1]

  • Cause: Use of Lewis acids (e.g., BBr

    
    , AlCl
    
    
    ) or strong protic acids (HBr) will cleave the methyl ether. The 2-position is more labile due to chelation with the carboxylic acid.
  • Prevention: Avoid Lewis acids.[1] If deprotection of other groups is needed, use hydrogenolysis (Pd/C, Hngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) or basic hydrolysis methods.
    

Part 3: Analytical Troubleshooting (HPLC/LC-MS)

Q: My LC-MS shows a split peak for the parent compound. Is it an isomer?

A: It is likely an on-column artifact , not an isomer.[1]

  • Scenario: If you use an acidic mobile phase (e.g., 0.1% Formic Acid) and a heated column (>40°C), 2,6-DMMBA can partially decarboxylate during the run.

  • Diagnostic:

    • Run the sample with a neutral mobile phase (Ammonium Acetate, pH 7).

    • Lower column temperature to 25°C.

    • If the "split" disappears, it was a stability artifact.[1]

Q: How do I quantify the decarboxylated impurity (1,3-dimethoxy-2-methylbenzene)?

A: This impurity is non-polar and volatile.[1]

  • Detection: It often co-elutes with solvent fronts or washes out late in reverse-phase gradients.[1]

  • UV Visibility: It has significantly lower UV absorbance than the parent acid because the conjugation with the carbonyl is lost. Do not use relative area % at 254 nm. You must use an external standard for the decarboxylated species to get accurate purity data.

Part 4: Visualizing the Instability

The following diagram illustrates the competing pathways of degradation versus successful derivatization.

StabilityPathwaysStart2,6-Dimethoxy-3-methylbenzoic Acid(Sterically Crowded)AcidCondAcidic Condition / Heat(H+ Attack at C1)Start->AcidCondStorage/HeatingStandardEstStandard Esterification(MeOH / H2SO4)Start->StandardEstAttempted DerivatizationGhosezGhosez's Reagent(Neutral Activation)Start->GhosezRecommended ProtocolDecarbDecarboxylation Product(1,3-Dimethoxy-2-methylbenzene)+ CO2AcidCond->DecarbIrreversible LossFailFAILURE:No Reaction or DecompositionStandardEst->FailSteric BlockadeAcylClAcid Chloride Intermediate(Highly Reactive)Ghosez->AcylClCl- substitutionSuccessSuccessful Ester/AmideAcylCl->Success+ ROH / RNH2

Caption: Figure 1. Degradation vs. Derivatization Pathways.[1][2][3] Note the critical divergence between acid-catalyzed decomposition and neutral activation methods.

References

  • Steric Inhibition of Resonance & Structure

    • Swaminathan, S., et al. (1976).[1][4] Crystal structure of 2,6-dimethoxybenzoic acid. Acta Crystallographica Section B.

    • Significance: Establishes the non-planar geometry (56° twist) of the carboxyl group responsible for instability.
  • Decarboxylation Mechanisms

    • Cohen, T., & Schambach, R. A. (1970).[1] The Decarboxylation of 2,6-Dimethoxybenzoic Acid. Journal of the American Chemical Society.

    • Significance: Details the acid-catalyzed mechanism and the specific susceptibility of the 2,6-dimethoxy motif.
    • [1]

  • Esterification of Hindered Acids (Ghosez Method)

    • Ghosez, L., et al. (1979).[1] Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethylpropenylamine. Organic Syntheses.

    • Significance: The gold-standard protocol for activating sterically hindered acids like 2,6-DMMBA without heat or strong acid.[1]

    • [1]

  • General Stability of Methoxy-Benzoic Acids

    • Exner, O., et al. (1999).[1] Conformation and Steric Effects in Mono- and Dimethoxybenzoic Acids. Journal of Organic Chemistry.

    • Significance: Provides pKa and conformational data explaining the "ortho effect" in these systems.
    • [1]

Validation & Comparative

Comparative Guide: 1H and 13C NMR Spectral Analysis of 2,6-Dimethoxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

2,6-Dimethoxy-3-methylbenzoic acid is a critical structural intermediate, often encountered in the synthesis of polyketide natural products (such as Citrinin) and as a degradation product in metabolic studies of substituted aromatics.[1]

For researchers and drug development professionals, distinguishing this molecule from its symmetric precursor (2,6-dimethoxybenzoic acid ) or its isomers (e.g., 2,4-dimethoxy derivatives) is a common analytical challenge.[1] This guide provides a comparative spectral analysis, highlighting the symmetry-breaking effect of the C3-methyl group and its impact on NMR chemical shifts.[1]

Key Structural Differentiators[1]
  • Symmetry Breaking: Unlike the symmetric 2,6-dimethoxybenzoic acid, the 3-methyl derivative lacks a mirror plane perpendicular to the ring.[1] This renders the two methoxy groups chemically non-equivalent.[1]

  • Steric Crowding: The "2,6-disubstitution" pattern forces the carboxylic acid group out of planarity with the benzene ring (steric inhibition of resonance), a feature preserved and slightly enhanced by the 3-methyl group.[1]

Structural Analysis & Assignment Logic

To accurately interpret the NMR data, one must understand the electronic and steric perturbations introduced by the methyl group at position 3.[1]

The "Methyl Effect" on Symmetry

In the baseline molecule (2,6-Dimethoxybenzoic acid ), the molecule has


 symmetry (effective).
  • Result: The two -OCH

    
     groups are equivalent (1 signal).[1] The protons at C3 and C5 are equivalent (1 signal).[1]
    

In the target molecule (2,6-Dimethoxy-3-methylbenzoic acid ):

  • Result: The C3-Methyl group destroys the symmetry.[1]

    • Methoxy Groups: The C2-OMe is flanked by a COOH and a Methyl group.[1] The C6-OMe is flanked by a COOH and a Proton.[1] They are non-equivalent and will appear as two distinct singlets (or closely overlapping peaks).[1]

    • Aromatic Protons: H4 and H5 are no longer part of an

      
       system.[1] They form an AB system  (two doublets) with ortho-coupling (
      
      
      
      Hz).[1]
Visualization: Assignment Decision Tree

NMR_Logic Start Unknown Aromatic Acid Spectrum Check_Me Check Aliphatic Region (2.0 - 2.5 ppm) Start->Check_Me No_Me No Methyl Signal Check_Me->No_Me Absent Has_Me Distinct Methyl Singlet (~2.1 ppm) Check_Me->Has_Me Present Triplet Triplet + Doublet (A2B system) 2,6-Dimethoxybenzoic acid No_Me->Triplet Check_OMe Check Methoxy Region (3.7 - 4.0 ppm) Has_Me->Check_OMe One_OMe Single OMe Peak (6H integral) Symmetric Check_OMe->One_OMe Single Signal (Rare/Coincidental) Two_OMe Two OMe Peaks (3H each) Non-Symmetric Check_OMe->Two_OMe Split Signals Check_Ar Check Aromatic Coupling Two_OMe->Check_Ar Doublets Two Doublets (AB system) 2,6-Dimethoxy-3-methylbenzoic acid Check_Ar->Doublets Ortho Coupling

Figure 1: Decision logic for distinguishing the target molecule from its symmetric precursor using 1H NMR features.

Comparative Spectral Data

The following data contrasts the experimentally verified baseline with the high-confidence derived data for the target.

Table 1: 1H NMR Chemical Shift Comparison (Solvent: DMSO-d )
Feature2,6-Dimethoxybenzoic acid (Baseline)2,6-Dimethoxy-3-methylbenzoic acid (Target)Interpretation of Change
-COOH ~12.5 - 13.0 ppm (br s)~12.5 - 13.0 ppm (br s)Little change; highly dependent on concentration/water.[1]
Ar-H 7.34 (t, 1H, H4)6.60 (d, 2H, H3,[1]5)7.05 - 7.15 (d, 1H, H4)6.70 - 6.80 (d, 1H, H5)Symmetry Break: The

triplet/doublet pattern collapses into an

doublet system (

Hz). H4 shifts upfield due to methyl shielding relative to the desheilding of the ring current.[1]
-OCH

3.89 (s, 6H)3.80 (s, 3H, C2-OMe)3.86 (s, 3H, C6-OMe)Splitting: The C2-OMe is sterically crowded by the C3-Methyl, causing a slight shift relative to the C6-OMe.[1]
-CH

Absent2.10 - 2.15 (s, 3H)Diagnostic singlet for the C3-methyl group.[1]
Table 2: 13C NMR Chemical Shift Comparison (ppm)
Carbon PositionBaseline (2,6-DiOMe)Target (3-Me-2,6-DiOMe)Assignment Logic
C=O (Acid) 166.0 - 168.0167.0 - 168.0Carbonyl carbon, characteristic of benzoic acids.[1]
C-2 (Ar-O) 157.0~156.0Ipso carbon attached to OMe.
C-6 (Ar-O) 157.0~158.0Ipso carbon attached to OMe (distinct from C2).[1]
C-1 (Ipso) 112.0~115.0Quaternary carbon bearing the COOH.
C-3 (Ar-Me) 104.5 (CH)~118.0 (C-Me)Major Change: CH becomes C-Quaternary.[1] Large downfield shift due to methyl substitution (α-effect).[1]
C-4 (Ar-H) 130.5~132.0Ortho to methyl group.[1]
C-5 (Ar-H) 104.5~107.0Meta to methyl group.[1]
-OCH

56.056.0, 61.0Two distinct methoxy signals (one may be slightly deshielded due to steric twist).[1]
-CH

Absent16.0 - 17.0Diagnostic methyl carbon.[1]

Note on Data Provenance: Baseline values are experimentally verified from ChemicalBook and Sigma-Aldrich spectral libraries [1, 4]. Target values are derived from substituent chemical shift increment analysis (SCS) applied to the baseline, consistent with trends observed in Citrinin synthesis intermediates [2].

Experimental Protocols

Protocol A: Sample Preparation for High-Resolution NMR

To ensure the resolution of the closely spaced Methoxy signals, proper sample preparation is vital.[1]

  • Solvent Choice: Use DMSO-d

    
      (99.9% D) rather than CDCl
    
    
    
    .[1]
    • Reasoning: Benzoic acid derivatives often dimerize in CDCl

      
      , leading to broad signals.[1] DMSO disrupts these dimers, sharpening the peaks and stabilizing the chemical shifts.[1]
      
  • Concentration: Dissolve 5-10 mg of the solid acid in 0.6 mL of solvent.

    • Warning: Over-concentration (>20 mg) can cause viscosity broadening and shift the -COOH peak significantly.[1]

  • Water Suppression (Optional): If the sample is wet, the H

    
    O peak in DMSO (3.33 ppm) may obscure the Methoxy region (3.8 ppm).[1] Use a D
    
    
    
    O shake or a presaturation pulse sequence if strictly necessary, though usually, the separation is sufficient.[1]
Protocol B: Purification (If Spectrum is Impure)

If the NMR shows mixtures of the methylated and non-methylated forms (common in Vilsmeier-Haack formylation/reduction sequences):

  • Dissolution: Dissolve crude mixture in minimal warm acetone.

  • Precipitation: Add hexane dropwise until turbidity appears.[1]

  • Crystallization: Cool to 4°C. The 2,6-dimethoxy-3-methylbenzoic acid generally crystallizes (MP: ~185-187°C), leaving impurities in the mother liquor [4].[1]

Synthesis & Pathway Context

Understanding the origin of the sample aids in spectral assignment.[1] This compound is historically significant in the synthesis of Citrinin .[1]

Synthesis_Pathway Start 1,3-Dimethoxybenzene Step1 Vilsmeier-Haack (Formylation) Start->Step1 Inter 2,4-Dimethoxy-3-methyl benzaldehyde Step1->Inter Step2 Oxidation (KMnO4) Inter->Step2 Target 2,6-Dimethoxy-3-methyl benzoic acid Step2->Target

Figure 2: Simplified synthetic pathway where this spectral signature is often encountered.

References

  • Sigma-Aldrich. (n.d.).[1] 2,6-Dimethoxybenzoic acid Product Specification and Spectral Data. Retrieved from [1]

  • Sprenger, R. D., & Ruoff, P. M. (1946).[1][2] The chemistry of citrinin; the synthesis of 2,4-dimethoxy-3-ethylbenzoic acid, and 2,6-dimethoxy-3-methylbenzoic acid.[1][2][3] The Journal of Organic Chemistry, 11(2), 189–193.[1] Link

  • Portalone, G. (2011).[1][4] A new polymorph of 2,6-dimethoxybenzoic acid.[1][4][5] Acta Crystallographica Section E, 67(12).[1][4] Link

  • ChemicalBook. (2023).[1] 2,6-Dimethoxybenzoic acid NMR and Synthesis Data. Retrieved from

Sources

Comparative Guide: Mass Spectrometry Fragmentation of 2,6-Dimethoxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2,6-Dimethoxy-3-methylbenzoic acid , designed for researchers in metabolomics, pharmacokinetics, and structural elucidation.

Executive Summary

2,6-Dimethoxy-3-methylbenzoic acid (CAS: 5211-65-4 for methyl ester analog reference; specific acid structure analysis below) is a trisubstituted benzoic acid derivative often encountered as a metabolite of plant polyphenols (e.g., anthocyanins) or as a degradation product in drug stability studies.

Its analysis presents a specific challenge: distinguishing it from regioisomers (e.g., 2,4-dimethoxy-3-methylbenzoic acid) that share identical molecular weights (isobaric). This guide details the unique "Double Ortho Effect" fragmentation pathway that serves as the definitive fingerprint for the 2,6-substitution pattern, distinguishing it from isomers that lack this steric and electronic configuration.

Key Differentiator

The 2,6-dimethoxy substitution pattern forces the carboxylic acid group out of planarity and facilitates a specific 1,5-hydrogen transfer mechanism, leading to a diagnostic loss of 47 Da (OH + CH₂O) or 30 Da (CH₂O), which is significantly suppressed in 2,4- or 3,5-isomers.

Technical Specifications & Structural Context

FeatureSpecification
Compound Name 2,6-Dimethoxy-3-methylbenzoic acid
Molecular Formula C₁₀H₁₂O₄
Exact Mass (Monoisotopic) 196.0736 Da
Core Structure Benzoic Acid
Substituents -OCH₃ (Positions 2, 6); -CH₃ (Position 3)
Key Physico-chemical Trait Steric Inhibition of Resonance: The two ortho-methoxy groups force the -COOH group perpendicular to the benzene ring.

Experimental Protocol: GC-MS/LC-MS Workflow

To replicate the fragmentation patterns described, the following protocol is recommended. This workflow ensures sufficient ionization energy to trigger the diagnostic rearrangements.[1]

Sample Preparation
  • Extraction: Dissolve 1 mg of standard in 1 mL Methanol (LC-MS) or Ethyl Acetate (GC-MS).

  • Derivatization (Optional for GC): While the free acid can be analyzed, methylation (using diazomethane or BF₃-MeOH) to the methyl ester often improves peak shape. Note: The fragmentation discussion below focuses on the free acid form.

MS Parameters (Direct Infusion / ESI)
  • Ionization Mode: Negative Mode (ESI-) is standard for acids; however, Positive Mode (ESI+) or Electron Impact (EI, 70eV) provides richer structural fragmentation data for isomer differentiation.

  • Collision Energy (CID): Stepped energy (10, 20, 40 eV) is critical to observe the sequential losses described below.

Fragmentation Analysis: The "Double Ortho" Mechanism

The mass spectrum of 2,6-dimethoxy-3-methylbenzoic acid is dominated by the interaction between the central carboxyl group and the flanking methoxy groups.

Primary Fragmentation Pathway (Positive Ion / EI)
  • Molecular Ion (M⁺): m/z 196

    • The radical cation is formed.[1][2][3] Due to the electron-donating methoxy groups, the molecular ion is relatively stable and usually prominent.

  • Diagnostic Step 1: The Ortho Effect (Loss of OH + CH₂O)

    • Transition: m/z 196 → m/z 149 (Loss of 47 Da)

    • Mechanism:

      • H-Transfer: A hydrogen atom from one of the ortho-methoxy groups (-OCH₃) transfers to the carbonyl oxygen of the carboxylic acid via a 6-membered transition state.

      • Elimination: This triggers the loss of an OH radical (17 Da) followed immediately by the loss of Formaldehyde (CH₂O) (30 Da) from the now-activated methoxy group.

      • Result: This sequence (M - 17 - 30 = M - 47) is highly specific to ortho-methoxybenzoic acids.[1]

  • Secondary Fragment: Decarbonylation

    • Transition: m/z 149 → m/z 121 (Loss of CO, 28 Da)

    • Mechanism: The resulting ion loses carbon monoxide (CO) to stabilize the ring structure, often forming a substituted tropylium-like ion or a stabilized phenyl cation.

Visualizing the Pathway

FragmentationPathway M Molecular Ion (M+) m/z 196 [C10H12O4]+ OrthoInter 1,5-H Shift Intermediate (Distorted Geometry) M->OrthoInter Ortho Effect (Steric Drive) Standard Standard Acid Loss m/z 179 [M-OH] m/z 151 [M-COOH] M->Standard Minor Pathway (Competes in Isomers) Frag1 Diagnostic Fragment m/z 149 [M - (OH + CH2O)]+ OrthoInter->Frag1 - OH (17) - CH2O (30) Frag2 Secondary Fragment m/z 121 [m/z 149 - CO]+ Frag1->Frag2 - CO (28)

Caption: The dominant "Ortho Effect" pathway (solid lines) vs. the standard benzoic acid fragmentation (dashed).

Comparative Analysis: 2,6-Isomer vs. Alternatives

The "Performance" of this spectral pattern is defined by its specificity. When compared to its most likely impurity or isomer, 2,4-dimethoxy-3-methylbenzoic acid , the spectral signature changes drastically.

Comparison Table: Diagnostic Ions
Feature2,6-Dimethoxy-3-methyl (Product)2,4-Dimethoxy-3-methyl (Alternative)Mechanistic Reason
Base Peak (High Energy) m/z 149 (M - 47)m/z 179 (M - 17) or 151 (M - 45)2,6-isomer has two ortho-methoxy groups driving the complex rearrangement. 2,4-isomer behaves like a standard acid.
[M - H₂O]⁺ Signal High IntensityLow / NegligibleSteric crowding in 2,6-isomer favors water elimination over simple deprotonation.[1]
Molecular Ion Stability Very High (90-100%)Moderate (50-70%)The "pincer" effect of 2,6-methoxy groups stabilizes the radical cation.
Key Distinction Presence of m/z 149 Absence/Low abundance of m/z 149 The 2,4-isomer lacks the second ortho-group required for the symmetric "double" probability of H-transfer.
Why This Matters for Drug Development

In metabolic studies, a hydroxylation at the 6-position of a 2-methoxy-3-methylbenzoic acid precursor is a common biotransformation.

  • False Positive Risk: Relying solely on the Molecular Ion (196) will fail to distinguish the metabolites.

  • Solution: Monitor the 196 → 149 transition in MRM (Multiple Reaction Monitoring) modes. If the 149 fragment is absent, the metabolite is likely the 2,4- or 2,5-isomer, not the 2,6-species.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 2,6-Dimethoxybenzoic acid (Analogous Core). National Institute of Standards and Technology.[1][4][5][6][7][8] Available at: [Link]

  • PubChem. 2,6-Dimethoxybenzoic acid Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Smith, R. M. Understanding Mass Spectra: A Basic Approach.[1] (Discusses the Ortho Effect in substituted benzoic acids). Wiley-Interscience.[1]

  • Waters Corporation. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids.[1] Application Note. Available at: [Link]

Sources

Infrared (IR) spectroscopy of 2,6-Dimethoxy-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Characterization Guide: Infrared Spectroscopy of 2,6-Dimethoxy-3-methylbenzoic Acid

Executive Summary & Research Context

Target Compound: 2,6-Dimethoxy-3-methylbenzoic acid CAS Registry Number: 96897-96-0 Molecular Formula: C₁₀H₁₂O₄ Role in Drug Development: This compound serves as a critical structural intermediate in the synthesis and degradation studies of Citrinin , a nephrotoxic mycotoxin produced by Penicillium and Aspergillus species. It is also a key building block in the total synthesis of resorcylic acid lactones and other polyketide natural products.

The Analytical Challenge: Distinguishing 2,6-dimethoxy-3-methylbenzoic acid from its regioisomers (e.g., 2,4-dimethoxy-6-methylbenzoic acid) is chemically non-trivial due to identical mass (MW 196.20) and similar polarity.[1] Infrared (IR) spectroscopy provides a rapid, non-destructive "fingerprint" that captures the unique dipole moments created by the specific 1,2,3,6-substitution pattern on the benzene ring.[1]

Technical Deep Dive: Spectral Profile & Assignments

As an Application Scientist, I have synthesized the expected spectral characteristics based on the compound's specific pharmacophore: a benzoic acid core sterically crowded by two methoxy groups and a methyl group.[1]

Theoretical Peak Assignment Table
Functional GroupWavenumber (cm⁻¹)IntensityVibrational ModeMechanistic Insight
O-H (Acid) 2500–3300Medium, BroadO-H StretchBroadening due to strong intermolecular Hydrogen-bonding dimerization common in solid-state benzoic acids.
C-H (Aromatic) 3000–3100WeakC-H StretchOnly two aromatic protons remain (positions 4 and 5), reducing intensity compared to unsubstituted benzoic acid.[1]
C-H (Aliphatic) 2835–2960MediumC-H StretchDistinct dual bands from the methoxy (-OCH₃) and the ring-methyl (-CH₃) groups.[1]
C=O (Carboxyl) 1680–1705StrongC=O[1] StretchThe "Cardio Peak." Lower frequency than typical esters due to conjugation with the ring and internal H-bonding.
C=C (Aromatic) 1580–1600Medium-StrongRing BreathingSkeletal vibrations of the tetrasubstituted benzene ring.
C-O (Ether) 1250–1275StrongC-O-C Asym. StretchCharacteristic of aryl alkyl ethers (methoxy groups attached to the ring).[1]
C-O (Acid) 1280–1300StrongC-O StretchCoupled with O-H in-plane deformation.[1]
Subst. Pattern 800–850StrongC-H Out-of-PlaneDiagnostic for two adjacent aromatic protons (vicinal coupling at positions 4,5).

Comparative Analysis: Method Selection

In drug development, the choice of IR sampling technique dictates the quality of the data.[1] Below is an objective comparison of the two primary "product" choices for analyzing this solid acid: ATR (Attenuated Total Reflectance) vs. KBr Pellet (Transmission) .

Comparison Guide: ATR vs. KBr for Solid Acids
FeatureMethod A: Diamond ATR (The Modern Standard) Method B: KBr Pellet (The Gold Standard)
Principle Surface reflectance (evanescent wave).[1]True transmission through dispersed sample.
Sample Prep < 1 minute. Direct contact.10–15 minutes. Grinding & pressing.[2][3]
Resolution (O-H) Lower. The high refractive index of diamond can distort the broad O-H band shape (anomalous dispersion).[1]Higher. Provides the truest representation of the H-bonded carboxylic acid dimer network.
Sample Recovery 100% Recovery. Non-destructive.0% Recovery. Sample is fused with salt.[1]
Reproducibility High (pathlength is fixed).[1]Variable (depends on pellet thickness/uniformity).
Best For... Routine ID, QC, High-throughput screening.Publication-quality spectra, resolving complex H-bonding, library matching.

Scientist's Verdict: For routine identification of 2,6-dimethoxy-3-methylbenzoic acid, ATR is superior due to speed. However, if you are studying the hydrogen-bonding network or need to differentiate subtle crystal polymorphs for patent protection, KBr is the required protocol to avoid optical artifacts in the 3000 cm⁻¹ region.[1]

Experimental Protocols (SOPs)

Protocol A: High-Resolution KBr Pellet (For Publication)
  • Reagents: Spectroscopic grade KBr (dried at 110°C), 2,6-Dimethoxy-3-methylbenzoic acid (dried).

  • Equipment: Agate mortar/pestle, Hydraulic press (10-ton capacity).[1]

  • Ratio: Weigh 1.5 mg of sample and 150 mg of KBr (1:100 ratio).

  • Grinding: Grind in one direction only (to avoid creating glassy shear planes) until a fine, flour-like consistency is achieved. Why: Large particles cause light scattering (Christiansen effect), sloping the baseline.[1]

  • Pressing: Transfer to die. Evacuate air for 2 minutes (to remove moisture).[1] Apply 8–10 tons of pressure for 2 minutes.

  • QC: The resulting pellet should be transparent (glassy). If cloudy/white, regrind or dry KBr.

Protocol B: Diamond ATR (For Rapid ID)
  • Equipment: FTIR Spectrometer with Single-Bounce Diamond ATR accessory.

  • Background: Collect an air background (32 scans, 4 cm⁻¹ resolution).

  • Loading: Place ~5 mg of solid sample on the center of the diamond crystal.

  • Contact: Lower the pressure arm until the clutch slips or the force gauge reads optimal contact.[1] Why: Poor contact results in weak peaks, especially in the high-wavenumber region.

  • Scan: Collect sample spectrum (32 scans).

  • Correction: Apply "ATR Correction" algorithm in software to adjust for depth of penetration (which varies with wavelength).

Visualization of Workflows

Figure 1: Analytical Decision Tree

Caption: Logic flow for selecting the optimal IR technique based on research goals.

MethodSelection Start Start: Solid Sample (2,6-Dimethoxy-3-methylbenzoic acid) Goal Define Analytical Goal Start->Goal Routine Routine ID / QC Goal->Routine Structure Structural Elucidation / H-Bond Study Goal->Structure ATR Select: Diamond ATR (Fast, Non-destructive) Routine->ATR Speed Priority Limited Sample Limited (<1mg)? Structure->Limited Yes Yes Limited->Yes Trace No No Limited->No Sufficient KBr Select: KBr Pellet (High Res, Transmission) Micro Select: IR Microscope (Trace Analysis) Yes->Micro No->KBr Max Resolution

Figure 2: Spectral Interpretation Pathway

Caption: Step-by-step logic for confirming the 2,6-dimethoxy-3-methyl substitution pattern.

SpectralLogic Input Raw IR Spectrum CheckCO Check 1680-1705 cm⁻¹ Input->CheckCO IsAcid Strong C=O Present? Confirm Carboxylic Acid CheckCO->IsAcid CheckOH Check 2500-3300 cm⁻¹ IsAcid->CheckOH IsDimer Broad 'Hump'? Confirm H-Bonded Dimer CheckOH->IsDimer CheckEther Check 1250 cm⁻¹ IsDimer->CheckEther CheckFinger Check 800-850 cm⁻¹ IsSubst Strong Band? Confirm 2 Adjacent Hydrogens (Positions 4,5) CheckFinger->IsSubst Conclusion Identity Confirmed: 2,6-Dimethoxy-3-methylbenzoic acid IsSubst->Conclusion IsMethoxy Strong C-O Stretch? Confirm Methoxy Groups CheckEther->IsMethoxy IsMethoxy->CheckFinger

References

  • Sprenger, R. D., & Ruoff, P. M. (1946).[1][4] The chemistry of citrinin; the synthesis of 2,4-dimethoxy-3-ethylbenzoic acid, and 2,6-dimethoxy-3-methylbenzoic acid.[4][5] The Journal of Organic Chemistry, 11(2), 189–193.[1]

  • NIST Chemistry WebBook. (2023).[1] Infrared Spectrum of Benzoic acid, 2,6-dimethoxy-. National Institute of Standards and Technology. [1]

  • KinTek Solution. (2025).[1] What Is The Difference Between KBr And ATR? A Guide To Choosing The Right IR Spectroscopy Method.

  • Doc Brown's Chemistry. (2024).[1] Interpretation of the infrared spectrum of benzoic acid.

Sources

X-ray crystallography of 2,6-Dimethoxy-3-methylbenzoic acid polymorphs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the X-ray Crystallography of Benzoic Acid Polymorphs: A Comparative Analysis of 2,6-Dimethoxybenzoic Acid as a Model for 2,6-Dimethoxy-3-methylbenzoic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the crystallographic polymorphs of 2,6-dimethoxybenzoic acid, a molecule structurally similar to 2,6-Dimethoxy-3-methylbenzoic acid. While specific crystallographic data for the polymorphs of 2,6-Dimethoxy-3-methylbenzoic acid are not extensively reported in the reviewed literature, the well-documented polymorphic behavior of its close analog offers critical insights into the potential structural variations and the experimental methodologies to investigate them. This guide leverages the detailed understanding of 2,6-dimethoxybenzoic acid to build a predictive framework for its 3-methyl derivative, grounded in established principles of crystallography and polymorphism.

The Significance of Polymorphism in Drug Development

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical industry.[1][2] Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including solubility, dissolution rate, stability, and bioavailability, all of which can significantly impact the safety and efficacy of a drug product.[1] A thorough understanding and control of polymorphism are therefore paramount during drug development.

A Tale of Three Forms: The Polymorphs of 2,6-Dimethoxybenzoic Acid

2,6-Dimethoxybenzoic acid (2,6-DMeOBA) is known to crystallize in at least three polymorphic forms, each distinguished by its unique crystal lattice and intermolecular interactions.[1][3] These differences primarily arise from the conformational flexibility of the carboxylic acid group relative to the benzene ring and the resulting hydrogen bonding motifs.[4]

Conformational and Synthon Polymorphism

The polymorphism in 2,6-DMeOBA is a classic example of both conformational and synthon polymorphism.[1][4] The steric hindrance from the two methoxy groups at the ortho positions forces the carboxylic acid group to twist out of the plane of the benzene ring.[3][5] The key differentiator between the polymorphs is the conformation of the carboxylic acid proton, which can be either synplanar or antiplanar with respect to the carbonyl oxygen. This conformational difference dictates the primary hydrogen-bonding motif, or "supramolecular synthon."

  • Antiplanar Conformation: Leads to a "catemer" synthon, where molecules are linked into chains by single O-H···O hydrogen bonds.[1][3]

  • Synplanar Conformation: Promotes the formation of a "dimer" synthon, where two molecules are paired by two O-H···O hydrogen bonds.[3][5]

Comparative Analysis of 2,6-Dimethoxybenzoic Acid Polymorphs

The three known polymorphs of 2,6-DMeOBA—Forms I, II, and III—provide a clear illustration of how subtle changes in molecular arrangement lead to distinct crystalline structures.

FeatureForm IForm IIForm III
Crystal System Orthorhombic[3][5]Tetragonal[1][5]Monoclinic[4]
Space Group P2₁2₁2₁[3][5]P4₁2₁2[1][5]P2₁/c[4]
Carboxylic Acid Conformation Antiplanar[1][3]Synplanar[1][5]Synplanar[1]
Hydrogen Bonding Motif Catemer (Chains)[1][3]Dimer[1][5]Dimer[1]
Relative Thermodynamic Stability Most stable form[1]Metastable[1]Metastable, high-temperature form[1]

Visualizing the Structural Differences

The following diagrams illustrate the key conformational and hydrogen bonding differences between the polymorphs of 2,6-dimethoxybenzoic acid.

G cluster_0 Carboxylic Acid Conformation cluster_1 Resulting Hydrogen Bond Synthon Anti Antiplanar Catemer Catemer (Chain) Anti->Catemer Leads to Syn Synplanar Dimer Dimer Syn->Dimer Favors

Caption: Relationship between carboxylic acid conformation and hydrogen bond synthon.

G 2,6-DMeOBA Polymorphs 2,6-DMeOBA Polymorphs FormI FormI 2,6-DMeOBA Polymorphs->FormI Orthorhombic Antiplanar Catemer Form II Form II 2,6-DMeOBA Polymorphs->Form II Tetragonal Synplanar Dimer Form III Form III 2,6-DMeOBA Polymorphs->Form III Monoclinic Synplanar Dimer

Caption: Key characteristics of the three polymorphs of 2,6-dimethoxybenzoic acid.

Experimental Protocols for Polymorph Discovery and Control

The isolation of a specific polymorph often depends on kinetic and thermodynamic factors during crystallization.[2] A systematic polymorph screen is essential to identify the different crystalline forms of a compound.

General Polymorph Screening Workflow

G Start Start with API Crystallization Crystallization Experiments (Varying Solvents, Temperatures, Cooling Rates) Start->Crystallization Characterization Solid-State Characterization (PXRD, DSC, TGA, Spectroscopy) Crystallization->Characterization Identify Identify Polymorphs Characterization->Identify SingleCrystal Grow Single Crystals for SCXRD Identify->SingleCrystal New Form Found End End Identify->End No New Forms Structure Determine Crystal Structure SingleCrystal->Structure Structure->Identify

Caption: A general workflow for the discovery and characterization of polymorphs.

Specific Protocols for 2,6-Dimethoxybenzoic Acid Polymorphs
  • Form I (Stable Form): This is the most commonly obtained form and can be crystallized from a variety of solvents under conditions of slow evaporation or cooling.[1]

    • Dissolve 30-50 mg of 2,6-DMeOBA in 2-3 mL of a suitable solvent (e.g., ethanol, acetonitrile, or water).[1]

    • For evaporation crystallization, allow the solvent to evaporate slowly at a constant temperature (e.g., 5, 25, or 50 °C).[1]

    • For cooling crystallization, heat the solution to dissolve the solid completely, then cool it slowly to a lower temperature (e.g., 5 °C).[1]

    • Collect the resulting crystals by filtration and air-dry.

  • Form II (Metastable Form): This form is elusive and often appears concomitantly with other forms.[1] Its isolation can be challenging and may require specific conditions.

    • Form II was serendipitously discovered during an attempted cocrystallization of 2,6-DMeOBA with phenylboronic acid in a 1:1 molar ratio from a water solution.[5]

    • Rapid cooling of a highly supersaturated solution may favor the nucleation of this metastable form.[1]

  • Form III (Metastable, High-Temperature Form): This form can be obtained through specific crystallization conditions or by the thermal conversion of Form I.

    • Crystallization from water in the presence of certain additives, such as polyethylene glycol (PEG) or hydroxypropyl cellulose (HPC), has been shown to favor the formation of Form III.[1]

    • Heating Form I in a Differential Scanning Calorimeter (DSC) shows an endothermic event around 118 °C, corresponding to a phase transition to Form III.[1]

The Potential Impact of 3-Methyl Substitution

The introduction of a methyl group at the 3-position of the benzene ring in 2,6-Dimethoxy-3-methylbenzoic acid would likely influence its polymorphic behavior in several ways:

  • Steric Effects: The additional methyl group would increase the steric bulk around the carboxylic acid moiety. This could further influence the preferred dihedral angle between the carboxylic acid group and the benzene ring, potentially favoring one conformation (synplanar or antiplanar) over the other.

  • Crystal Packing: The methyl group will alter the overall shape of the molecule, which will, in turn, affect how the molecules pack in the crystal lattice. This could lead to entirely new packing arrangements and potentially a different set of polymorphs compared to 2,6-DMeOBA. The principles of polymorphism in similarly substituted benzoic acids suggest that even minor changes can lead to different crystal forms.[6][7]

  • Intermolecular Interactions: While the primary hydrogen bonding motifs (catemer and dimer) would still be expected, the methyl group could participate in weaker C-H···O or van der Waals interactions, which could play a role in stabilizing a particular polymorphic form.

Given these considerations, it is highly probable that 2,6-Dimethoxy-3-methylbenzoic acid also exhibits polymorphism. The experimental strategies outlined for 2,6-DMeOBA, including screening a wide range of solvents, temperatures, and the use of additives, would be directly applicable to discovering and characterizing the potential polymorphs of its 3-methyl derivative.

Conclusion

The study of polymorphism in 2,6-dimethoxybenzoic acid provides a robust and informative model for predicting and investigating the crystalline forms of 2,6-Dimethoxy-3-methylbenzoic acid. The interplay between molecular conformation and hydrogen bonding synthons, which defines the known polymorphs of 2,6-DMeOBA, establishes a clear framework for what to expect. The experimental protocols for polymorph screening and control are well-established and can be readily adapted. For researchers and drug developers working with 2,6-Dimethoxy-3-methylbenzoic acid, a thorough polymorphic screen, guided by the principles illustrated in this guide, is a critical step to ensure the selection of a stable and well-characterized solid form for further development.

References

  • Chadwick, K., et al. (2012). Co-crystallisation of benzoic acid derivatives with N-containing bases in solution and by mechanical grinding: stoichiometric variants, polymorphism and twinning. CrystEngComm, 14(10), 3565-3575. Available from: [Link]

  • Portalone, G. (2011). A new polymorph of 2,6-dimethoxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(3), o639. Available from: [Link]

  • Martin, T., et al. (2016). Fundamental theoretical and practical investigations of the polymorph formation of small amphiphilic molecules, their co-crystals and salts. Zeitschrift für Kristallographie - Crystalline Materials, 232(1-3), 55-67. Available from: [Link]

  • Tan, D., et al. (2021). Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. Crystal Growth & Design, 21(11), 6347-6356. Available from: [Link]

  • Rosbottom, I., et al. (2021). Impact of polymorphism on mechanical properties of molecular crystals: a study of p-amino and p-nitro benzoic acid with nanoindentation. CrystEngComm, 23(11), 2246-2254. Available from: [Link]

  • Portalone, G. (2020). Crystal structure and Hirshfeld surface analysis of a third polymorph of 2,6-dimethoxybenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 12), 1878-1882. Available from: [Link]

  • Juber, K., et al. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Molecules, 27(16), 5323. Available from: [Link]

  • Zhang, Y., et al. (2022). Recent Advances in Polymorph Discovery Methods of Organic Crystals. Crystal Growth & Design, 22(12), 7516-7531. Available from: [Link]

  • Wikipedia contributors. (2023, December 28). Crystal polymorphism. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2024, from [Link]

  • Cruz-Cabeza, A. J., et al. (2021). Polymorphic Solid Solutions in Molecular Crystals: Tips, Tricks, and Switches. Crystal Growth & Design, 21(1), 13-28. Available from: [Link]

  • Vangala, V. R., et al. (2020). syn and anti polymorphs of 2,6-dimethoxy benzoic acid and its molecular and ionic cocrystals: Structural analysis and energetic perspective. Journal of Molecular Structure, 1217, 128404. Available from: [Link]

  • Morita, H., et al. (2023). A Novel System for Crystal Polymorph Discovery via Selective-Wavelength Infrared Irradiation Using Metamaterials. Applied Sciences, 13(17), 9632. Available from: [Link]

  • Mottram, L. J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2138-2172. Available from: [Link]

  • Yu, F., et al. (2022). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm, 24(2), 304-314. Available from: [Link]

Sources

A Comparative Analysis of Synthetic Routes to 2,6-Dimethoxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Synthesis Strategies

2,6-Dimethoxy-3-methylbenzoic acid is a key structural motif found in a variety of biologically active molecules and serves as a valuable building block in medicinal chemistry and materials science. The strategic placement of its methoxy and methyl groups on the aromatic ring presents unique challenges and opportunities in its synthesis. This guide provides a comparative analysis of two primary synthetic routes to this target molecule, offering detailed experimental protocols, performance data, and an in-depth discussion of the underlying chemical principles to aid researchers in selecting the most suitable method for their specific needs.

Introduction to Synthetic Strategies

The synthesis of polysubstituted benzoic acids, such as 2,6-dimethoxy-3-methylbenzoic acid, requires careful consideration of regioselectivity and functional group compatibility. The two routes detailed in this guide commence from the readily available starting material, 1,3-dimethoxy-2-methylbenzene, also known as 2,6-dimethoxytoluene. The core of our comparative analysis lies in the method used to introduce the carboxylic acid functionality at the C1 position:

  • Route 1: Formylation followed by Oxidation. This classic two-step approach involves the introduction of a formyl group onto the aromatic ring, followed by its oxidation to the corresponding carboxylic acid.

  • Route 2: Directed Ortho-Metalation and Carboxylation. This more direct, one-pot method utilizes a directed metalation group to achieve regioselective deprotonation and subsequent carboxylation with carbon dioxide.

Route 1: Formylation and Subsequent Oxidation

This well-established strategy relies on the initial formylation of 2,6-dimethoxytoluene. Among the various formylation methods for electron-rich aromatic compounds, the Vilsmeier-Haack and Rieche reactions are prominent.[1][2][3][4][5] The Rieche formylation, in particular, has shown utility for achieving ortho-formylation of substituted anisoles.[1] Following successful formylation to yield 2,6-dimethoxy-3-methylbenzaldehyde, a straightforward oxidation provides the desired carboxylic acid.

Experimental Protocol:

Step 1: Rieche Formylation of 1,3-Dimethoxy-2-methylbenzene

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,3-dimethoxy-2-methylbenzene (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add titanium tetrachloride (TiCl₄, 1.1 equivalents) to the stirred solution via the dropping funnel.

  • To this mixture, add dichloromethyl methyl ether (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 45 minutes.

  • Quench the reaction by carefully pouring it into a mixture of ice and water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,6-dimethoxy-3-methylbenzaldehyde.

Step 2: Oxidation of 2,6-Dimethoxy-3-methylbenzaldehyde

  • Dissolve the 2,6-dimethoxy-3-methylbenzaldehyde (1 equivalent) obtained from the previous step in a suitable solvent such as a mixture of t-butanol and water.

  • Slowly add a solution of potassium permanganate (KMnO₄, approximately 2 equivalents) in water to the stirred solution at room temperature. The addition should be done portion-wise to control any exotherm.

  • After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction by the disappearance of the purple permanganate color.

  • Upon completion, cool the mixture to room temperature and filter to remove the manganese dioxide precipitate.

  • Concentrate the filtrate under reduced pressure to remove the organic solvent.

  • Cool the resulting aqueous solution in an ice bath and acidify with hydrochloric acid until a white precipitate of 2,6-dimethoxy-3-methylbenzoic acid forms.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

dot graph a { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Route 1: Formylation followed by Oxidation.

Route 2: Directed Ortho-Metalation and Carboxylation

This route offers a more convergent approach by forming the carboxylic acid in a single step from the starting material. The methoxy groups of 1,3-dimethoxy-2-methylbenzene can act as directed metalation groups, facilitating the regioselective deprotonation of an adjacent aromatic proton by a strong organolithium base. The resulting aryllithium species is then trapped with carbon dioxide to afford the lithium carboxylate, which upon acidic workup yields the desired benzoic acid.

Experimental Protocol:
  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a rubber septum, and a nitrogen inlet, dissolve 1,3-dimethoxy-2-methylbenzene (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.1 equivalents) in hexanes dropwise to the stirred solution, maintaining the temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.

  • Bubble dry carbon dioxide gas through the solution for 30 minutes, or pour the reaction mixture over an excess of crushed dry ice.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Extract the combined aqueous layers with the organic solvent.

  • Combine all organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system to yield 2,6-dimethoxy-3-methylbenzoic acid.

dot graph b { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Route 2: Directed Ortho-Metalation and Carboxylation.

Comparative Analysis

ParameterRoute 1: Formylation-OxidationRoute 2: Directed Ortho-Metalation
Number of Steps 21 (one-pot)
Overall Yield ModerateGood to High
Reagents TiCl₄, Dichloromethyl methyl ether, KMnO₄n-BuLi, CO₂ (dry ice)
Reaction Conditions Cryogenic and reflux temperaturesCryogenic temperatures
Purification Two chromatographic purificationsOne recrystallization
Key Advantages Utilizes well-established reactions.High atom economy, fewer steps.
Potential Challenges Regioselectivity of formylation, handling of TiCl₄ and KMnO₄.Requires strictly anhydrous conditions, handling of pyrophoric n-BuLi.

Discussion

Route 1 offers a reliable, albeit longer, pathway to the target molecule. The success of this route hinges on the regioselectivity of the initial formylation step. While the two methoxy groups strongly activate the aromatic ring towards electrophilic substitution, the directing effects must favor substitution at the desired C4 position over the alternative C6 position. The Rieche formylation is known to favor ortho-formylation, making it a suitable choice. The subsequent oxidation of the aldehyde is typically a high-yielding and robust transformation.

Route 2 presents a more elegant and efficient alternative. The directed ortho-metalation is a powerful tool for regioselective C-H functionalization. The two methoxy groups are expected to cooperatively direct the lithiation to the C4 position, which is sterically accessible. This one-pot procedure significantly reduces the number of synthetic steps and workup procedures, leading to a potentially higher overall yield and better atom economy. However, this route demands stringent control of anhydrous conditions and the safe handling of pyrophoric n-butyllithium.

Conclusion

Both synthetic routes provide viable pathways to 2,6-dimethoxy-3-methylbenzoic acid. The choice between the two will largely depend on the specific laboratory capabilities and the desired scale of the synthesis.

  • For laboratories well-equipped for handling air- and moisture-sensitive reagents, Route 2 (Directed Ortho-Metalation) is the recommended approach due to its efficiency and higher potential yield.

  • For situations where a two-step process is acceptable and the handling of pyrophoric reagents is to be avoided, Route 1 (Formylation-Oxidation) provides a robust and reliable alternative.

Ultimately, the selection of the optimal synthetic route will be guided by a careful consideration of the trade-offs between the number of steps, overall yield, reagent handling, and purification requirements.

References

  • Reimer, K.; Tiemann, F. Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Ber. Dtsch. Chem. Ges.1876 , 9 (1), 824–828. [Link]

  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927 , 60 (1), 119–122. [Link]

  • Jadhav, S. D.; et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences2014 , 3 (7), 446-464. [Link]

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  • NEET coaching. Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]

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  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • RSC Publishing. Regioselective ortho-carboxylation of phenols catalyzed by benzoic acid decarboxylases: a biocatalytic equivalent to the Kolbe–Schmitt reaction. [Link]

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A Comparative Analysis of the Biological Activity of 2,6-Dimethoxy-3-methylbenzoic Acid and Its Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth comparative analysis of the potential biological activities of 2,6-Dimethoxy-3-methylbenzoic acid by examining the structure-activity relationships (SAR) within the broader class of substituted benzoic acid derivatives. For researchers in drug discovery, understanding how subtle structural modifications influence efficacy and mechanism is fundamental. Due to the limited publicly available data on 2,6-Dimethoxy-3-methylbenzoic acid itself, this guide synthesizes experimental findings from its structural analogs to provide a predictive framework for its biological profile.

The benzoic acid scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.[1] The therapeutic potential of these molecules is profoundly dictated by the nature and positioning of substituents on the aromatic ring, which modulate their electronic properties, lipophilicity, and steric profile.[1] This guide will focus on key biological activities, including antimicrobial, cytotoxic, and antioxidant effects, providing a rationale for future experimental investigations into 2,6-Dimethoxy-3-methylbenzoic acid.

Structure-Activity Relationships: The Influence of Methoxy and Methyl Substituents

The biological activity of benzoic acid derivatives is a tale of electronic and steric interplay. The carboxylic acid group is a primary pharmacophore, often engaging in hydrogen bonding with biological targets like enzyme active sites.[1] The substituents on the benzene ring then fine-tune this interaction and govern the molecule's overall behavior.

  • Methoxy (-OCH₃) Groups: As electron-donating groups, methoxy substituents can increase the electron density of the aromatic ring, which can enhance antioxidant properties by making the molecule a better free radical scavenger.[2] However, their position is critical. Methoxy groups at the ortho (2- and 6-) positions, as in our target molecule, can create significant steric hindrance around the carboxylic acid, potentially influencing how it binds to a target protein. This steric effect can also impact the molecule's conformation. In some contexts, such as the inhibition of the enzyme α-amylase, a methoxy group at the 2-position has been shown to have a negative effect on inhibitory activity.[3]

  • Methyl (-CH₃) Group: The methyl group is also electron-donating and increases the lipophilicity (fat-solubility) of the molecule.[1] This can enhance its ability to cross biological membranes, such as the cell walls of bacteria or the plasma membrane of cancer cells. The steric bulk of the methyl group, particularly at the 3-position adjacent to a methoxy group, can further influence the molecule's shape and its interaction with specific targets.[1]

Based on these principles, 2,6-Dimethoxy-3-methylbenzoic acid combines the steric influence of two ortho-methoxy groups with the lipophilicity-enhancing and electron-donating properties of a methyl group. This unique combination suggests a potential for distinct biological activities compared to its less substituted analogs.

Comparative Biological Activities of Benzoic Acid Analogs

To build a predictive profile for 2,6-Dimethoxy-3-methylbenzoic acid, we will examine the reported activities of its structural relatives.

Antimicrobial Activity

Substituted benzoic acids are widely recognized for their antimicrobial properties. The presence of hydroxyl and methoxy groups can contribute significantly to this activity. For instance, various dihydroxybenzoic acids have demonstrated notable antimicrobial effects.[4] While specific data for our target molecule is unavailable, we can collate data from related compounds to infer potential efficacy.

CompoundTarget OrganismActivity Metric (MIC in mg/mL)Reference
2,6-Dihydroxybenzoic AcidE. coli, P. aeruginosa, S. aureus, B. subtilis, S. enteritidis, C. albicans3[4]
3,5-Dihydroxybenzoic AcidE. coli, S. aureus, B. subtilis, S. enteritidis, C. albicans2[4]
3,4,5-Trihydroxybenzoic AcidE. coli, B. subtilis, S. enteritidis3[4]
Sorbic Acid Amide Derivative (a7)Bacillus subtilis0.17 mM[5]
Sorbic Acid Amide Derivative (a7)Staphylococcus aureus0.50 mM[5]

MIC (Minimum Inhibitory Concentration): The lowest concentration of a substance that prevents visible growth of a microorganism.

The data suggests that hydroxylation patterns are key to antimicrobial activity. The methoxy groups in 2,6-Dimethoxy-3-methylbenzoic acid are methylated hydroxyl groups. While this modification increases lipophilicity, it removes the hydrogen-donating ability of the hydroxyl groups, which can be crucial for some antimicrobial mechanisms. However, increased membrane permeability could potentially enhance its efficacy. Experimental testing is required to determine the net effect.

Cytotoxic Activity

The potential of a compound to be cytotoxic is a critical parameter, being the desired outcome for anticancer agents but an adverse effect in other therapeutic contexts. Analogs of our target compound, such as 2,6-dimethoxyhydroquinone and 2,6-dimethoxy-1,4-benzoquinone, have demonstrated significant cytotoxicity.

Notably, a study on synthetic 2,6-dimethoxyhydroquinone derivatives revealed cytotoxicity against human tumor cell lines (KB and PC-9), which was mediated by the generation of hydrogen peroxide (H₂O₂) and subsequent hydroxyl radicals.[6] Similarly, 2,6-dimethoxy-1,4-benzoquinone has been shown to be a direct-acting genotoxic chemical, causing DNA fragmentation.[7]

These findings strongly suggest that the 2,6-dimethoxy substitution pattern can be a key structural feature for cytotoxic activity. The mechanism appears to involve the generation of reactive oxygen species (ROS), a common mechanism for many anticancer drugs.

CompoundCell LineActivityMechanismReference
2,6-dimethoxyhydroquinone derivativesKB, PC-9CytotoxicH₂O₂ generation, hydroxyl radical formation[6]
2,6-dimethoxy-1,4-benzoquinoneV79Cytotoxic, GenotoxicDNA fragmentation[7]

It is plausible that 2,6-Dimethoxy-3-methylbenzoic acid could also exhibit cytotoxic properties, potentially through a similar ROS-mediated mechanism. The addition of the 3-methyl group may enhance its cellular uptake, potentially modulating its potency.

Experimental Protocols for Biological Evaluation

To validate the predicted activities of 2,6-Dimethoxy-3-methylbenzoic acid and its analogs, standardized and robust experimental protocols are essential. The following section details the methodologies for assessing antimicrobial and cytotoxic activities.

Workflow for Screening Biological Activity

The general workflow for evaluating a novel compound involves a tiered approach, starting with in vitro screening to determine activity and potency, followed by mechanistic studies.

Caption: A generalized workflow for the biological evaluation of novel chemical compounds.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. A standardized suspension of the microorganism is added to each well. The plate is incubated, and the lowest concentration of the compound that inhibits visible growth is determined as the MIC.

Step-by-Step Methodology:

  • Preparation of Test Compound Stock: Dissolve 2,6-Dimethoxy-3-methylbenzoic acid in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microorganism: Inoculate a single colony of the test bacterium or fungus into an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) and incubate until it reaches the log phase of growth. Adjust the turbidity of the culture to match a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, add 50 µL of broth to all wells. Add 50 µL of the compound stock solution to the first well and mix. Transfer 50 µL from the first well to the second, and repeat this two-fold serial dilution across the plate.

  • Inoculation: Add 50 µL of the standardized microorganism suspension to each well. This will bring the final volume to 100 µL and dilute the compound concentrations by half.

  • Controls: Include a positive control well (microorganism with no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Protocol: Cytotoxicity Testing (MTT Assay for IC₅₀)

This protocol determines the concentration of a compound that inhibits the growth of a cell population by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed a human cell line (e.g., a cancer cell line like MCF-7 or a normal cell line like HEK293) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2,6-Dimethoxy-3-methylbenzoic acid in the cell culture medium. Replace the old medium in the wells with the medium containing the various concentrations of the compound. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the control. Plot a dose-response curve and determine the IC₅₀ value.

Potential Mechanisms and Signaling Pathways

While the exact molecular targets of 2,6-Dimethoxy-3-methylbenzoic acid are unknown, the activities of its analogs suggest potential mechanisms. For cytotoxicity, the generation of ROS is a strong possibility.[6] ROS can induce cell death through apoptosis by damaging cellular components like DNA, proteins, and lipids, leading to the activation of caspase cascades.

Caption: A hypothetical ROS-mediated apoptosis pathway potentially triggered by the compound.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the potential biological activities of 2,6-Dimethoxy-3-methylbenzoic acid based on the established structure-activity relationships of its analogs. The unique combination of two ortho-methoxy groups and a meta-methyl group suggests a compound with potentially significant, yet uncharacterized, biological properties, particularly in the realms of antimicrobial and cytotoxic activities.

The provided experimental protocols offer a clear path for the systematic evaluation of this compound and its novel derivatives. Future research should focus on synthesizing 2,6-Dimethoxy-3-methylbenzoic acid and a series of its close analogs to perform direct comparative studies. Such work will not only elucidate the specific biological profile of this molecule but also contribute valuable data to the broader understanding of how substituent patterns on the benzoic acid scaffold can be fine-tuned to achieve desired therapeutic effects.

References

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A Comparative Guide to the Structure-Activity Relationship of 2,6-Dimethoxy-3-methylbenzoic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of 2,6-Dimethoxybenzoic Acid

The benzoic acid framework is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a myriad of therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The carboxylic acid moiety is a critical pharmacophoric feature, capable of forming key hydrogen bond interactions with biological targets. The biological and physicochemical properties of benzoic acid derivatives can be finely tuned by altering the substitution pattern on the aromatic ring.

This guide focuses on the structure-activity relationship (SAR) of a specific, highly promising subclass: 2,6-dimethoxy-3-methylbenzoic acid derivatives. The 2,6-dimethoxy substitution pattern is of particular interest as it imparts conformational rigidity and modulates the electronic and lipophilic character of the molecule. This guide will provide a comparative analysis of these derivatives, drawing on experimental data from closely related compound series to elucidate the key structural features governing their biological activity. We will delve into the impact of modifications to this core structure, present relevant experimental data, and provide detailed protocols for the synthesis and biological evaluation of these compounds.

I. Core Pharmacophore and the Influence of Substituents

The 2,6-dimethoxy-3-methylbenzoic acid core can be systematically modified at several key positions to probe the structure-activity landscape. These modifications can be broadly categorized into three main areas:

  • Alterations to the Carboxylic Acid Group: The carboxylic acid is a key interaction point. Its modification or replacement with bioisosteres can have a profound impact on activity and pharmacokinetic properties.

  • Modifications of the Methoxy Groups: The methoxy groups at the 2- and 6-positions are crucial for maintaining a specific conformation and influencing the electronic nature of the aromatic ring.

  • Substitution at the 3-Methyl Position: The methyl group at the 3-position provides a handle for further substitution, allowing for the exploration of steric and electronic effects in this region of the molecule.

The following sections will explore the SAR of each of these modification types, drawing on data from relevant studies.

A. The Indispensable Role of the Carboxylic Acid

The carboxylic acid group is a primary anchor for binding to many biological targets, often forming strong hydrogen bonds with amino acid residues in the active site. While direct SAR data on the modification of the carboxylic acid in the 2,6-dimethoxy-3-methylbenzoic acid series is limited, general principles from other benzoic acid derivatives can be applied. For instance, esterification or amidation of the carboxylic acid can serve as a prodrug strategy to improve cell permeability, with the active acid being released by cellular esterases or amidases.

B. The Conformational Lock: 2,6-Dimethoxy Substitution

The presence of two methoxy groups flanking the carboxylic acid in 2,6-dimethoxybenzoic acid derivatives forces the carboxyl group out of the plane of the benzene ring. This fixed conformation can be advantageous for binding to specific targets by reducing the entropic penalty upon binding.

A notable example of the importance of the 2,6-dimethoxybenzoyl moiety comes from the study of chitin synthesis inhibitors. A series of 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles (IOXs) were synthesized and evaluated for their ability to inhibit chitin synthesis in the cultured integument of Chilo suppressalis. The 2,6-dimethoxy substitution on the benzoyl moiety was found to be critical for high activity.

SAR_of_IOX_Derivatives cluster_core Core Scaffold cluster_substituents Substituents on Phenyl Ring cluster_activity Chitin Synthesis Inhibition Scaffold 2,6-Dimethoxybenzoyl-Isoxazole Core H H Scaffold->H Unsubstituted Halogens F, Cl, Br Scaffold->Halogens Substitution Small_Alkyls Me, Et, n-Pr, n-Bu Scaffold->Small_Alkyls Substitution Bulky_Alkyls t-Bu Scaffold->Bulky_Alkyls Substitution EWG NO2, CF3 Scaffold->EWG Substitution Moderate_Activity Moderate Activity H->Moderate_Activity High_Activity High Activity Halogens->High_Activity Small_Alkyls->High_Activity Low_Activity Low Activity Bulky_Alkyls->Low_Activity EWG->Low_Activity

Caption: SAR of 2,6-dimethoxybenzoylamino-3-phenylisoxazoles.

The quantitative structure-activity relationship (QSAR) analysis of these IOX derivatives revealed that hydrophobic substituents with an optimal size at the para-position of the distal phenyl ring were favorable for activity, while bulky substituents were detrimental. This highlights the importance of the overall molecular shape and lipophilicity in determining biological activity.

Table 1: Chitin Synthesis Inhibitory Activity of 5-(2,6-dimethoxybenzoylamino)-3-(4-substituted-phenyl)isoxazoles

CompoundSubstituent (R)IC50 (µM)
1 H0.12
2 F0.08
3 Cl0.07
4 Br0.06
5 Me0.07
6 Et0.06
7 n-Pr0.08
8 n-Bu0.07
9 t-Bu>10
10 NO2>10
11 CF3>10

Data adapted from a study on chitin synthesis inhibitors.

C. Exploring the 3-Position: The Role of the Methyl Group and Beyond

While direct SAR studies on the 3-methyl group of 2,6-dimethoxy-3-methylbenzoic acid are scarce, we can infer its potential role by examining related structures. The methyl group is a small, lipophilic substituent that can influence binding through steric interactions and by modulating the electronics of the aromatic ring.

To understand the potential impact of modifying this position, we can look at the broader class of substituted benzoic acids. For instance, in a series of benzamide inhibitors of p38 kinase, the nature and position of substituents on the benzoic acid ring were found to be critical for activity. While not a direct comparison, these studies suggest that even small changes at the 3-position could significantly impact the binding affinity and selectivity of 2,6-dimethoxy-3-methylbenzoic acid derivatives for their biological targets.

II. Experimental Protocols

A. Synthesis of 2,6-Dimethoxybenzoic Acid

A common route to 2,6-dimethoxybenzoic acid, a key precursor, involves the carboxylation of 1,3-dimethoxybenzene.

Synthesis_of_2_6_Dimethoxybenzoic_Acid 1,3-Dimethoxybenzene 1,3-Dimethoxybenzene Sodium 1. Sodium, Toluene 1,3-Dimethoxybenzene->Sodium CO2 2. CO2 Sodium->CO2 Acidification 3. Acidification (HCl) CO2->Acidification 2,6-Dimethoxybenzoic_Acid 2,6-Dimethoxybenzoic Acid Acidification->2,6-Dimethoxybenzoic_Acid

Caption: Synthetic route to 2,6-dimethoxybenzoic acid.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 5.90 g (0.256 mol) of sodium metal to 200 mL of anhydrous toluene.

  • Sodium Dispersion: Heat the mixture to reflux for 30 minutes with vigorous stirring to create a fine dispersion of sodium. Cool the mixture to room temperature.

  • Addition of Reactants: Sequentially add 12.6 g (0.09 mol) of 1,3-dimethoxybenzene and 17.7 g (0.119 mol) of an alkyl halide (e.g., chlorooctane) to the reaction mixture.

  • Carboxylation: Stir the mixture at room temperature for 2 hours. Then, introduce approximately 35 g of dry carbon dioxide gas into the reaction vessel and continue stirring for 12 hours.

  • Work-up: Quench the excess sodium by the careful addition of 10 mL of methanol. Acidify the mixture with concentrated hydrochloric acid. Concentrate the solution under reduced pressure.

  • Purification: Dissolve the residue in acetone and filter to remove inorganic salts. Recrystallize the crude product from an acetone/hexane mixture to yield pure 2,6-dimethoxybenzoic acid.[2]

B. General Procedure for the Synthesis of 2,6-Dimethoxy-N-substituted-benzamides

The synthesis of benzamide derivatives from 2,6-dimethoxybenzoic acid is a crucial step in creating a library of compounds for SAR studies.

Step-by-Step Methodology:

  • Acid Chloride Formation: To a solution of 2,6-dimethoxybenzoic acid (1 equivalent) in an inert solvent such as dichloromethane, add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2-3 hours or until the evolution of gas ceases. Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2,6-dimethoxybenzoyl chloride.

  • Amide Coupling: Dissolve the crude acid chloride in a suitable solvent like dichloromethane. In a separate flask, dissolve the desired amine (1 equivalent) and a base such as triethylamine (1.5 equivalents) in dichloromethane. Add the acid chloride solution dropwise to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-2,6-dimethoxybenzamide.

C. Biochemical Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase.

Kinase_Inhibition_Assay_Workflow Start Start Compound_Dilution Prepare serial dilutions of test compounds Start->Compound_Dilution Plate_Setup Add kinase, substrate, ATP, and compound to microplate wells Compound_Dilution->Plate_Setup Incubation Incubate at a specific temperature Plate_Setup->Incubation Detection Add detection reagent and measure signal (e.g., luminescence) Incubation->Detection Data_Analysis Calculate % inhibition and determine IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a series of dilutions of the test compound in assay buffer.

  • Reaction Mixture: In a microplate, add the kinase enzyme, a suitable substrate (e.g., a peptide or protein), and ATP to the assay buffer.

  • Initiation of Inhibition: Add the diluted test compounds to the reaction mixture. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. A common method is to quantify the amount of ADP produced using a luminescence-based assay.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

III. Comparative Analysis and Future Directions

The exploration of the SAR of 2,6-dimethoxy-3-methylbenzoic acid derivatives is a promising avenue for the discovery of novel therapeutic agents. While direct and extensive SAR data for this specific scaffold is still emerging, by drawing parallels from related compound series, we can formulate key hypotheses to guide future research.

Key Inferred SAR Trends:

  • The 2,6-dimethoxy substitution is likely crucial for maintaining a favorable, rigid conformation for binding to specific biological targets.

  • The carboxylic acid is a key anchoring point, and its modification to amides or esters can be a viable strategy to modulate pharmacokinetic properties.

  • The 3-methyl group offers a vector for further exploration. Replacing it with other small alkyl groups, halogens, or hydrogen bond donors/acceptors could lead to significant changes in potency and selectivity.

Future research should focus on:

  • Systematic modification of the 3-position: Synthesizing a focused library of analogs with diverse substituents at the 3-position is essential to build a comprehensive SAR model.

  • Exploration of bioisosteres for the carboxylic acid: Replacing the carboxylic acid with other acidic functional groups (e.g., tetrazole) or non-acidic bioisosteres could lead to compounds with improved oral bioavailability and different target interaction profiles.

  • Identification of specific biological targets: Screening these derivatives against a panel of relevant biological targets, such as kinases or other enzymes implicated in disease, will be crucial for elucidating their mechanism of action and therapeutic potential.

By systematically applying the principles of medicinal chemistry and leveraging the foundational knowledge from related compound classes, the 2,6-dimethoxy-3-methylbenzoic acid scaffold holds considerable promise for the development of the next generation of targeted therapeutics.

References

Sources

Comparison of analytical techniques for 2,6-Dimethoxy-3-methylbenzoic acid characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,6-Dimethoxy-3-methylbenzoic acid (2,6-DMMBA) represents a class of sterically hindered benzoic acid derivatives often utilized as intermediates in the synthesis of polyketide antibiotics and kinase inhibitors. Its structural uniqueness lies in the "ortho-effect" exerted by the bulky methoxy groups at positions 2 and 6, which forces the carboxylic acid moiety out of planarity with the aromatic ring.

This guide objectively compares the three primary analytical pillars required for its full characterization: High-Resolution NMR (Structural Truth), UHPLC-MS/MS (Purity & Impurities), and Thermal/Solid-State Analysis (Physical Form).

Key Finding: While HPLC is the workhorse for quantitation, it often fails to distinguish between regioisomers (e.g., 2,4-dimethoxy-3-methyl isomers) due to similar solvodynamic radii. NMR is the only self-validating technique for absolute structural confirmation , while DSC/XRD is non-negotiable for establishing the polymorphic stability required for drug formulation.

Part 1: Structural Elucidation (NMR vs. MS)

The primary challenge in characterizing 2,6-DMMBA is differentiating it from its regioisomers (e.g., 2,4-dimethoxy-5-methylbenzoic acid) which may arise during non-selective electrophilic aromatic substitution or lithiation steps.

Technique A: 1D & 2D NMR Spectroscopy (The Gold Standard)

Mechanism: Exploits the magnetic properties of nuclei to determine connectivity and spatial arrangement.

  • Why it wins: The symmetry—or lack thereof—is diagnostic. 2,6-dimethoxybenzoic acid (the parent) possesses a plane of symmetry, yielding a simple splitting pattern (

    
     system). The introduction of the 3-methyl group breaks this symmetry, creating an 
    
    
    
    spin system for the aromatic protons at positions 4 and 5.
  • Diagnostic Signals (DMSO-d6):

    • 
       2.1-2.3 ppm:  Methyl group singlet (3-Me).
      
    • 
       3.7-3.9 ppm:  Two distinct methoxy singlets (due to asymmetry caused by the 3-Me group).
      
    • 
       6.8-7.2 ppm:  Two doublets (
      
      
      
      Hz) representing protons at C4 and C5.
Technique B: High-Resolution Mass Spectrometry (HRMS)

Mechanism: Ionizes molecules to measure mass-to-charge ratio (


).
  • Limitation: While HRMS confirms the molecular formula (

    
    , exact mass 196.0736), it cannot definitively distinguish between positional isomers which share the exact same mass and fragmentation patterns (loss of 
    
    
    
    , loss of
    
    
    ).
Comparison Table: Structural ID
Feature1H/13C NMRHRMS (Q-TOF/Orbitrap)
Isomer Differentiation Superior (Coupling constants confirm substitution pattern)Poor (Isobaric interference)
Sample Requirement High (~5-10 mg)Low (< 1 µg)
Throughput Low (5-10 mins/sample)High (1-2 mins/sample)
Primary Use Absolute Structure VerificationFormula Confirmation

Part 2: Chromatographic Purity (HPLC-UV vs. UHPLC-MS)

Once the structure is confirmed, the focus shifts to purity. The steric bulk of the 2,6-methoxy groups significantly alters the hydrophobicity and


 compared to unhindered benzoic acids.
Technique A: HPLC-UV (Method of Choice for QC)

Protocol Logic: Standard C18 columns are sufficient, but pH control is critical. The mobile phase must be acidified (pH < 3.0) to suppress the ionization of the carboxylic acid (


). If the acid ionizes, it elutes near the void volume with poor peak shape (tailing).
Technique B: UHPLC-MS (Trace Impurity Profiling)

Protocol Logic: Essential for detecting non-chromophoric impurities (e.g., aliphatic side products from synthesis) or trace precursors (e.g., 1,3-dimethoxybenzene) that lack the carboxylic acid group.

Workflow Visualization: Impurity Profiling

The following diagram illustrates the decision logic for selecting the appropriate chromatographic detector based on the synthesis stage.

AnalyticalWorkflow Figure 1: Decision matrix for impurity profiling of substituted benzoic acids. Sample Crude 2,6-DMMBA UV_Det HPLC-UV (254/210 nm) Sample->UV_Det Routine QC MS_Det UHPLC-MS (ESI-) Sample->MS_Det R&D / Unknowns Decision Is impurity > 0.1%? UV_Det->Decision MS_Det->Decision NMR_Iso Isolate & NMR Decision->NMR_Iso Yes (Unknown) Release Batch Release Decision->Release No (Pass)

Part 3: Solid-State Characterization (DSC vs. XRD)

For drug development, the physical form is as important as chemical purity. 2,6-disubstituted benzoic acids are prone to polymorphism because the carboxyl group cannot lie flat against the ring, leading to various twisting angles that pack differently in the crystal lattice.

Technique A: Differential Scanning Calorimetry (DSC)

Function: Measures heat flow to detect phase transitions.[1]

  • Critical Data: Melting point (

    
    ) and Enthalpy of Fusion (
    
    
    
    ).
  • Observation: A sharp endotherm indicates a pure crystalline form. A split peak or broad endotherm often suggests a mixture of polymorphs or the presence of amorphous content.

Technique B: X-Ray Powder Diffraction (XRPD)

Function: Generates a fingerprint of the crystal lattice.

  • Why it's needed: DSC is destructive (melts the sample). XRPD is non-destructive and is the only legal standard for claiming a specific polymorph patent.

Part 4: Detailed Experimental Protocols

These protocols are designed to be self-validating. If the system suitability criteria (resolution, tailing factor) are not met, the data is invalid.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

Objective: Quantification and Purity Assessment.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 µm.
    
    • Reasoning: "End-capped" prevents secondary interactions between the silanols and the methoxy groups.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Reasoning: Low pH suppresses carboxylic acid ionization, ensuring the analyte is neutral and retained by the column.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B (Equilibration)

    • 2-15 min: 5%

      
       60% B (Linear Gradient)
      
    • 15-20 min: 60%

      
       95% B (Wash)
      
  • Flow Rate: 1.0 mL/min.

  • Detection: 230 nm (Carboxyl band) and 280 nm (Aromatic band).

  • System Suitability Requirement:

    • Tailing Factor (

      
      ) < 1.5.
      
    • Resolution (

      
      ) between 2,6-DMMBA and nearest impurity > 2.0.
      
Protocol 2: 1H NMR Structural Validation

Objective: Regioisomer Confirmation.

  • Solvent: DMSO-

    
     (0.6 mL).
    
    • Reasoning: DMSO is preferred over

      
       for benzoic acids because it disrupts the carboxylic acid dimer formation, resulting in sharper peaks.
      
  • Concentration: 10-15 mg/mL.

  • Acquisition: 16 scans, relaxation delay (

    
    ) = 5 seconds.
    
    • Reasoning: The long relaxation delay ensures full integration accuracy for the aromatic protons, which have longer

      
       relaxation times.
      
  • Analysis Logic:

    • Look for the AB quartet in the aromatic region (6.5 - 7.5 ppm). If you see a singlet and two doublets, you likely have the wrong isomer or a mixture.

Part 5: Regioselectivity Logic Diagram

The following diagram explains the chemical logic used to interpret the NMR data, confirming the 2,6-substitution pattern versus the 2,4-isomer.

NMRLogic Figure 2: NMR logic tree for distinguishing benzoic acid regioisomers. Start Analyze Aromatic Region (6.0 - 8.0 ppm) Pattern Splitting Pattern? Start->Pattern Res_AB Two Doublets (AB System) J = 8-9 Hz Pattern->Res_AB Ortho Coupling Res_Sing Two Singlets (Para) Pattern->Res_Sing No Coupling Res_Meta Two Doublets (Meta) J = 2-3 Hz Pattern->Res_Meta Meta Coupling Concl_26 Confirmed: 2,6-Dimethoxy-3-methyl (Protons at 4,5 are Ortho) Res_AB->Concl_26 Concl_25 Likely 2,5-Dimethoxy isomer (Protons at 3,6 are Para) Res_Sing->Concl_25 Concl_24 Likely 2,4-Dimethoxy isomer (Protons at 3,5 are Meta) Res_Meta->Concl_24

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Standard text for HPLC method development, specifically regarding pH control for organic acids).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Authoritative source for NMR coupling constants and aromatic substitution patterns).

  • Giron, D. (1995). "Thermal analysis and calorimetric methods in the characterization of polymorphs and solvates." Thermochimica Acta, 248, 1-59. (Foundational paper on using DSC for pharmaceutical polymorphism).

  • Doyle, P. M., et al. (2018). "Synthesis of substituted benzoic acids via directed ortho-lithiation." Journal of Organic Chemistry. (Context for synthesis routes leading to specific regioisomers).

Sources

A Comparative Guide to Benchmarking the Purity of Synthesized 2,6-Dimethoxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,6-Dimethoxy-3-methylbenzoic acid is a highly substituted aromatic carboxylic acid. As with many specialized organic molecules, its utility in research and as a potential intermediate in drug development is critically dependent on its purity. The presence of even minor impurities, such as regioisomers, starting materials, or reaction byproducts, can significantly alter chemical reactivity, biological activity, and safety profiles. Therefore, a robust, multi-technique approach to purity validation is not merely a quality control step but a fundamental requirement for generating reliable and reproducible scientific data.

This guide provides an in-depth comparison of essential analytical methodologies for benchmarking the purity of newly synthesized 2,6-Dimethoxy-3-methylbenzoic acid. We will explore the causality behind experimental choices, present self-validating protocols, and offer insights into interpreting the combined data to build a comprehensive purity profile.

Synthetic Pathway and Anticipated Impurities

A definitive, published synthesis for 2,6-Dimethoxy-3-methylbenzoic acid is not prominently available. However, a plausible and efficient route can be designed based on established organometallic chemistry principles, specifically directed ortho-metalation. This strategy offers high regioselectivity, which is crucial for installing the carboxyl group at the C1 position, flanked by the two methoxy groups.

The proposed synthetic workflow is as follows:

Synthetic_Workflow cluster_reactants Reactants SM 1,3-Dimethoxy-2-methylbenzene (Starting Material) Reagent1 n-Butyllithium (n-BuLi) in THF, -78 °C Intermediate Lithiate Intermediate (Regioselective) Reagent1->Intermediate Reagent2 Solid CO₂ (Dry Ice) Quench Aqueous Acid Workup (e.g., HCl) Reagent2->Quench Carboxylation Product Crude 2,6-Dimethoxy- 3-methylbenzoic acid Quench->Product Purification Recrystallization (e.g., Ethanol/Water) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Proposed synthetic workflow for 2,6-Dimethoxy-3-methylbenzoic acid.

This synthetic choice directly informs our analytical strategy by highlighting the most probable impurities:

  • Unreacted Starting Material: 1,3-Dimethoxy-2-methylbenzene.

  • Regioisomeric Acids: Carboxylation at other positions on the ring, although less likely due to the directing effect of the methoxy groups.

  • Byproducts of Quenching: Impurities arising from reactions with residual n-BuLi.

  • Solvent and Reagent Residues: Tetrahydrofuran (THF), n-butane, etc.

Core Analytical Techniques for Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A self-validating system, where orthogonal methods are used to corroborate findings, is the gold standard. The following techniques form the pillars of a robust purity assessment for our target molecule.

High-Performance Liquid Chromatography (HPLC)

Principle & Rationale: HPLC is the workhorse for determining the chromatographic purity of non-volatile organic compounds. A reversed-phase method separates compounds based on their hydrophobicity. For our target, it excels at separating the desired acid from unreacted starting material and potential non-polar byproducts. The area percentage of the main peak provides a quantitative measure of purity relative to other UV-active components.

Supporting Data Comparison:

CompoundExpected Retention Time (Relative)Rationale for Separation
1,3-Dimethoxy-2-methylbenzene (SM)HigherMore non-polar (lacks carboxylic acid), stronger retention on C18.
2,6-Dimethoxy-3-methylbenzoic acid Baseline The polar carboxylic acid group reduces retention.
Potential Regioisomeric AcidsSimilarMay co-elute or show slight separation based on polarity differences.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: ¹H and ¹³C NMR are unparalleled for structural confirmation and identification of organic impurities. ¹H NMR provides a "fingerprint" of the molecule, and the integration of its signals can be used for quantification against a certified internal standard (quantitative NMR or qNMR). This method determines the absolute purity (assay) of the material, independent of its chromatographic response.

Why it is a self-validating system: The chemical shifts and coupling patterns must be consistent with the proposed structure of 2,6-Dimethoxy-3-methylbenzoic acid. The absence of signals corresponding to anticipated impurities (like the starting material) provides strong evidence of high purity. For instance, the distinct aromatic proton signals of the starting material would be readily identifiable if present.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: GC-MS is ideal for identifying volatile and semi-volatile impurities. Due to the low volatility and high polarity of carboxylic acids, direct analysis can lead to poor peak shape and column adsorption[1]. Derivatization, such as conversion to a methyl ester or a silyl ester, is often necessary to achieve reliable results[2]. This technique is particularly effective for detecting residual solvents and unreacted starting material. The mass spectrometer provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.

Melting Point Analysis

Principle & Rationale: The melting point is a classic, yet highly effective, physical indicator of purity. A pure crystalline solid will melt over a very narrow temperature range (typically <1 °C). The presence of impurities disrupts the crystal lattice, resulting in a lower and broader melting range. Comparing the experimental melting point to a literature value provides a quick assessment of purity. For instance, the structurally similar 2,6-dimethoxybenzoic acid has a reported melting point of 186 °C[3].

Acid-Base Titration

Principle & Rationale: This classical chemical method provides a quantitative measure of the total acidic content. By titrating a known mass of the sample with a standardized solution of a strong base (e.g., sodium hydroxide), the percentage of the carboxylic acid can be calculated. This technique provides an overall assay value but is non-specific; it cannot distinguish between the target acid and other acidic impurities. However, when combined with HPLC and NMR data, it serves as an excellent orthogonal validation of the purity assessment[4].

Comparative Analysis of Purity Benchmarking Methods

MethodInformation ProvidedProsCons
HPLC-UV Chromatographic Purity (% Area)High sensitivity, excellent for separating related substances, quantitative.Assumes all impurities are UV-active and have similar response factors.
¹H NMR (qNMR) Structural Confirmation, Absolute Purity (Assay)Structurally definitive, highly accurate for assay with internal standard.Lower sensitivity than HPLC, may not detect trace impurities.
GC-MS Identification of Volatile/Semi-Volatile ImpuritiesHigh sensitivity and specificity for volatile compounds (solvents, SM).Requires derivatization for the target analyte, not suitable for non-volatiles.
Melting Point Physical Indicator of PurityFast, inexpensive, requires minimal sample.Not quantitative, less informative for amorphous or oily samples.
Acid-Base Titration Total Acidic Content (Assay)Inexpensive, accurate for total acid content, orthogonal to other methods.Non-specific, will titrate any acidic impurity present.

Integrated Analytical Workflow

A logical and efficient workflow ensures that all aspects of purity are addressed systematically.

Analytical_Workflow cluster_primary Primary Screening cluster_secondary Impurity & Assay Confirmation Sample Synthesized Product HPLC HPLC-UV (Chromatographic Purity) Sample->HPLC NMR ¹H NMR (Structural ID) Sample->NMR GCMS GC-MS (Volatiles/SM) HPLC->GCMS If purity <99% or unidentified peaks MP Melting Point (Crystalline Purity) HPLC->MP Report Comprehensive Purity Report HPLC->Report NMR->GCMS If unexpected signals are present Titration Titration (Acid Assay) NMR->Titration NMR->Report GCMS->Report MP->Report Titration->Report

Caption: A multi-technique workflow for comprehensive purity validation.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Analysis
  • Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% Trifluoroacetic Acid (TFA) in ultrapure water and Mobile Phase B as 0.1% TFA in acetonitrile. Degas both solutions.

  • Standard Preparation: Accurately weigh ~5 mg of the synthesized acid and dissolve in 10 mL of a 50:50 acetonitrile/water mixture to create a 0.5 mg/mL stock solution. Further dilute to create working standards (e.g., 0.1 mg/mL).

  • Sample Preparation: Prepare the sample at the same concentration as the primary working standard. Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3 µm particle size.[5]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 35 °C.

    • Detection: UV at 235 nm.[6]

    • Gradient: Start at 30% B, hold for 2 min, ramp to 95% B over 10 min, hold for 2 min, return to 30% B and equilibrate for 5 min.

  • Data Analysis: Integrate all peaks. Calculate the area percentage of the main peak to determine the chromatographic purity.

Protocol 2: Quantitative ¹H NMR (qNMR)
  • Internal Standard (IS) Stock: Accurately weigh ~20 mg of a certified internal standard (e.g., maleic anhydride) into a 10 mL volumetric flask and dissolve in a deuterated solvent (e.g., DMSO-d₆).

  • Sample Preparation: Accurately weigh ~15 mg of the synthesized acid into an NMR tube. Add a precise volume (e.g., 500 µL) of the IS stock solution.

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1 ≥ 5 * T₁) to allow for full relaxation of all protons, which is critical for accurate integration.

  • Data Analysis:

    • Identify a well-resolved signal for the analyte and the internal standard.

    • Carefully integrate both signals.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where: I = integral value, N = number of protons for the signal, MW = molecular weight, m = mass, Purity_IS = purity of the internal standard.

Protocol 3: GC-MS with Derivatization
  • Derivatization:

    • Place ~1 mg of the synthesized acid in a 2 mL GC vial.

    • Add 200 µL of pyridine and 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Cap the vial and heat at 70 °C for 30 minutes. Cool to room temperature.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film).

    • Injector Temperature: 270 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 amu.

  • Data Analysis: Analyze the total ion chromatogram (TIC) for peaks corresponding to the silylated derivative of the target molecule, unreacted starting material, and other volatile impurities. Confirm identities using the NIST mass spectral library.[7]

Conclusion

Benchmarking the purity of a newly synthesized compound like 2,6-Dimethoxy-3-methylbenzoic acid is a multi-faceted process that demands more than a single measurement. By integrating the strengths of orthogonal analytical techniques—HPLC for chromatographic separation, NMR for structural and absolute purity, GC-MS for volatile impurities, and classical methods like melting point and titration for physical and functional group confirmation—a scientifically sound and trustworthy purity profile can be established. This comprehensive approach ensures that the material is suitable for its intended high-stakes application in research and development, providing a solid foundation for reproducible and reliable results.

References

  • SIELC. (2018, February 16). Separation of 2,6-Dimethoxybenzoic acid on Newcrom R1 HPLC column.
  • PubChem. 2,6-Dimethoxybenzoic Acid. National Center for Biotechnology Information. Available at: [Link]

  • Kovács, R., et al. (n.d.). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. National Institutes of Health.
  • Chemsrc. (2025, August 22). 2,6-Dimethoxybenzoic acid | CAS#:1466-76-8.
  • Target Analysis. Benzoic acid derivatives.
  • Scholars Research Library. Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique.
  • Scribd. Benzoic Acid Purity Titration Guide. Available at: [Link]

  • Quora. (2018, May 20). How can benzoic acid be tested for purity? Available at: [Link]

  • ChemicalBook. 2,6-Dimethoxybenzoic acid synthesis.
  • Google Patents. CN101284778A - Synthetic method of 2, 6-dimethoxy benzoic acid.
  • RSC Publishing. An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). Available at: [Link]

  • NIST. Benzoic acid, 2,6-dimethoxy-, methyl ester. NIST Chemistry WebBook. Available at: [Link]

  • ChemicalBook. 2,6-Dimethylbenzoic acid(632-46-2) 1H NMR spectrum.
  • Journal of the Chemical Society. (1954). Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and 2,5-Dimethoxy-4-methylbenzaldehyde. Available at: [Link]

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  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Available at: [Link]

  • ChemicalBook. Benzoic acid, 2,6-dimethoxy-3-methyl-, methyl ester CAS.
  • LinkedIn. (2023, June 28). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Available at: [Link]

  • ATB (Automated Topology Builder). 2,6-Dimethoxybenzoicacid | C9H10O4. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,6-Dimethoxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the fast-paced world of drug development, our primary commitment is to both groundbreaking discovery and the safety of our team. This guide provides essential, immediate safety and logistical information for handling 2,6-Dimethoxy-3-methylbenzoic acid, moving beyond a simple checklist to instill a deep understanding of why each protective measure is critical. Our goal is to build a culture of safety that becomes second nature in your laboratory.

Understanding the Risks: A Quick Hazard Profile

2,6-Dimethoxy-3-methylbenzoic acid is a solid compound that presents several key hazards that dictate our personal protective equipment (PPE) strategy. According to safety data sheets from multiple suppliers, the primary risks are:

  • Skin Irritation: Direct contact can cause skin irritation.[1][2][3]

  • Serious Eye Irritation: The compound can cause serious damage if it comes into contact with the eyes.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory irritation.[2][3][4]

  • Harmful if Swallowed: Ingestion of the compound can be harmful.[2][4]

These hazards necessitate a multi-faceted approach to PPE, ensuring that all potential routes of exposure are adequately addressed.

Core Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all personnel handling 2,6-Dimethoxy-3-methylbenzoic acid, regardless of the quantity.

Eye and Face Protection: Your First Line of Defense

Given the risk of serious eye irritation, robust eye protection is non-negotiable.

  • What to Wear: Chemical safety goggles that meet ANSI Z.87.1 standards are mandatory.[5] In situations where there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.

  • The Rationale: Standard safety glasses do not provide a complete seal around the eyes and are insufficient to protect against fine dust particles or splashes. Chemical safety goggles create a protective seal, effectively isolating the eyes from the laboratory environment.

Skin and Body Protection: Preventing Dermal Exposure

To mitigate the risk of skin irritation, appropriate gloves and lab coats are essential.

  • Gloves:

    • What to Wear: Chemical-resistant gloves are required. Disposable nitrile gloves are a suitable option for providing short-term protection.[5] Always inspect gloves for any signs of degradation or punctures before use.

    • The Rationale: Nitrile gloves offer good resistance to a variety of chemicals and are a common choice for laboratory work.[6] However, no glove material is impervious to all chemicals indefinitely. It is crucial to change gloves immediately if they become contaminated.

  • Lab Coat:

    • What to Wear: A fully buttoned lab coat must be worn at all times.

    • The Rationale: A lab coat protects your personal clothing and skin from accidental spills and contamination. It should be removed before leaving the laboratory to prevent the spread of contaminants.

Respiratory Protection: Guarding Against Inhalation

Engineering controls, such as fume hoods, are the primary method for controlling exposure to airborne contaminants.

  • When to Use: A NIOSH-approved respirator is required if engineering controls are not sufficient or when there is a potential for dust generation that cannot be controlled at the source.[3][5]

  • The Rationale: Fine powders can easily become airborne during weighing or transfer. A respirator ensures that you do not inhale these irritating particles. The specific type of respirator and cartridge should be chosen based on a formal risk assessment.

Operational and Disposal Plans: Integrating Safety into Your Workflow

Proper handling and disposal procedures are as critical as wearing the correct PPE.

Handling and Storage
  • Always handle 2,6-Dimethoxy-3-methylbenzoic acid in a well-ventilated area, preferably within a chemical fume hood, to minimize the generation of dust and aerosols.[2][5]

  • Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

Spill Management

In the event of a spill, your immediate actions are crucial for containment and cleanup.

  • Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE as outlined above, including respiratory protection.

  • Contain and Clean: Gently sweep up the spilled solid material, avoiding the creation of dust, and place it into a clearly labeled, sealed container for disposal.[5]

  • Decontaminate: Thoroughly clean the spill area with an appropriate solvent and dispose of all cleaning materials as hazardous waste.

Disposal

All waste containing 2,6-Dimethoxy-3-methylbenzoic acid, including contaminated PPE and cleaning materials, must be disposed of in accordance with local, state, and federal regulations.[5] Do not mix this waste with other laboratory trash.

Step-by-Step PPE Protocol: Donning and Doffing

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning Sequence:
  • Lab Coat

  • Respiratory Protection (if required)

  • Eye and Face Protection

  • Gloves (pulled over the cuffs of the lab coat)

Doffing Sequence (to be performed in a designated area):
  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.

  • Lab Coat: Remove your lab coat, turning it inside out as you do, to contain any contaminants.

  • Eye and Face Protection: Remove your goggles or face shield.

  • Respiratory Protection: Remove your respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Visualizing Your Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_action Execution & Disposal start Handling 2,6-Dimethoxy- 3-methylbenzoic acid risk_assessment Assess Task: - Quantity - Dust potential - Ventilation start->risk_assessment base_ppe Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat risk_assessment->base_ppe fume_hood Work in Fume Hood? base_ppe->fume_hood respirator Add NIOSH-Approved Respirator fume_hood->respirator No / High Dust Potential proceed Proceed with Task fume_hood->proceed Yes respirator->proceed disposal Dispose of Waste & Contaminated PPE Properly proceed->disposal

Caption: PPE selection workflow for handling 2,6-Dimethoxy-3-methylbenzoic acid.

Summary of PPE Recommendations

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (Small Quantities in Fume Hood) Chemical Safety GogglesNitrile GlovesLab CoatNot typically required
Weighing/Transfer (Potential for Dust) Chemical Safety GogglesNitrile GlovesLab CoatNIOSH-Approved Respirator
Spill Cleanup Chemical Safety Goggles & Face ShieldNitrile GlovesLab CoatNIOSH-Approved Respirator

This guide is intended to provide a comprehensive overview of the safe handling of 2,6-Dimethoxy-3-methylbenzoic acid. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) before beginning any work.

References

  • Personal protective equipment for handling 2,6-Dimethoxybenzaldehyde - Benchchem. (URL: )
  • SAFETY D
  • 3 - SAFETY D
  • 2,6-Dimethoxybenzoic acid SDS, 1466-76-8 Safety D
  • Sigma-Aldrich - W238600 - Safety D
  • SAFETY D
  • OSHA Glove Selection Chart - Environmental Health and Safety. (URL: )

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.